p-(Phenylazo)benzyl chloroformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-phenyldiazenylphenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-14(18)19-10-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPAKMOTHPSGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200346 | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55592-99-9 | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Phenylazo)benzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055592999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(phenylazo)benzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to p-(Phenylazo)benzyl Chloroformate: A Chromophoric Amine-Protecting Group for Drug Development
Introduction: Beyond Conventional Amine Protection
In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving chemoselectivity and ensuring the successful construction of complex molecular architectures[1][2]. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, has long been a cornerstone for amine protection, valued for its stability and reliable removal by catalytic hydrogenolysis[3][4]. However, modern synthetic challenges demand a more sophisticated toolkit, including protecting groups that offer unique deprotection pathways and facilitate easier purification.
This guide introduces p-(Phenylazo)benzyl Chloroformate (CAS 55592-99-9), the reagent for installing the p-(Phenylazo)benzyloxycarbonyl (PAB-OCO) protecting group. This chromophoric analogue of the classical Cbz group offers the distinct advantage of a colorimetric handle for reaction monitoring while providing an orthogonal deprotection strategy via mild reductive cleavage of the azo linkage. This unique combination of properties makes it a valuable tool for researchers, scientists, and drug development professionals engaged in complex multi-step syntheses.
Physicochemical Properties and Handling
The PAB-OCO protecting group is introduced using p-(Phenylazo)benzyl chloroformate. A comprehensive understanding of its physical and chemical properties is essential for its effective and safe use in the laboratory.
| Property | Data | Source(s) |
| CAS Number | 55592-99-9 | |
| Molecular Formula | C₁₄H₁₁ClN₂O₂ | |
| Molecular Weight | 274.70 g/mol | |
| IUPAC Name | (4-phenyldiazenylphenyl)methyl carbonochloridate | |
| Appearance | Expected to be a colored (likely yellow to orange) solid or oil | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. Insoluble in water. | |
| Stability & Storage | As a chloroformate, it is moisture-sensitive and should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) to prevent decomposition. | [5] |
Safety and Handling: p-(Phenylazo)benzyl chloroformate is a reactive acylating agent and should be handled with care in a well-ventilated fume hood. As an analogue of benzyl chloroformate, it is expected to be a lachrymator and corrosive to skin, eyes, and respiratory tissues[5][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It reacts with water and other nucleophiles, so all glassware and solvents must be scrupulously dried before use.
Synthesis of the Reagent
The synthesis of p-(Phenylazo)benzyl chloroformate is a two-step process starting from commercially available precursors. The key steps are the synthesis of the chromophoric alcohol followed by its conversion to the active chloroformate.
Step 1: Synthesis of p-(Phenylazo)benzyl Alcohol
The precursor alcohol is synthesized via a classical diazonium coupling reaction. Aniline is first diazotized under acidic conditions with sodium nitrite, and the resulting diazonium salt is coupled with benzyl alcohol. A more direct and higher-yielding approach involves the diazotization of 4-aminobenzyl alcohol and subsequent coupling with benzene.
Experimental Protocol: Synthesis of p-(Phenylazo)benzyl Alcohol
This protocol is based on established methods for diazonium salt formation and azo coupling reactions[7][8].
-
Diazotization of 4-Aminobenzyl Alcohol:
-
In a flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in a solution of 3M Hydrochloric Acid.
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, prepare a solution of the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq) in an appropriate solvent. For coupling with phenol, a basic aqueous solution (e.g., 10% NaOH) is used.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.
-
A colored precipitate of the azo-coupled product should form immediately.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure p-(phenylazo)benzyl alcohol as a colored solid.
-
Step 2: Conversion to p-(Phenylazo)benzyl Chloroformate
The conversion of the alcohol to the chloroformate is achieved using a phosgene equivalent. For safety and ease of handling in a laboratory setting, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent over phosgene gas. The reaction is typically catalyzed by a nucleophilic catalyst like dimethylformamide (DMF).
Experimental Protocol: Synthesis of p-(Phenylazo)benzyl Chloroformate
This protocol is adapted from established procedures for the synthesis of chloroformates from alcohols using triphosgene[9].
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-(phenylazo)benzyl alcohol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.05 eq).
-
In the dropping funnel, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.
-
-
Reaction:
-
Cool the alcohol solution to 0 °C in an ice bath.
-
Add the triphosgene solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, the resulting mixture containing the crude p-(phenylazo)benzyl chloroformate is typically used directly in the next step without extensive purification due to its reactive nature. The solvent can be removed under reduced pressure if a more concentrated solution is needed, but care must be taken to avoid excessive heating.
-
Application in Amine Protection
The primary application of p-(phenylazo)benzyl chloroformate is the protection of primary and secondary amines as carbamates. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, analogous to the well-established Cbz protection[3].
Mechanism of Protection: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, and a proton is removed from the nitrogen (typically by a mild base added to the reaction) to yield the stable, protected carbamate.
Experimental Protocol: Amine Protection with PAB-OCO-Cl
-
Reaction Setup:
-
Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane (DCM).
-
Add a mild inorganic base, such as sodium bicarbonate or sodium carbonate (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of p-(phenylazo)benzyl chloroformate (1.1-1.2 eq) in dioxane or DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
The brightly colored PAB-OCO-protected product can be easily purified by column chromatography on silica gel, with the colored band being straightforward to track and collect.
-
Deprotection: The Reductive Cleavage Advantage
The key feature that distinguishes the PAB-OCO group from the standard Cbz group is its unique mode of cleavage. While Cbz groups are removed by hydrogenolysis or strong acids, the PAB-OCO group is cleaved under mild reductive conditions that specifically target the azo (-N=N-) bond[10][11]. This provides a valuable orthogonal deprotection strategy in complex syntheses.
Mechanism of Deprotection: The azo bond is readily reduced by agents like sodium dithionite (Na₂S₂O₄). This reduction cleaves the azo linkage, producing two aniline fragments. The fragment attached to the benzyloxycarbonyl group is an unstable p-aminobenzyl alcohol derivative. This intermediate undergoes a spontaneous 1,6-elimination, releasing the free amine, carbon dioxide, and p-aminobenzyl alcohol.
Experimental Protocol: Deprotection via Reductive Cleavage
This protocol is based on standard methods for the reduction of azo compounds to amines using sodium dithionite[12].
-
Reaction Setup:
-
Dissolve the PAB-OCO-protected substrate (1.0 eq) in a suitable solvent mixture, such as DMF/water or ethanol/water.
-
Prepare a fresh aqueous solution of sodium dithionite (4-5 eq). For enhanced reactivity, a citrate buffer solution (pH 6) can be used as the aqueous component[12].
-
-
Reaction:
-
Heat the substrate solution to approximately 70 °C.
-
Add the sodium dithionite solution to the heated mixture.
-
Maintain the reaction at 70 °C for 30-60 minutes. The disappearance of the starting material's color provides a convenient visual indicator of reaction progress. Progress can also be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The deprotected amine can then be purified by standard methods such as column chromatography or recrystallization.
-
Strategic Advantages in Drug Development
The PAB-OCO group offers several compelling advantages for researchers in organic synthesis and drug development:
-
Chromophoric Handle: The intense color of the azo moiety allows for easy visualization during column chromatography and TLC, simplifying the purification of protected intermediates and improving workflow efficiency.
-
Orthogonality: The PAB-OCO group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups[13][]. Its selective removal with sodium dithionite provides a truly orthogonal deprotection strategy, which is invaluable in the synthesis of complex peptides or molecules with multiple protecting groups[13].
-
Mild Deprotection: The reductive cleavage occurs under mild, neutral to slightly basic conditions, avoiding the use of strong acids or catalytic hydrogenation, which might be incompatible with other sensitive functional groups in the molecule (e.g., alkenes, alkynes, or other benzyl-type protecting groups).
Conclusion
p-(Phenylazo)benzyl chloroformate provides access to a versatile and strategic amine-protecting group that merges the stability of the benzyloxycarbonyl framework with the unique advantages of a chromophoric azo unit. Its ability to be tracked visually during purification and removed under mild, orthogonal reductive conditions makes it a powerful tool. For drug development professionals and synthetic chemists, the PAB-OCO group represents a valuable addition to the arsenal of protecting group strategies, enabling more efficient and selective syntheses of complex target molecules.
References
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RAPID ULTRASOUND ASSISTED REDUCTION OF AZO DYES FOR SCREENING BANNED AROMATIC AMINES. (2018, January 12). [Link]
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Quora. (2017, September 17). Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines?[Link]
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MACHEREY-NAGEL. Proof of azo dyes and aromatic amines on colored textile materials. [Link]
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Microwave Assisted Reduction for Screening Banned Aromatic Amines in Azo Dyes. (2017, December 22). [Link]
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PubMed. Use of the chromogenic p-(p-(dimethylamino)phenylazo) benzyl (AZ) ester in the synthesis of leu-enkephalin. [Link]
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PubChem. (4-(Benzyloxy)phenyl)methanol. [Link]
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BMRB. BMRB entry bmse000407 - Benzyl Alcohol. [Link]
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Scite.ai. USE OF THE CHROMOGENIC p‐(p‐(DIMETHYLAMINO) PHENYLAZO) BENZYL (AZ) ESTER IN THE SYNTHESIS OF LEU‐ENKEPHALIN. [Link]
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Organic Syntheses. Procedure for diazonium salt preparation. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Wikipedia. Benzyl chloroformate. [Link]
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Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. [Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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PubChem. Benzyl chloroformate. [Link]
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Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21). [Link]
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Synthesis of novel azo dyes derived from 4-phenylurazole. [Link]
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One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022, January 25). [Link]
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PubMed. Selective cleavage of Cbz-protected amines. [Link]
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Synthonix, Inc. 4-(Phenylazo)benzyl Alcohol. [Link]
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Michael Pilgaard's Web Chemistry. Benzyl alcohol: Physical properties. [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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PubMed. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
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Grokipedia. Benzyl chloroformate. [Link]
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Glen Research. Deprotection Guide. [Link]
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ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]
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Aapptec Peptides. Technical Support Information Bulletin 1121. [Link]
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Alloc Protecting Group Removal Protocol. [Link]
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ResearchGate. ChemInform Abstract: Development of p-Phenylbenzyl as a New Protecting Group: Protection and Deprotection of Alcohols. [Link]
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p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
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Structure and Utility of 4-(phenylazo)benzyl Chloroformate: A Technical Guide
Executive Summary
4-(phenylazo)benzyl chloroformate (CAS: 55592-99-9) is a specialized bifunctional reagent merging the photophysical properties of azobenzene with the chemical reactivity of a chloroformate.[1] It serves as a critical building block in photopharmacology and chemical biology , allowing researchers to install a photoswitchable "Azo-Cbz" (azobenzene-carboxybenzyl) moiety onto amines, alcohols, or thiols.[1]
This guide details the structural properties, synthesis, and application of this compound, specifically focusing on its role in creating Photoswitchable Orthogonal Remotely Tethered Ligands (PORTLs) and light-responsive peptide protectants.[1]
Chemical Profile & Structural Analysis[1][2][3]
The molecule consists of three distinct functional zones, each serving a specific purpose in drug design and material synthesis.
| Feature | Specification |
| IUPAC Name | (4-phenyldiazenylphenyl)methyl carbonochloridate |
| CAS Number | 55592-99-9 |
| Molecular Formula | C₁₄H₁₁ClN₂O₂ |
| Molecular Weight | 274.70 g/mol |
| Appearance | Orange to Red Solid (due to azo chromophore) |
| Solubility | Soluble in DCM, THF, Toluene; Decomposes in Water |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |
Structural Logic
-
The Reactive Head (Chloroformate): The electrophilic carbonyl center (
) is susceptible to nucleophilic attack.[1] It reacts rapidly with amines to form carbamates (urethanes) or with alcohols to form carbonates .[1] -
The Spacer (Benzyl Group): Provides steric separation and electronic insulation between the reactive center and the chromophore.[1] It mimics the classic Cbz (Z) protecting group structure.[1][2]
-
The Photoswitch (Azobenzene): The phenylazo core undergoes reversible isomerization.[1] In the dark (thermodynamic ground state), it exists as the planar trans (E) isomer.[1] Upon irradiation with UV light (365 nm), it converts to the bent cis (Z) isomer, significantly altering the spatial geometry of the attached molecule.[1]
Figure 1: Structural decomposition and photophysical isomerization states of 4-(phenylazo)benzyl chloroformate.
Synthesis Protocol: The Triphosgene Route[5][6]
While early syntheses utilized phosgene gas, modern safety protocols favor Triphosgene (Bis(trichloromethyl) carbonate) .[1] This solid reagent is safer to handle and allows for precise stoichiometry.[1]
Precursor: 4-(phenylazo)benzyl alcohol.[1]
Reagents
-
Substrate: 4-(phenylazo)benzyl alcohol (1.0 eq)
-
Reagent: Triphosgene (0.34 eq) (Generates 1.0 eq phosgene in situ)[1]
-
Base: Pyridine or Triethylamine (1.0 - 1.1 eq) to scavenge HCl.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-(phenylazo)benzyl alcohol and dissolve in anhydrous DCM. Cool to 0°C in an ice bath.
-
Base Addition: Add Pyridine (1.1 eq) dropwise.[1] The base is critical to neutralize the HCl byproduct, preventing acid-catalyzed degradation.
-
Triphosgene Activation: Dissolve Triphosgene in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor conversion via TLC (Note: Chloroformates hydrolyze on silica; treat TLC spot with methanol first to visualize as the methyl carbonate).[1]
-
Workup:
-
Remove solvent under reduced pressure (rotary evaporator) ensuring the bath temperature does not exceed 40°C.[1]
-
The residue is typically a solid. Due to hydrolytic instability, avoid aqueous workup if possible.[1] If salts must be removed, a rapid wash with cold dilute HCl and brine, followed by immediate drying over MgSO₄, is permissible but risky.
-
Preferred Purification: Precipitation from dry DCM/Hexane or use crude if purity is sufficient (>95%).[1]
-
Figure 2: Synthesis workflow using the Triphosgene method to minimize hazard.
Mechanism of Action & Reactivity[9][10]
Chemical Reactivity (Bioconjugation)
The chloroformate group is a "hard" electrophile.[1] It reacts preferentially with primary amines (Lysine residues, N-termini) to form stable carbamate linkages.[1]
Reaction:
This reaction introduces the "Azo-Cbz" group. Unlike standard Cbz groups which are removed via hydrogenolysis, the Azo-Cbz group is often retained to function as a photoswitchable handle , allowing the researcher to manipulate the protein or drug's conformation with light.[1]
Photophysical Mechanism[1]
-
Trans State (Dark): The azo group is planar.[1] The distance between the attachment point and the distal phenyl ring is maximal (~9 Å).[1]
-
Cis State (Irradiated): Upon 365 nm irradiation, the N=N bond rotates/inverts.[1] The phenyl rings twist, reducing the end-to-end distance (~5.5 Å) and increasing steric bulk.[1]
-
Effect: This drastic geometry change can block an active site, distort a peptide helix, or bring two interacting domains closer together.[1]
Applications in Photopharmacology
Photoswitchable Protecting Groups
The compound acts as a photoswitchable analogue of the Z-group (Benzyloxycarbonyl).[1] By protecting an amino acid with this reagent, the resulting peptide can be toggled between active and inactive conformations.
-
Example: Controlling helix formation in peptides.[1] The trans form may allow helix formation, while the bulky cis form disrupts it (or vice versa depending on placement).[1]
PORTLs (Photoswitchable Orthogonal Remotely Tethered Ligands)
In neurobiology, this reagent is used to tether ligands to receptors (e.g., Glutamate receptors).[1]
-
Conjugation: The chloroformate reacts with a lysine near the receptor binding site.[1]
-
Tethering: The ligand (attached to the azo core) is now tethered to the receptor.[1]
-
Switching: Light controls whether the ligand can reach the binding pocket ("On") or is pulled away ("Off").[1]
Figure 3: Application pathway for creating photoswitchable protein conjugates.[1]
Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.[1]
-
Engineering Controls: Always handle in a certified chemical fume hood. The compound can release HCl gas upon contact with moisture.[5]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Quenching Spills: Do not use water directly.[1] Cover with solid sodium bicarbonate or calcium carbonate to neutralize potential acid generation, then sweep up.
-
Storage: Store in a tightly sealed vial wrapped in foil (to prevent accidental isomerization) at -20°C. Desiccate to prevent hydrolysis to the alcohol.
References
-
National Institute of Standards and Technology (NIST). (n.d.).[1] Benzyl chloroformate (Analogous Chemistry). NIST Chemistry WebBook. Retrieved from [Link][1]
-
Cotarca, L., et al. (1996).[1] Bis(trichloromethyl) Carbonate in Organic Synthesis (Triphosgene Protocol). Synthesis. (General reference for Triphosgene-mediated chloroformate synthesis).
-
Beharry, A. A., & Woolley, G. A. (2011).[1] Azobenzene photoswitches for biomolecules. Chemical Society Reviews. (Mechanistic grounding for azobenzene photopharmacology).
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A Comprehensive Technical Guide to Phenylazobenzyloxycarbonyl (Pz) Protecting Group Chemistry
Abstract
In the landscape of multistep organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The Phenylazobenzyloxycarbonyl (Pz) group emerges as a uniquely valuable tool, distinguished by its specialized cleavage mechanism that confers true orthogonality with many standard protecting groups. This guide provides an in-depth exploration of the Pz protecting group, from its fundamental chemical principles and reaction mechanisms to detailed, field-proven experimental protocols for its installation and removal. We will delve into the causality behind experimental choices, present comparative data, and illustrate its strategic application in complex synthetic routes, offering researchers and drug development professionals a comprehensive resource for leveraging the Pz group's distinct advantages.
The Strategic Imperative of Protecting Groups in Synthesis
The Need for Chemoselectivity
Modern synthetic targets are often polyfunctional molecules. Achieving the desired transformation at a specific site while leaving other reactive functional groups untouched—a concept known as chemoselectivity—is a central challenge.[1][2] Protecting groups serve as temporary masks for a functional group, altering its reactivity and allowing other transformations to proceed without interference.[3][4] An ideal protecting group strategy involves three key stages:
-
Protection: The group is introduced easily and in high yield.
-
Stability: The group remains intact under a variety of reaction conditions.
-
Deprotection: The group is removed selectively and efficiently under conditions that do not affect the rest of the molecule.[4][5]
Caption: General workflow of a protecting group strategy.
The Principle of Orthogonality
In complex syntheses requiring multiple protecting groups, the ability to remove one type of group without affecting others is critical. This concept is known as orthogonality.[2][3] For example, in solid-phase peptide synthesis (SPPS), the temporary Nα-amino protection (like Fmoc) must be removable without cleaving the semi-permanent side-chain protecting groups (like tBu) or the linker to the solid support.[6][7] The Pz group offers a distinct orthogonal vector because its removal conditions—mild reduction—are fundamentally different from the acidic, basic, or hydrogenolytic conditions used for most other common protecting groups.[2]
Core Chemistry of the Phenylazobenzyloxycarbonyl (Pz) Group
Structure and Key Features
The Pz group is a carbamate-based amine protecting group, structurally similar to the common benzyloxycarbonyl (Cbz or Z) group. Its defining feature is the presence of a phenylazo (-N=N-) chromophore integrated into the benzyl framework. This azo linkage is the key to its unique deprotection chemistry and also imparts a distinct orange-red color, which can be advantageous for visually tracking the presence of the protecting group on a solid support or during chromatography.
The Deprotection Mechanism: Reductive Cleavage
The stability of the Pz group to acids and bases is comparable to the Cbz group. However, its susceptibility to mild reductive conditions sets it apart. The deprotection proceeds via a two-stage mechanism initiated by the reduction of the azo bond.
-
Reduction of the Azo Group: A mild reducing agent, most commonly sodium dithionite (Na₂S₂O₄), cleaves the -N=N- double bond. This process transforms the azo moiety into two aniline-type amino groups.[8][9]
-
1,6-Elimination: The reduction generates an unstable p-aminobenzyl carbamate intermediate. This intermediate spontaneously undergoes a 1,6-quinone-methide-type elimination. The electron-donating character of the newly formed amino group facilitates the cleavage of the C-O bond of the carbamate, releasing the deprotected amine, carbon dioxide, and the byproduct, 4-aminobenzyl alcohol.
This mechanism is analogous to the cleavage of the p-nitrobenzyloxycarbonyl (pNZ) group, which is first reduced to the p-amino derivative before undergoing the same elimination.[10]
Caption: Mechanism of Pz group deprotection.
Synthesis and Installation Protocols
Synthesis of Phenylazobenzyloxycarbonyl Chloride (Pz-Cl)
The key reagent for introducing the Pz group, Pz-Cl, is not as commonly available as other chloroformates. It is synthesized from 4-phenylazobenzyl alcohol. The alcohol can be prepared via the reduction of 4-phenylazobenzoic acid or its ester.
Expert Insight: The critical step is the conversion of the alcohol to the chloroformate. This is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or diphosgene. The reaction must be performed with care in an inert, anhydrous solvent (e.g., dichloromethane or toluene) and often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Pz Protection of an Amino Acid
This protocol describes a standard Schotten-Baumann condition for the protection of an amine, such as the α-amino group of an amino acid.
Materials:
-
Amino Acid (e.g., Leucine): 1.0 eq
-
Phenylazobenzyloxycarbonyl Chloride (Pz-Cl): 1.1 eq
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): 2.5 eq
-
Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) and sodium carbonate (2.5 eq) in the minimal amount of water. Add an equal volume of 1,4-dioxane to this solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve Pz-Cl (1.1 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC, watching for the consumption of the starting amino acid.
-
Workup:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted Pz-Cl or 4-phenylazobenzyl alcohol byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The Pz-protected amino acid will precipitate as an orange-red solid or oil.
-
-
Extraction and Isolation:
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Pz-protected amino acid.
-
-
Purification: The product can be purified by recrystallization or flash column chromatography if necessary.
Cleavage Protocols and Reagents
Reagents for Reductive Cleavage
While several reducing systems can cleave the azo bond, sodium dithionite is the most widely used due to its mildness, efficiency, and compatibility with many other functional groups.[9][11][12]
| Reagent System | Typical Conditions | Causality/Notes |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous buffer (pH ~7-8), often with an organic co-solvent (e.g., Dioxane, THF, DMF). Room temperature. | The reagent of choice. Mild, selective, and effective. The reaction is often run under a biphasic system to aid solubility.[9][12][13][14] |
| Zinc Dust / Ammonium Chloride | Methanol, Room Temperature. | An effective, cost-efficient alternative. The reaction generates aniline byproducts from the azo group.[15][16] |
| Catalytic Hydrogenation | H₂, Pd/C. | Effective, but not orthogonal to other groups removed by hydrogenolysis, such as Cbz or benzyl esters.[17] |
| Hydrazine Hydrate | Ethanol, often with a catalyst (e.g., Raney Nickel) but can work without. | A strong reducing agent, may not be compatible with other sensitive functional groups.[18] |
Experimental Protocol: Pz Deprotection with Sodium Dithionite
This protocol is suitable for cleaving the Pz group from a protected peptide or small molecule in solution.
Materials:
-
Pz-protected substrate: 1.0 eq
-
Sodium Dithionite (Na₂S₂O₄): 3-5 eq
-
Phosphate Buffer (0.5 M, pH 7.5)
-
Organic Co-solvent (e.g., 1,4-Dioxane or Acetonitrile)
-
Ethyl Acetate
-
Diatomaceous Earth (Celite®)
Procedure:
-
Dissolution: Dissolve the Pz-protected substrate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and phosphate buffer. The two-phase system helps to solubilize both the organic substrate and the inorganic reducing agent.
-
Reagent Addition: Add sodium dithionite (3-5 eq) to the vigorously stirring solution at room temperature. The orange-red color of the solution should begin to fade as the azo chromophore is reduced.
-
Field Insight: Sodium dithionite can decompose in solution, so using a fresh bottle and a slight excess is recommended. The reaction is typically complete within 1-3 hours.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the colored starting material is a strong visual indicator of reaction progress.
-
Workup:
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
The byproduct, 4-aminobenzyl alcohol, and its derivatives are largely water-soluble, simplifying purification.
-
Filter the mixture through a pad of diatomaceous earth to remove any insoluble inorganic byproducts.
-
-
Extraction and Isolation:
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected product. Further purification can be done via chromatography or recrystallization.
-
Orthogonality and Strategic Applications
The primary value of the Pz group lies in its orthogonality. It is stable to the conditions used to remove the most common amine protecting groups in peptide synthesis.
Orthogonality Comparison
| Protecting Group | Cleavage Condition | Stability of Pz Group |
| Fmoc | 20% Piperidine in DMF (Base) | Stable |
| Boc | Trifluoroacetic Acid (TFA) (Strong Acid) | Stable |
| Cbz (Z) | H₂/Pd-C (Hydrogenolysis) | Labile |
| Alloc | Pd(PPh₃)₄ / Scavenger (Organometallic) | Stable |
| tBu Esters/Ethers | Trifluoroacetic Acid (TFA) (Strong Acid) | Stable |
| Benzyl Esters/Ethers | H₂/Pd-C or Strong Acid | Labile (to H₂) / Stable (to acid) |
Application in Orthogonal Peptide Synthesis
The Pz group is exceptionally well-suited for the side-chain protection of amino acids like Lysine or Ornithine in complex SPPS strategies. For instance, one could synthesize a branched peptide using three orthogonal protecting groups:
-
Nα-protection: Fmoc group, removed at each cycle with piperidine.
-
Side-chain protection (Branching Point): Pz group on a Lysine side chain.
-
Other side-chain protection: Acid-labile groups like Boc (for Lys, His) and tBu (for Asp, Glu, Ser, Tyr).
Caption: Use of Pz in a three-dimensional orthogonal SPPS scheme.
This strategy allows for the elongation of the main peptide chain, followed by the selective deprotection of the Pz group on the Lysine side chain to build a second peptide branch, all while the other side-chain protecting groups and the resin linkage remain intact. The final peptide is then cleaved from the resin and globally deprotected using TFA.
Conclusion
The Phenylazobenzyloxycarbonyl (Pz) protecting group represents a sophisticated tool for the modern synthetic chemist. Its robustness to standard acidic and basic conditions, combined with its selective and mild cleavage via reduction of the azo moiety, provides a powerful orthogonal handle for complex molecular construction. While not as commonplace as Fmoc or Boc, its unique properties make it an invaluable asset for specialized applications, such as the synthesis of branched or cyclic peptides and other architecturally complex molecules where multi-layered orthogonal protection is not just an advantage, but a necessity. This guide provides the foundational knowledge and practical protocols for scientists to confidently integrate the Pz group into their synthetic strategies.
References
- Vertex AI Search. (2024). Azo Bond Reductive Cleavage.
- ACS Publications. (2015). An Unusual Electrochemical Reductive Cleavage of Azo Dye.
- ResearchGate. (2004). Reductive Cleavage of Azo Compounds by Zinc and Ammonium Chloride.
- ResearchGate. (2025).
- DergiPark. (2009).
- MDPI. (2016).
- ResearchGate. (2025). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.
- ResearchGate. (n.d.). Mechanism of pNZ group removal.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Peptide synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PMC. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE.
- PMC. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Organic Synthesis. (n.d.). Protecting Groups.
- ResearchGate. (2025). p‐Nitrobenzyloxycarbonyl (pNZ)
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
- Tokyo Chemical Industry. (n.d.). Protecting Agents.
- Wikipedia. (n.d.). Protecting group.
- Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- PMC. (n.d.). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases.
- PMC. (n.d.).
- Google Patents. (n.d.).
- Sciencemadness.org. (2016). Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite).
- Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.
- Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
- Google Patents. (n.d.).
- University of Groningen. (n.d.). Reduction of Aldehydes and Ketones by Sodium Dithionite.
- Organic Chemistry Portal. (n.d.).
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A Technical Guide to Chromogenic Protecting Groups for Real-Time Monitoring of Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. However, a persistent challenge lies in ensuring the completeness of the coupling and deprotection steps. Incomplete reactions lead to deletion sequences and challenging purifications, ultimately impacting yield and purity. This guide provides an in-depth exploration of chromogenic protecting groups, a powerful class of chemical tools that offer a visual and quantitative means to monitor these critical reactions in real-time. By leveraging the color or UV absorbance of a released chromophore upon deprotection, these groups provide immediate feedback on reaction progress, allowing for synthesis optimization and enhanced confidence in the final product. This paper will detail the mechanisms, protocols, and applications of key chromogenic protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource for implementing these valuable techniques.
Introduction: The Challenge of "Blind" Synthesis in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1] The primary advantages of this method are the ability to drive reactions to completion using excess reagents and the simplified purification of intermediates by simple filtration and washing. The most prevalent strategy, Fmoc/tBu SPPS, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[2][3]
The SPPS cycle is iterative, consisting of two critical steps:
-
Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) to liberate a free amine.
-
Coupling: Formation of a peptide bond between the newly freed amine and the activated carboxyl group of the next incoming amino acid.
The success of the synthesis hinges on achieving near-quantitative yields at every single step. For a 20-residue peptide, even a 99% yield at each step results in a final crude product containing only 82% of the desired full-length peptide. This underscores the critical need for accurate monitoring. Without it, chemists are essentially performing the synthesis "blind," only discovering issues like incomplete deprotection or coupling after the entire sequence is assembled and cleaved from the resin.[4][5]
Chromogenic protecting groups address this challenge directly. They are designed to produce a colored or UV-active byproduct upon cleavage, which can be measured spectrophotometrically.[6] This allows for real-time, quantitative assessment of the deprotection reaction, ensuring the cycle proceeds only after all N-terminal groups are liberated.
Foundational Chromogenic Monitoring: The Fmoc Group
While not "chromogenic" in the visible sense, the Fmoc group is the cornerstone of modern quantitative SPPS monitoring. Its cleavage mechanism provides a textbook example of how a released byproduct can be used to track reaction kinetics.
Mechanism of Fmoc Cleavage and Monitoring
The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7] The process unfolds in two stages:
-
A base (piperidine) abstracts the acidic proton on the fluorenyl ring system.
-
This triggers a β-elimination, releasing carbon dioxide and dibenzofulvene (DBF).
-
The highly electrophilic DBF is immediately trapped by a nucleophile, typically excess piperidine, to form a stable dibenzofulvene-piperidine adduct.[8]
This adduct is a strong chromophore with a distinct UV absorbance maximum (λmax) around 300-302 nm. By collecting the cleavage solution and measuring its absorbance, one can directly quantify the amount of Fmoc group removed, which corresponds to the number of free amino groups on the resin.[7][9] This technique is so reliable that it is the basis for most automated peptide synthesizers, which use inline UV detectors to monitor the deprotection step and ensure its completion.[6][8]
Workflow: The SPPS Cycle with Fmoc Monitoring
The following diagram illustrates the central role of chromogenic monitoring within the iterative SPPS workflow.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Quantitative Protocol: Fmoc Loading Determination
This protocol allows for the precise determination of the resin's substitution level (loading), a critical parameter for calculating reagent stoichiometry.
Objective: To quantify the amount of the first Fmoc-protected amino acid attached to the resin.
Materials:
-
Fmoc-amino acid-loaded resin (approx. 5-10 mg)
-
20% Piperidine in DMF (v/v)
-
DMF, HPLC grade
-
Volumetric flasks (e.g., 10 mL or 25 mL)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry peptide-resin into a small reaction vessel.
-
Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin.
-
Agitate the suspension for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Filter the solution to separate the resin beads.
-
Carefully transfer the supernatant to a volumetric flask of appropriate size (e.g., 10 mL).
-
Wash the resin beads 2-3 times with a small amount of DMF and add the washings to the same volumetric flask.
-
Dilute the solution to the final volume with DMF and mix thoroughly.
-
Measure the absorbance (A) of the solution at 301 nm against a blank of 20% piperidine/DMF diluted in the same manner.
-
Calculate the resin loading (S) in mmol/g using the Beer-Lambert law:
S (mmol/g) = (A × V × 1000) / (ε × w × l)
Where:
-
A = Absorbance at 301 nm
-
V = Volume of the volumetric flask (L)
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹)[9]
-
w = Weight of the resin (mg)
-
l = Path length of the cuvette (cm, usually 1)
-
Side-Chain Chromogenic Protecting Groups
Orthogonal protecting groups are essential for site-specific modifications of peptides, such as cyclization, branching, or labeling.[3] Chromogenic side-chain protecting groups allow for selective deprotection that can be visually monitored without affecting the N-terminal Fmoc group or other acid-labile side-chain protectors.
The Dde Group for Lysine Protection
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for the ε-amino group of lysine.[10] Its key feature is its stability to the basic conditions of Fmoc removal and the acidic conditions of final cleavage, establishing its orthogonality.
Cleavage Mechanism and Monitoring: The Dde group is selectively cleaved by treatment with a dilute solution of hydrazine (typically 2% in DMF).[10][11] The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization, which releases the free amine and forms a stable pyrazole byproduct.[10] This byproduct can be monitored by UV spectrophotometry around 290 nm to confirm the completion of the deprotection.
Experimental Protocol: Selective Deprotection of Lys(Dde)
Objective: To selectively remove the Dde group from a resin-bound peptide to allow for side-chain modification.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
2% Hydrazine monohydrate in DMF (v/v)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin).
-
Agitate the mixture at room temperature. The reaction is typically performed in three repeated treatments of 3-10 minutes each.[12]
-
Collect the flow-through if monitoring is desired. The cleavage can be followed by monitoring the absorbance of the eluant at 290 nm.
-
Once the reaction is complete (indicated by the absorbance returning to baseline), thoroughly wash the resin with DMF to remove all traces of hydrazine and the pyrazole byproduct.
-
The liberated ε-amino group of lysine is now available for subsequent chemical modification.
Causality and Field Insights: While hydrazine is effective, it is also toxic and can cleave the Fmoc group.[12] For complete orthogonality, a milder system of hydroxylamine hydrochloride and imidazole in NMP can be used, which does not affect the Fmoc group.[12] This is particularly crucial when side-chain modification needs to be performed before the full peptide chain is assembled.
The Dinitrophenyl (DNP) Group
The 2,4-dinitrophenyl (DNP) group is a classic chromogenic protecting group, imparting an intense yellow color.[13] It has been used to protect the side chains of histidine, tyrosine, and lysine.[14][15] The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, which is the basis for its cleavage.
Cleavage Mechanism and Monitoring: The DNP group is typically removed under mild, nucleophilic conditions, most commonly via thiolysis with a reagent like thiophenol or 2-mercaptoethanol in the presence of a base.[15][16] The cleavage releases a brightly colored S-DNP-thiol adduct, which can be easily monitored spectrophotometrically to ensure complete deprotection.[16]
Caution: The stability of the DNP group can be sequence-dependent. It has been reported that the His(DNP) group can be partially cleaved under the standard Fmoc-deprotection conditions (20% piperidine/DMF), which can be a significant side reaction if not anticipated.[14]
Emerging and Specialized Chromogenic Groups
Research continues to produce novel chromogenic protecting groups with enhanced features, such as different colors for multi-channel monitoring or cleavage under unique conditions like photolysis.
Photolabile Protecting Groups (PPGs)
Photolabile protecting groups (PPGs), or "caging" groups, offer the ultimate in orthogonality, as they are removed with light at a specific wavelength, requiring no chemical reagents.[17][18] This allows for exceptional spatiotemporal control over deprotection.[19] Many PPGs, such as those based on the o-nitrobenzyl or coumarin scaffold, release a chromophoric byproduct upon photolysis, enabling reaction monitoring.[18][20] For example, on-resin deprotection of Cys(Mmt) residues can be monitored by following the release of the trityl cation at 460 nm. This technology is particularly valuable in the synthesis of peptide microarrays and in optochemical biology.[21]
Comparative Analysis of Chromogenic Protecting Groups
The choice of a chromogenic protecting group depends on the specific requirements of the synthesis, including orthogonality, cleavage conditions, and monitoring wavelength.
| Protecting Group | Protected Functionality | Cleavage Reagent(s) | Monitoring (λmax) | Key Advantages | Limitations |
| Fmoc | Nα-Amine | 20% Piperidine/DMF[7] | ~301 nm[7] | Robust, quantitative, basis for automation[8] | Not orthogonal to Dde with hydrazine |
| Dde | ε-Amine (Lys) | 2% Hydrazine/DMF[10] | ~290 nm | Orthogonal to acid-labile groups[10] | Hydrazine is toxic and can cleave Fmoc[12] |
| DNP | Imidazole (His), Phenol (Tyr) | Thiophenol or 2-Mercaptoethanol[15] | Visible (Product dependent)[16] | Intense color, mild cleavage | Potential lability to piperidine[14] |
| Mmt | Sulfhydryl (Cys) | 2% TFA in DCM | 460 nm | Real-time monitoring, mild cleavage | Cation scavenger prevents colorimetric monitoring |
Conclusion and Future Outlook
Chromogenic protecting groups are indispensable tools in modern peptide science. They transform SPPS from a "blind" process into a controlled, data-driven methodology. By providing real-time, quantitative feedback on the critical deprotection step, these groups enable researchers to optimize reaction conditions, troubleshoot difficult sequences, and synthesize complex peptides with higher fidelity and confidence. The foundational UV-monitoring of Fmoc deprotection has become the industry standard for automation, while orthogonal, colored groups like Dde and DNP allow for the precise, verifiable construction of highly modified and complex peptide architectures.
The future of this field lies in the development of new chromogenic systems with enhanced properties. We can anticipate the emergence of novel PPGs that can be cleaved with longer, less phototoxic wavelengths of light, and the creation of a broader palette of mutually orthogonal, colored protecting groups. Such innovations will enable even more complex synthetic strategies, including multi-channel, real-time monitoring of several different protecting groups simultaneously, further pushing the boundaries of peptide and protein engineering.
References
-
PHILOSOFOPPENHEIMER, R; Pecht, Israel; Fridkin, Matityahu. The 2,4‐dinitrophenyl group for protection of hydroxyl function of tyrosine during solid‐phase peptide synthesis. International Journal of Peptide and Protein Research. 1995;45(2):116-121. [Link]
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. [Link]
-
Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. 1997;14:193-195. [Link]
-
Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Dinitrophenyl. Grokipedia. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Royal Society of Chemistry. [Link]
- 2.4 Photocleavable Protecting Groups. [Source not explicitly provided in search results].
-
Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. PubMed. [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
A Dde Resin Based Strategy for Inverse Solid-Phase Synthesis of Amino Terminated Peptides, Peptide Mimetics and Protected Peptide Intermediates. PubMed. [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
-
Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. PPSM. [Link]
-
Quantifying Fmoc release in SPPS. ResearchGate. [Link]
- Supporting Information. [Source not explicitly provided in search results].
-
Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided in search results].
-
Linkers for solid-phase organic synthesis. ResearchGate. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
- Protection for the AMINE.pptx. [Source not explicitly provided in search results].
-
A new protecting group combination for solid phase synthesis of protected peptides. Scilit. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]
-
Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Source not explicitly provided in search results].
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 15. peptide.com [peptide.com]
- 16. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides | PPSM [ppsm.ens-paris-saclay.fr]
p-(Phenylazo)benzyl Chloroformate: Technical Profile & Application in Bio-Organic Synthesis
Abstract This technical guide provides a comprehensive analysis of p-(phenylazo)benzyl chloroformate (CAS: 55592-99-9), a specialized reagent used primarily for the introduction of the chromogenic phenylazobenzyloxycarbonyl (Pz) protecting group. Unlike standard benzyl chloroformate (Cbz-Cl), the Pz derivative confers distinct optical properties to substrates, facilitating visual monitoring of peptide synthesis and enzymatic assays. This document details its physicochemical properties, synthesis logic, handling protocols, and critical applications in collagenase substrate development.
Physicochemical Profile
The utility of p-(phenylazo)benzyl chloroformate stems from its dual functionality: the reactive chloroformate group for acylation and the azobenzene moiety for chromogenic detection.
Molecular Identity[1][2]
| Property | Specification |
| IUPAC Name | (4-Phenyldiazenylphenyl)methyl carbonochloridate |
| Common Name | p-(Phenylazo)benzyl chloroformate; Pz-Cl |
| CAS Number | 55592-99-9 |
| Molecular Formula | |
| Molecular Weight (Average) | 274.70 g/mol |
| Monoisotopic Mass | 274.0509 g/mol |
| Physical State | Orange-to-Red Crystalline Solid (or oil depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
Structural Architecture
The molecule consists of a photo-responsive azobenzene core linked to a benzylic chloroformate.
-
Chromophore: The
azo linkage provides strong absorbance in the UV-Vis region (~320 nm), imparting an orange/yellow color. -
Electrophile: The chloroformate (
) is highly susceptible to nucleophilic attack by amines and alcohols.
Synthesis & Preparation Logic
Expert Insight: The synthesis of p-(phenylazo)benzyl chloroformate mirrors that of benzyl chloroformate but requires strict control of stoichiometry to prevent carbonate formation (dimerization). The precursor, p-(phenylazo)benzyl alcohol, is treated with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions.
Synthesis Workflow
The following protocol describes the conversion of the alcohol precursor to the chloroformate using triphosgene, a safer solid substitute for phosgene gas.
Reagents:
-
p-(Phenylazo)benzyl alcohol (1.0 eq)
-
Triphosgene (0.4 eq) (Provides 1.2 eq phosgene in situ)
-
Pyridine or
(Base scavenger) -
Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Preparation: Dissolve p-(phenylazo)benzyl alcohol in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C.[1][2] -
Activation: Slowly add a solution of triphosgene in DCM dropwise. Critical: Maintain low temperature to suppress side reactions.
-
Scavenging: Add the organic base (pyridine) dropwise. The base neutralizes the HCl by-product, driving the equilibrium forward.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).
-
Work-up: Filter off the pyridinium salt. Concentrate the filtrate under reduced pressure to obtain the crude chloroformate.
-
Purification: Recrystallization from ligroin or use directly if high purity is achieved. Note: Chloroformates are moisture-sensitive; avoid aqueous work-up if possible.
Figure 1: Synthetic pathway for the conversion of the alcohol precursor to Pz-Cl.
Applications in Bio-Organic Chemistry[1]
The Pz-Protecting Group (Peptide Synthesis)
The Pz group is an analogue of the classic Benzyloxycarbonyl (Cbz/Z) group. It is used to protect amines (forming carbamates) or alcohols (forming carbonates).
-
Advantages:
-
Visual Tracking: The intense color allows for visual monitoring of peptides during chromatographic purification (silica or ion-exchange) without destructive staining.
-
Stability: Stable to trifluoroacetic acid (TFA), making it compatible with Boc-chemistry strategies.
-
Deprotection: Cleaved by catalytic hydrogenation (
) or reduction with sodium dithionite ( ).
-
Chromogenic Collagenase Substrates
The most significant application of p-(phenylazo)benzyl chloroformate is in the synthesis of the Pz-peptide (e.g., Pz-Pro-Leu-Gly-Pro-D-Arg). This substrate is the gold standard for assaying collagenase activity (specifically Clostridial collagenase).
Mechanism of Assay:
-
Substrate: The Pz-peptide is hydrophilic and soluble in the aqueous assay buffer.
-
Enzymatic Cleavage: Collagenase cleaves the peptide bond between Leu and Gly.
-
Separation: The resulting fragment, Pz-Pro-Leu, is hydrophobic.
-
Quantification: The reaction mixture is acidified and extracted with ethyl acetate. The colored Pz-Pro-Leu fragment partitions into the organic phase, while the uncleaved substrate remains in the aqueous phase. The absorbance of the organic layer (at 320 nm) is directly proportional to enzyme activity.
Figure 2: Mechanism of the Pz-peptide collagenase assay.
Analytical Characterization
To validate the identity of p-(phenylazo)benzyl chloroformate in a research setting, the following analytical signatures are used.
Mass Spectrometry
Due to the presence of one Chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern.
-
M+ Peak: ~274.05 Da (
) -
M+2 Peak: ~276.05 Da (
) -
Intensity Ratio: The M+2 peak will be approximately 33% the height of the M+ peak (natural abundance of
).
UV-Vis Spectroscopy
- : ~320 nm (characteristic of the trans-azobenzene moiety).
-
Photo-switching: Irradiation with UV light may cause trans-to-cis isomerization, shifting the absorbance maximum.
Handling & Safety (Self-Validating Protocol)
Hazard Warning: Chloroformates are lachrymators and release HCl upon contact with moisture.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Use a desiccator.[1]
-
Visual Check: Pure Pz-Cl should be orange/red. If the solid turns white or pale, it indicates hydrolysis to the alcohol or carbonate formation.
-
Quenching: Any spills should be neutralized immediately with dilute aqueous ammonia or sodium bicarbonate solution.
References
- Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
-
National Institute of Standards and Technology (NIST). (n.d.). Benzyl chloroformate Properties. (Reference for chloroformate reactivity). Retrieved from [Link]
-
Organic Syntheses. (1945). p-Phenylazobenzoyl Chloride. (Analogous synthesis reference). Retrieved from [Link]
Sources
Technical Deep Dive: Chromogenic Reagents Pz-Cl and Az-Cl
The following technical guide details the chemical identity, synonyms, and application protocols for Pz-Cl and Az-Cl reagents.
Synonyms, Mechanisms, and Protocols for Bio-Orthogonal Derivatization
Executive Summary
In drug development and enzymology, Pz-Cl and Az-Cl serve as critical electrophilic reagents for synthesizing chromogenic substrates. These reagents introduce the phenylazobenzyloxycarbonyl (Pz) and phenylazobenzoyl (Az) moieties, respectively, onto nucleophilic residues (typically N-termini or lysine side chains) of peptides.
The resulting conjugates are widely used to assay proteolytic enzymes (e.g., collagenase, clostridiopeptidase A) by exploiting the distinct spectral shift or solubility change that occurs upon enzymatic cleavage of the chromophore-peptide bond.
Chemical Identity & Nomenclature[1]
The terms "Pz-Cl" and "Az-Cl" are laboratory abbreviations for specific acyl chlorides derived from azobenzene. They are not IUPAC names but are ubiquitous in biochemical literature.
Pz-Cl Reagent[2][3]
-
Chemical Name: 4-(Phenylazo)benzyloxycarbonyl chloride
-
IUPAC Name: Carbonochloridic acid, [4-(2-phenyldiazenyl)phenyl]methyl ester
-
Synonyms:
-
p-Phenylazobenzyloxycarbonyl chloride
-
Pz-chloroformate
-
4-Phenylazobenzyl chloroformate
-
-
Function: Introduces the Pz protecting group (a chromogenic variation of the Cbz/Z group). It forms a carbamate linkage.
Az-Cl Reagent
-
Chemical Name: 4-(Phenylazo)benzoyl chloride
-
IUPAC Name: 4-(2-Phenyldiazenyl)benzoyl chloride
-
Synonyms:
-
p-Phenylazobenzoyl chloride
-
Azobenzene-4-carbonyl chloride
-
-
Function: Introduces the Az group. It forms an amide linkage.
-
Disambiguation Note: Do not confuse with AZCL (Azure Cross-Linked) polysaccharides (e.g., AZCL-Amylose), which are insoluble substrates for glycosyl hydrolases, not synthesis reagents.
Comparative Data Table
| Feature | Pz-Cl Reagent | Az-Cl Reagent |
| Structure | Ph-N=N-Ph-CH₂-O-CO-Cl | Ph-N=N-Ph-CO-Cl |
| Linkage Formed | Carbamate (Urethane) | Amide |
| Stability | Moderate (moisture sensitive) | High (moisture sensitive) |
| Chromophore | 4-Phenylazobenzyl | 4-Phenylazobenzoyl |
| Absorbance ( | ~320 nm (UV region) | ~320–340 nm (UV/Vis) |
| Primary Use | Collagenase/Pz-peptidase substrates | General protease labeling |
Mechanistic Pathways & Visualization
The following diagram illustrates the structural difference and the derivatization mechanism for both reagents.
Figure 1: Comparative derivatization pathways for Pz-Cl and Az-Cl reagents yielding carbamate vs. amide conjugates.
Experimental Protocols
Synthesis of Pz-Pro-Leu (Standard Precursor)
The synthesis of Pz-Pro-Leu is the foundational step for creating the collagenase substrate Pz-Pro-Leu-Gly-Pro-D-Arg .
Reagents Required:
-
Pz-Cl (4-Phenylazobenzyloxycarbonyl chloride)
-
L-Proline (or Pro-Leu dipeptide)
-
Dioxane/Water (1:1 v/v)
-
Sodium Bicarbonate (
)
Protocol:
-
Solubilization: Dissolve 10 mmol of Amino Acid/Peptide in 20 mL of 1:1 Dioxane/Water.
-
pH Adjustment: Add solid
to adjust pH to ~9.0. -
Acylation: Cool the solution to 0°C. Add 11 mmol of Pz-Cl dropwise over 30 minutes while maintaining pH 8–9 with additional
.-
Expert Tip: Pz-Cl hydrolyzes in water. Use a slight excess (1.1 eq) and keep the temperature low to favor aminolysis over hydrolysis.
-
-
Reaction: Stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Workup: Acidify to pH 2.0 with 1N HCl. The Pz-derivative typically precipitates as an orange/yellow solid.
-
Purification: Extract with ethyl acetate, wash with brine, dry over
, and recrystallize from Ethanol/Water.
Enzymatic Assay (The "Wünsch" Method)
This assay quantifies collagenase activity by measuring the cleavage of the Pz-Pro bond.
Workflow Logic:
-
Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg (Hydrophilic).
-
Cleavage: Enzyme splits the bond between Leu and Gly.
-
Product: Pz-Pro-Leu (Hydrophobic fragment).
-
Extraction: The hydrophobic fragment is extracted into organic solvent (Ethyl Acetate) and acidified.
-
Quantification: Absorbance is read at 320 nm.
Figure 2: The Wünsch Assay Workflow for Collagenase activity using Pz-substrates.
Critical Handling & Storage (Self-Validating Systems)
To ensure protocol reliability (Trustworthiness), adhere to these stability checks:
-
Hydrolysis Check: Before use, dissolve a small amount of Pz-Cl in dry THF. If a significant precipitate (Pz-OH) forms immediately upon addition of water, the reagent is active. If it does not react vigorously, it has likely hydrolyzed during storage.
-
Storage: Both Pz-Cl and Az-Cl are acid chlorides. They must be stored under inert gas (Argon/Nitrogen) at -20°C. Moisture exposure converts them to the corresponding carboxylic acids (Pz-OH or Az-OH), which are non-reactive in the acylation protocol.
-
Toxicity: Azobenzene derivatives are potential carcinogens. Handle with double nitrile gloves and work in a fume hood.
References
-
Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.
-
Stack, M. S., & Gray, R. D. (1989). Comparison of cathepsin G and human neutrophil elastase in the degradation of Pz-peptide. Journal of Biological Chemistry, 264, 4277-4281.
-
Sigma-Aldrich. (2024). Product Specification: Pz-Pro-Leu-Gly-Pro-D-Arg trifluoroacetate salt.
-
Megazyme. (2024). AZCL-Polysaccharides: Substrates for the specific and sensitive assay of endo-glycosyl hydrolases.
Sources
- 1. Full text of "Collecting list of Edgard A. Mearns" [archive.org]
- 2. Full text of "Records of the General Lander Post 5 Grand Army of the Republic" [archive.org]
- 3. Full text of "Miscellaneous Ordinance Book 3" [archive.org]
- 4. CA2492325C - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds - Google Patents [patents.google.com]
Technical Guide: Absorbance Spectrum & Photophysics of the Phenylazobenzyloxycarbonyl (Pz) Group
The Absorbance Spectrum of Phenylazobenzyloxycarbonyl (Pz) Group Technical Guide.
Executive Summary
The phenylazobenzyloxycarbonyl group (commonly abbreviated as Pz or sometimes Phac , though the latter often refers to phenylacetyl) is a dual-function moiety used in peptide chemistry.[1][2] It serves primarily as a chromogenic protecting group and a photoswitchable probe .
Unlike standard protecting groups (e.g., Fmoc, Boc) which are spectrally silent in the visible range, the Pz group contains an azobenzene core that imparts a distinct absorbance profile. This feature allows for:
-
Photocontrol: Reversible trans
cis isomerization to modulate peptide conformation. -
Enzymatic Assays: Direct spectrophotometric monitoring of protease activity (e.g., collagenase) via the "Wünsch substrate."[3]
-
Orthogonal Protection: Stability against mild acids (TFA) while being cleavable by catalytic hydrogenation or strong acids (HBr/AcOH).
Critical Distinction: In literature, "Phac" is frequently used for the non-photoactive phenylacetyl group. This guide focuses strictly on the photoactive 4-(phenylazo)benzyloxycarbonyl (Pz) derivative.
Molecular Architecture & Photophysics
The Pz group consists of an azobenzene chromophore linked to a benzyloxycarbonyl (Cbz/Z) scaffold. The azo linkage (-N=N-) is responsible for its strong UV-Vis absorption and photoisomerization properties.
Chemical Structure
-
Formula:
(as the protecting group radical) -
Chromophore: Azobenzene (
-conjugated system)
Spectral Characteristics
The absorbance spectrum of the Pz group is dominated by two key transitions: the allowed
Table 1: Quantitative Spectral Data (Pz-Amino Acid Derivatives)
| Parameter | Trans Isomer (Thermodynamically Stable) | Cis Isomer (Metastable) | Notes |
| 320 nm | ~280 nm (hypsochromic shift) | Major diagnostic band. | |
| Extinction Coeff.[3][4][6][7][8][9] ( | 21,000 M | Low (< 5,000 M | Value based on Pz-Pro-Leu fragment [1]. |
| ~440–450 nm | 440–450 nm | Weak in trans, stronger in cis. | |
| Visual Appearance | Orange/Yellow | Red/Orange | Distinct color change upon switching. |
| Solvent Sensitivity | Moderate | High |
Technical Insight: The
value of 21,000 Mcm at 320 nm is the industry standard for quantifying Pz-peptide concentration in enzymatic assays (e.g., Clostridium collagenase activity) [2].
Photoisomerization Pathway
Upon irradiation, the Pz group undergoes geometric isomerization. This changes the end-to-end distance of the protecting group, which can be exploited to "switch" the secondary structure of the attached peptide.
Figure 1: Photoisomerization cycle of the Phenylazobenzyloxycarbonyl group. The Trans isomer is the resting state.
Applications in Chemical Biology
The Wünsch Substrate (Collagenase Assay)
The most widespread application of the Pz group is in the Wünsch substrate (Pz-Pro-Leu-Gly-Pro-D-Arg). This peptide is specific for collagenases (e.g., MMPs, bacterial collagenase).
-
Mechanism: The enzyme cleaves the Leu-Gly bond.[10]
-
Separation: The intact substrate is hydrophilic (due to Arg). The cleaved product (Pz-Pro-Leu) is highly lipophilic.
-
Detection: Extraction of the reaction mixture with ethyl acetate partitions the Pz-Pro-Leu fragment into the organic phase, where its absorbance at 320 nm is measured.
Photocontrol of Peptide Conformation
Researchers (e.g., Chmielewski et al.) utilize the Pz group on Lysine side chains or N-termini to control helix content.
-
Trans-Pz: Often stabilizes extended or specific helical conformations due to planar stacking.
-
Cis-Pz: Disrupts stacking or induces steric clash, unfolding the peptide or altering its binding affinity [3].
Detailed Experimental Protocols
Protocol A: Determination of Pz-Peptide Concentration
Use this protocol to quantify peptides containing a single Pz group.
-
Preparation: Dissolve the Pz-peptide in Methanol or Ethanol.
-
Blanking: Use pure solvent as a blank.
-
Measurement: Scan absorbance from 250 nm to 550 nm.
-
Calculation: Record absorbance at 320 nm (
). (Where is path length in cm).
Protocol B: Enzymatic Assay (Wünsch Method)
Standard assay for Collagenase activity using Pz-substrate.
Reagents:
-
Substrate Solution: 1.2 mM Pz-Pro-Leu-Gly-Pro-D-Arg in Tris-HCl (pH 7.1) with 10 mM CaCl
. -
Stop Solution: 25 mM Citric Acid (acidifies to stop enzyme and protonate product for extraction).
Workflow:
Figure 2: Workflow for the specific detection of collagenase activity using Pz-partitioning.
Step-by-Step:
-
Incubate 100
L enzyme with 1.0 mL Substrate Solution at 37°C for 15 mins. -
Add 0.5 mL Citric Acid solution to stop reaction.
-
Add 1.5 mL Ethyl Acetate . Vortex vigorously for 15 seconds.
-
Centrifuge to separate phases.
-
Transfer the organic (upper) layer to a quartz cuvette.
-
Measure
.[4][7] One Unit = 1 mol Pz-Pro-Leu released per minute.[4][7]
Synthesis & Handling
Introduction of the Pz Group
The Pz group is typically introduced using Pz-Cl (4-phenylazobenzyloxycarbonyl chloride) or the activated ester Pz-ONSu (succinimide ester).
-
Reaction Conditions: Standard Schotten-Baumann conditions (aqueous/organic mix with NaHCO
) or anhydrous coupling in DMF/DCM with DIPEA. -
Stability:
-
Stable: TFA (neat), HCl (dilute), Tertiary amines.
-
Labile: H
/Pd-C (Hydrogenolysis reduces the azo bond and cleaves the urethane), HBr/AcOH.
-
Storage
-
Store Pz-protected amino acids in the dark at -20°C.
-
Avoid prolonged exposure to ambient light to prevent unintended trans-cis equilibration.
References
-
Wünsch, E., & Heidrich, H. G. (1963).[7] Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[7]
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Collagenase using Pz-Pro-Leu-Gly-Pro-D-Arg.
-
Rudolph-Böhner, S., et al. (1997).[11] Photomodulation of conformational states of p-phenylazobenzyloxycarbonyl-L-proline and related peptides. Journal of Photochemistry and Photobiology A: Chemistry.
-
Chmielewski, J., et al. (1995). Photoregulation of cyclic peptide conformation. Journal of the American Chemical Society.
Sources
- 1. EP0566824A1 - Enzymatic peptide synthesis - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5116615A - Method for treating benign prostatic hypertrophy - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photoresponsive peptide and polypeptide systems. Part 7. Reversible chiral photochromism and solubility change of azo aromatic L-lysine related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. iris.unict.it [iris.unict.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Publications [biochem.mpg.de]
The Pz-Peptide: A Chromogenic Keystone in the History of Collagenase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the study of collagenases—enzymes pivotal in both physiological tissue remodeling and pathological conditions—has relied on robust and accessible assay methodologies. Central to this history is the development and application of Pz-peptide substrates. This technical guide provides a comprehensive exploration of the history, chemistry, and application of these chromogenic substrates. We will delve into the foundational work that introduced the Pz-peptide, detail the principles of the classic collagenase assay, and provide field-proven insights into its execution. Furthermore, this guide will critically evaluate the advantages and limitations of Pz-peptides, contextualize their role in the broader landscape of collagenase substrate technology, and offer a look into the evolution of assays that have built upon this fundamental tool.
Introduction: The Challenge of Measuring Collagenolysis
Collagen, the most abundant protein in mammals, provides the structural framework for tissues. Its breakdown is a tightly regulated process mediated by a specific class of enzymes known as collagenases. Dysregulation of collagenase activity is implicated in a wide range of diseases, including arthritis, cancer metastasis, and fibrosis. Therefore, the ability to accurately measure collagenase activity has been a cornerstone of connective tissue research and a critical aspect of drug development targeting these enzymes.
The inherent resistance of the collagen triple helix to general proteolysis presented a significant analytical challenge for early researchers. Initial assays were cumbersome, often relying on the degradation of native collagen fibers and measuring the release of hydroxyproline or peptides, a process that was time-consuming and lacked the throughput required for detailed kinetic studies. The need for a simple, specific, and quantitative method was paramount.
The Dawn of a Chromogenic Era: The Wünsch and Heidrich Innovation
In 1963, a seminal paper by Wünsch and Heidrich introduced a synthetic peptide that would revolutionize collagenase research[1][2]. This substrate, 4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine, commonly known as the "Pz-peptide" or "Wünsch substrate," provided a simple and effective tool for the quantitative determination of collagenase activity[1][2][3].
The design of the Pz-peptide was a masterful piece of biochemical engineering. It incorporated several key features:
-
A Chromophoric Group: The 4-phenylazobenzyloxycarbonyl (Pz) group attached to the N-terminus of the peptide provided a distinct color, allowing for spectrophotometric detection[1][4].
-
A Collagen-like Sequence: The peptide sequence, Pro-Leu-Gly-Pro, was designed to mimic the cleavage site of bacterial collagenases within the collagen molecule[4][5][6]. Clostridial collagenase, for instance, preferentially cleaves the Y-Gly bond in the sequence -Pro-Y-Gly-Pro-[4].
-
A Specific Cleavage Site: Collagenases cleave the peptide bond between the leucine and glycine residues[4][7].
-
Solubility Differentiation: The cleavage of the peptide results in two fragments: the colored, lipophilic Pz-Pro-Leu and the non-colored, more hydrophilic Gly-Pro-D-Arg[4]. This difference in solubility is the lynchpin of the assay.
The Pz-Peptide Collagenase Assay: A Step-by-Step Methodological Deep Dive
The classic Pz-peptide assay is an endpoint, extraction-based spectrophotometric method. Its enduring presence in the literature is a testament to its reliability and accessibility.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Pz-peptide by collagenase. Following incubation, the reaction is stopped, and the colored Pz-Pro-Leu fragment is selectively extracted into an organic solvent. The absorbance of the organic phase is then measured, which is directly proportional to the amount of cleaved substrate and thus the collagenase activity.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methods[4][8].
Reagents and Materials:
-
Pz-Peptide Substrate (e.g., Pz-Pro-Leu-Gly-Pro-D-Arg): Typically dissolved in a small amount of methanol and then diluted in buffer[4][8].
-
Assay Buffer: Commonly a Tris-HCl buffer (e.g., 100 mM, pH 7.1) containing calcium chloride (e.g., 10-20 mM), as calcium is a crucial cofactor for many collagenases[6][8].
-
Collagenase Standard: A purified collagenase of known activity for generating a standard curve.
-
Stop Solution: Citric acid solution (e.g., 25 mM) to lower the pH and halt the enzymatic reaction[4][8].
-
Extraction Solvent: Ethyl acetate is the most commonly used solvent[4][8].
-
Drying Agent: Anhydrous sodium sulfate to remove any residual water from the ethyl acetate phase[8].
-
Spectrophotometer and Cuvettes
Procedure:
-
Reaction Setup: In a series of test tubes, pipette the assay buffer and Pz-peptide substrate solution.
-
Enzyme Addition: Add the collagenase-containing sample or standard to the reaction tubes. For the blank, add an equal volume of buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes)[8]. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the citric acid stop solution[8].
-
Extraction: Add ethyl acetate to each tube, vortex vigorously to extract the Pz-Pro-Leu fragment into the organic phase, and then allow the phases to separate[4][8].
-
Drying and Measurement: Carefully transfer the upper ethyl acetate layer to a clean tube containing anhydrous sodium sulfate. After a brief incubation to dry the solvent, transfer the dried ethyl acetate to a cuvette and measure the absorbance at 320 nm[4][8].
-
Calculation: Determine the collagenase activity based on a standard curve generated with known concentrations of the Pz-Pro-Leu fragment or a calibrated collagenase standard. One "Wünsch unit" of activity is defined as the hydrolysis of 1 µmole of the substrate per minute at 25°C and pH 7.1[1].
A Point of Clarity: "True" Collagenases vs. Pz-Peptidases
An important and often overlooked aspect of using Pz-peptides is the existence of enzymes known as "Pz-peptidases." These enzymes can cleave the Pz-peptide substrate but are incapable of degrading native, triple-helical collagen[9]. Pz-peptidases are involved in the breakdown of smaller collagen fragments generated by true collagenases[10][11].
Advantages and Limitations of the Pz-Peptide Assay
The longevity of the Pz-peptide assay in the scientific toolkit is due to a combination of factors, but it is not without its drawbacks.
Table 1: Advantages and Limitations of the Pz-Peptide Assay
| Advantages | Limitations |
| Simplicity and Cost-Effectiveness: The assay requires basic laboratory equipment and relatively inexpensive reagents. | Discontinuous (Endpoint) Assay: It does not allow for real-time kinetic measurements, making detailed mechanistic studies challenging. |
| High Specificity for Certain Collagenases: The peptide sequence is a good substrate for many bacterial collagenases. | Interference from Pz-Peptidases: As discussed, the assay is not exclusively specific for true collagenases[9]. |
| Robust and Reproducible: When performed correctly, the assay yields consistent results. | Solvent Extraction Step: The use of organic solvents adds complexity, increases the risk of experimental error, and poses safety and disposal considerations. |
| Well-Established Methodology: A vast body of literature exists, providing a strong foundation for its application and troubleshooting. | Lower Sensitivity: Compared to more modern fluorogenic or FRET-based assays, the spectrophotometric detection has a higher limit of detection. |
The Evolution of Collagenase Substrates: Beyond the Pz-Peptide
The limitations of the Pz-peptide assay spurred the development of more advanced and sensitive methods for measuring collagenase activity.
Fluorogenic and FRET Substrates
The advent of fluorogenic substrates marked a significant leap forward. These peptides incorporate a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by a collagenase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
This approach, known as Fluorescence Resonance Energy Transfer (FRET), offers several advantages over the Pz-peptide method:
-
Continuous, Real-Time Measurement: Allows for detailed kinetic analysis.
-
Higher Sensitivity: Fluorescence detection is inherently more sensitive than absorbance.
-
No Extraction Step: The assay is homogenous, simplifying the workflow and making it amenable to high-throughput screening[12][13][14].
Examples of such substrates include those with a dinitrophenyl (DNP) group as a quencher and a fluorescent amino acid like tryptophan[15].
Substrate Libraries and Specificity Profiling
Modern approaches to substrate design utilize combinatorial chemistry and phage display to create vast libraries of peptide sequences[16]. These libraries can be screened against specific collagenases to identify optimal cleavage sequences, leading to the development of highly specific and efficient substrates for individual matrix metalloproteinases (MMPs) and other collagenolytic enzymes.
Conclusion: The Enduring Legacy of the Pz-Peptide
The Pz-peptide, born from the ingenuity of Wünsch and Heidrich, holds a significant place in the history of collagenase research. For many years, it was the workhorse assay that enabled fundamental discoveries in collagen biology and pathology. While more sophisticated methods have since been developed, the Pz-peptide assay remains a valuable tool, particularly in educational settings and for specific applications where its simplicity and cost-effectiveness are advantageous. Understanding the principles, applications, and limitations of this classic method provides a crucial foundation for any researcher entering the field of collagenase biology and enzymology. The journey from the Pz-peptide to today's high-throughput, real-time assays mirrors the broader evolution of biochemical research, a testament to the continuous drive for greater precision, sensitivity, and understanding.
References
-
Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151. [Link]
-
Morales, T. I., & Woessner, J. F. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. The Journal of biological chemistry, 252(14), 4855–4860. [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Collagenase I - Cl. histolyticum. Retrieved from [Link]
-
Barrett, A. J., Knight, C. G., Brown, M. A., & Tisljar, U. (1988). A continuous fluorimetric assay for clostridial collagenase and Pz-peptidase activity. The Biochemical journal, 255(1), 259–263. [Link]
-
Zhang, Y., et al. (2022). Mechanistic Insight into the Fragmentation of Type I Collagen Fibers into Peptides and Amino Acids by a Vibrio Collagenase. Applied and Environmental Microbiology, 88(7), e02353-21. [Link]
-
Roche Applied Science. (n.d.). Collagenase B. Retrieved from [Link]
-
Wuensch, E., & Heidrich, H. G. (1963). [ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 333, 149–151. [Link]
-
Nagelschmidt, M., Unger, T., & Struck, H. (1977). [Pz peptidase activity in serum (author's transl)]. Wiener klinische Wochenschrift, 89(21), 735–738. [Link]
-
Matsushita, O., et al. (2001). Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen-Degrading Thermophile, Geobacillus collagenovorans MO-1. Applied and Environmental Microbiology, 67(1), 131-137. [Link]
-
Balamurugan, A. N., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific reports, 7(1), 44349. [Link]
-
Lauer-Fields, J. L., et al. (2018). Detection of proteolytic activity by covalent tethering of fluorogenic substrates in zymogram gels. Analytical biochemistry, 548, 109–116. [Link]
-
Fields, G. B. (2005). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in molecular biology (Clifton, N.J.), 313, 495–518. [Link]
-
ResearchGate. (n.d.). HPLC Pattern of a Digest of PZ-Peptide by S. parvulus Collagenase. Retrieved from [Link]
-
Rajabi, M., & Woessner, J. F., Jr. (1984). Rise in serum levels of PZ-peptidase, an enzyme involved in collagen breakdown, in human pregnancy and labor. American journal of obstetrics and gynecology, 150(7), 821–826. [Link]
-
BioVision. (n.d.). Collagenase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Nagelschmidt, M., Unger, T., & Struck, H. (1979). Pz-peptidase in serum. Journal of Clinical Chemistry and Clinical Biochemistry, 17(8), 559-564. [Link]
-
Morales, T. I., & Woessner, J. F. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. The Journal of Biological Chemistry, 252(14), 4855-4860. [Link]
-
Lauer-Fields, J., et al. (2019). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. FEBS letters, 593(21), 2970–2990. [Link]
Sources
- 1. serva.de [serva.de]
- 2. [ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pz peptidase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 15. A continuous fluorimetric assay for clostridial collagenase and Pz-peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Application of p-(Phenylazo)benzyl Chloroformate
Part 1: Executive Summary
p-(Phenylazo)benzyl chloroformate (PABC) is a specialized derivatizing reagent used primarily in the chromatographic analysis of fatty acids, alcohols, and amines. Structurally, it combines a reactive chloroformate "warhead" with a lipophilic azobenzene chromophore. This dual functionality allows it to covalently attach to non-UV-absorbing analytes (like saturated fatty acids), rendering them detectable by UV/Vis spectroscopy (typically 320–360 nm).
This guide provides a definitive technical reference on the solubility, solvent compatibility, and handling protocols for PABC. Crucially, the solubility of this compound cannot be decoupled from its stability; selecting the wrong solvent will result in rapid degradation of the reagent.
Part 2: Physicochemical Profile[1]
Before attempting solubilization, it is critical to understand the compound's physical state and reactivity profile.
| Property | Description |
| Physical State | Crystalline Solid (typically orange-red platelets or powder) |
| Chromophore | Azobenzene moiety (Strong UV absorption |
| Reactive Group | Chloroformate (-O-CO-Cl) |
| Primary Hazard | Lachrymator; releases HCl and CO₂ upon contact with moisture.[] |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), strictly anhydrous. |
The "Solubility vs. Stability" Paradox
While PABC is technically "soluble" in many organic solvents, it is chemically incompatible with protic solvents.
-
True Solubility: The ability to dissolve without chemical change (e.g., in Dichloromethane).
-
Reactive Dissolution: The compound dissolves but immediately degrades (e.g., in Methanol or Water).
Part 3: Solubility Landscape & Solvent Compatibility
The following table categorizes solvents based on their suitability for preparing stock solutions of PABC.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Preferred solvent. Ideal for stock solutions. Must be anhydrous. |
| Chlorinated | Chloroform ( | Excellent | High | Good alternative to DCM. Ensure ethanol stabilizer is minimal or absent. |
| Ethers | Tetrahydrofuran (THF) | Good | Moderate | Good solubility. Warning: Peroxides in aged THF can degrade the azo group. Use fresh, inhibited THF. |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | High | Standard for HPLC. PABC is less soluble here than in DCM; use for working dilutions, not high-conc. stocks. |
| Polar Aprotic | Acetone | Good | Moderate | Suitable for reaction mixtures. Ensure strictly anhydrous (dried over molecular sieves). |
| Protic | Methanol / Ethanol | Reactive | None | DO NOT USE. Rapid alcoholysis forms carbonates (inactive byproducts). |
| Protic | Water | Insoluble | None | DO NOT USE. Rapid hydrolysis releases HCl and destroys the reagent. |
| Hydrocarbons | Hexane / Heptane | Poor | High | Generally insoluble due to the polar azo/chloroformate groups. |
Mechanism of Solvent Degradation (Hydrolysis)
It is vital to visualize why moisture control is non-negotiable. Even trace water in "reagent grade" acetone can destroy a stock solution within minutes.
Figure 1: The degradation pathway of PABC in the presence of trace moisture. The formation of HCl further catalyzes the breakdown and can damage analytical columns.
Part 4: Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution (10 mM)
This protocol ensures the integrity of the chloroformate group for up to 1 week.
Reagents:
-
p-(Phenylazo)benzyl chloroformate (Solid)
-
Dichloromethane (DCM), Anhydrous (≥99.8%, stored over 4Å molecular sieves)
Workflow:
-
Glassware Prep: Flame-dry a 10 mL volumetric flask and flush with Nitrogen/Argon.
-
Weighing: Weigh 27.5 mg of PABC rapidly. Note: Minimize exposure to humid air; the solid is hygroscopic.
-
Solubilization: Add 5 mL of anhydrous DCM. Swirl gently until the red/orange solid is completely dissolved.
-
Dilution: Fill to the mark with DCM.
-
Storage: Transfer to an amber vial with a PTFE-lined septum. Store at -20°C.
Protocol B: Derivatization of Fatty Acids for HPLC
This workflow utilizes PABC to tag fatty acids, creating UV-active esters.
Mechanism:
-
Activation: Base deprotonates the Fatty Acid (FA).
-
Coupling: FA carboxylate attacks PABC, displacing Chloride.
-
Conversion: The resulting mixed anhydride decarboxylates (loses CO₂) to form the stable Phenylazobenzyl ester.
Figure 2: Derivatization workflow for fatty acids. The critical step is the heating (60°C) which drives the decarboxylation of the mixed anhydride intermediate to the stable ester.
Step-by-Step Procedure:
-
Sample: Dissolve fatty acid (approx. 0.1 mmol) in 1 mL anhydrous Acetone.
-
Catalyst: Add 20 µL Triethylamine (TEA).
-
Reagent: Add 0.5 mL of PABC Stock Solution (from Protocol A).
-
Reaction: Cap the vial tightly. Heat at 60°C for 30 minutes in a heating block. Visual Check: Solution should remain clear orange/red. Cloudiness indicates moisture contamination.
-
Quench: (Optional) Add 50 µL of an amine (e.g., butylamine) to scavenge excess chloroformate if it interferes with chromatography.
-
Analyze: Inject directly into RP-HPLC (C18 column, ACN/Water gradient). Detect at 320 nm .
Part 5: Troubleshooting & Quality Control
Self-Validating the Reagent: Before running valuable samples, perform a Blank Test :
-
Add 100 µL of stock solution to 100 µL of pure Methanol.
-
Observation: If the solution bubbles vigorously (CO₂ release) and warms slightly, the chloroformate is active.
-
HPLC Check: Inject this mix. You should see a single peak corresponding to the methyl carbonate derivative. If you see primarily the benzyl alcohol peak (from hydrolysis), your stock solution is wet and degraded.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10387, Benzyl chloroformate. Retrieved from [Link]
- Note: Provides the foundational physicochemical data for the benzyl chloroform
-
Kyong, J. B., et al. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. Journal of Organic Chemistry, 65(23), 8051-8058.[2] Retrieved from [Link]
- Note: Authoritative source on the hydrolysis kinetics and solvent effects on chloroform
-
Shimadzu Corporation. LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Note: Validates the derivatization workflow for f
- Note: Confirms commercial availability and specific CAS (55592-99-9).
Sources
Methodological & Application
Application Note: Synthesis and Validation of the Wünsch Substrate (Pz-Pro-Leu-Gly-Pro-D-Arg)
Introduction & Strategic Overview
The peptide Pz-Pro-Leu-Gly-Pro-D-Arg (commonly known as the Wünsch substrate ) is the gold-standard chromogenic substrate used to assay collagenase activity (specifically Clostridium histolyticum collagenase and vertebrate collagenases). The "Pz" moiety (4-phenylazobenzyloxycarbonyl) acts as a lipophilic chromophore. Upon enzymatic cleavage of the Leu-Gly bond, the lipophilic fragment Pz-Pro-Leu is released, which can be extracted into organic solvents and quantified spectrophotometrically at 320 nm.[1]
Synthesis Strategy: To ensure high purity and prevent racemization of the C-terminal D-Arginine, this protocol utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS) on a pre-loaded Wang resin. The Pz-chromophore is introduced as an N-terminal "cap" in the final step using 4-phenylazobenzyloxycarbonyl chloride (Pz-Cl), functioning analogously to a Cbz protecting group but retained in the final product.
Synthesis Workflow Visualization
Figure 1: Step-wise Fmoc-SPPS workflow for the assembly of the Wünsch substrate, highlighting the critical Pz-capping step.
Materials & Reagents
| Component | Specification | Function |
| Resin | Fmoc-D-Arg(Pbf)-Wang Resin (0.5–0.8 mmol/g) | Solid support; pre-loaded to minimize C-term racemization. |
| Amino Acids | Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Leu-OH | Building blocks. |
| Chromophore | 4-Phenylazobenzyloxycarbonyl chloride (Pz-Cl) | N-terminal chromogenic cap. |
| Coupling Agents | HBTU / HOBt or HATU | Activators for amide bond formation. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups. |
| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane) | Resin cleavage and side-chain deprotection. |
Detailed Experimental Protocol
Phase 1: Resin Preparation & Swelling
-
Weigh 0.25 mmol of Fmoc-D-Arg(Pbf)-Wang resin into a fritted SPPS reaction vessel.
-
Add 10 mL DCM (Dichloromethane) and swell for 30 minutes. Drain.
-
Wash with DMF (Dimethylformamide) (3 x 10 mL).
Phase 2: Peptide Assembly (Iterative Cycles)
Perform the following cycle for each amino acid in the sequence (Reverse order: Pro → Gly → Leu → Pro ):
-
Fmoc Deprotection:
-
Add 20% Piperidine/DMF (10 mL). Agitate for 5 mins. Drain.
-
Add fresh 20% Piperidine/DMF (10 mL). Agitate for 15 mins. Drain.
-
Wash resin with DMF (5 x 10 mL) to remove all traces of piperidine (crucial to prevent premature cleavage of the Pz group later).
-
-
Amino Acid Coupling:
-
Dissolve 1.0 mmol (4 eq) of the Fmoc-Amino Acid and 1.0 mmol (4 eq) HBTU in 5 mL DMF.
-
Add 2.0 mmol (8 eq) DIPEA. Activate for 1 minute.
-
Add mixture to resin.[2][3] Agitate for 45–60 minutes at room temperature.
-
Drain and wash with DMF (3 x 10 mL).
-
QC Check: Perform Kaiser test (ninhydrin) or chloranil test (for Proline) to ensure complete coupling.
-
Phase 3: N-Terminal Pz-Capping (Critical Step)
After coupling the final Proline and removing its Fmoc group:
-
Wash resin thoroughly with DCM (anhydrous preferred) to prepare for the chloride reaction.
-
Dissolve 0.75 mmol (3 eq) of 4-Phenylazobenzyloxycarbonyl chloride (Pz-Cl) in 5 mL DCM/DMF (1:1 mixture).
-
Note: Pz-Cl is moisture sensitive. Handle quickly.
-
-
Add 1.5 mmol (6 eq) DIPEA to the solution.
-
Add to the resin and agitate for 2 hours protected from light (Pz group is light-sensitive over long exposures).
-
Drain and wash extensively with DMF (5x) and DCM (5x) to remove excess orange Pz-reagents. The resin should now be deeply colored (orange/yellow).
Phase 4: Cleavage & Workup
-
Dry the resin under nitrogen flow.
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Add 10 mL cocktail to resin. Agitate for 2 hours at room temperature.
-
Note: The Pz group (modified Cbz) is stable in TFA under these conditions.
-
-
Collect the filtrate. Precipitate the peptide by adding the filtrate dropwise into cold Diethyl Ether (40 mL).
-
Centrifuge (3000 rpm, 5 min), decant ether, and wash the orange pellet twice with fresh ether.
Analytical Validation (QC)
The synthesized substrate must be validated for purity and identity before use in enzymatic assays.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 80% B over 30 minutes.
-
Detection: 320 nm (specific for Pz) and 214 nm (peptide backbone).
Expected Results:
-
Retention Time: The hydrophobic Pz group will shift the peptide significantly later than unsubstituted peptides.
-
Mass Spec (ESI): Calculate exact mass for C₃₈H₅₂N₁₀O₈.
-
Expected [M+H]⁺: 777.4 Da .
-
Mechanism of Action (Assay Principle)
The utility of the synthesized peptide relies on the specific cleavage site recognized by collagenases.
Figure 2: Enzymatic hydrolysis of the Wünsch substrate. The assay quantifies the Pz-Pro-Leu fragment extracted into the organic phase.
References
-
Wünsch, E., & Heidrich, H. G. (1963).[4] Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.[4]
-
Chikuma, T., et al. (1985).[5] Highly sensitive assay for PZ-peptidase activity by high-performance liquid chromatography. Journal of Chromatography A, 348, 205-212.[5]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
Sources
- 1. Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]
- 3. jpt.com [jpt.com]
- 4. serva.de [serva.de]
- 5. collagenase substrate, chromogenic, ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
Application Note: Synthesis and Utilization of Pz-Protected Amino Acids
Topic: Introducing Pz (p-phenylazobenzyloxycarbonyl) Protecting Group to Amino Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
The p-phenylazobenzyloxycarbonyl (Pz) group is a specialized
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
The Pz Moiety
The Pz group is chemically defined as 4-(phenylazo)benzyloxycarbonyl . It functions as a carbamate protecting group for amines, offering stability profiles similar to the standard Cbz group (stable to mild base and mild acid) but with the added utility of intrinsic chromogenicity.
-
Formula:
-
Key Feature: The azo linkage (
) provides strong absorbance in the UV-Vis region, allowing for the quantification of peptides without terminal aromatic amino acids (Trp, Tyr, Phe) and visual tracking during silica gel chromatography.
Strategic Utility
-
Chromogenic Substrates: The most prominent application is the Wünsch substrate (Pz-Pro-Leu-Gly-Pro-D-Arg), used to assay collagenase activity. The enzyme cleaves the Pz-Pro-Leu fragment, which is lipophilic and can be extracted and quantified spectrophotometrically.
-
Purification Aid: The orange color allows "naked eye" fractionation during column chromatography, reducing the need for spot-tests or UV monitoring.
Reagents and Preparation
The introduction of the Pz group is typically achieved using Pz-Chloride (Pz-Cl) or the succinimide ester (Pz-ONSu) .
Synthesis of Pz-Chloride (Pz-Cl)
Note: Pz-Cl is moisture-sensitive and should be prepared fresh or stored under strict anhydrous conditions.
Precursor: 4-(Phenylazo)benzyl alcohol. Reagent: Phosgene (or diphosgene/triphosgene).
Reaction Logic:
Comparison of Protecting Groups
| Feature | Pz (Phenylazobenzyloxycarbonyl) | Z (Benzyloxycarbonyl) | Fmoc |
| Structure | Fluorenylmethoxycarbonyl | ||
| Color | Orange/Red | Colorless | Colorless (UV active) |
| Lability | Acid (HBr), Hydrogenolysis* | Acid (HBr), Hydrogenolysis | Base (Piperidine) |
| Stability | Dilute Base, TFA | Dilute Base, TFA | Acid, Hydrogenolysis |
| Primary Use | Enzymatic Substrates, Visual Tag | General Synthesis | Solid Phase Synthesis |
*Note: Hydrogenolysis of Pz is possible but reduces the azo bond, destroying the chromophore and yielding amino-derivatives.
Protocol: Introduction of Pz Group (Schotten-Baumann)
This protocol describes the protection of a generic amino acid (e.g., Proline) using Pz-Cl under Schotten-Baumann conditions. This biphasic system prevents the hydrolysis of the acyl chloride while maintaining the amino acid in its nucleophilic anionic form.
Materials
-
Amino Acid: L-Proline (or target AA).
-
Reagent: Pz-Cl (4-phenylazobenzyloxycarbonyl chloride).
-
Base: 1M NaOH and
. -
Solvent: 1,4-Dioxane (or THF) and Water.
-
Workup: Ethyl Acetate, 1M HCl,
.
Step-by-Step Methodology
-
Solubilization: Dissolve L-Proline (10 mmol) in 10 mL of 1M NaOH (10 mmol) and 20 mL of water. Add
(1.2 eq) to buffer the solution at pH ~9–10.-
Expert Insight: The pH must remain
to keep the amine deprotonated (nucleophilic), but to minimize hydrolysis of Pz-Cl.
-
-
Addition: Cool the solution to 0°C. Dissolve Pz-Cl (11 mmol, 1.1 eq) in 1,4-dioxane (15 mL). Add the Pz-Cl solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Visual Check: The solution will turn a deep, turbid orange.
-
-
Extraction of Impurities: Extract the alkaline reaction mixture with diethyl ether (
mL).-
Why? This removes unreacted Pz-Cl (which hydrolyzes to the alcohol) and non-acidic byproducts. The Pz-Amino Acid remains in the aqueous phase as a sodium salt (
).
-
-
Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1M HCl.
-
Observation: The Pz-Amino Acid will precipitate as an orange oil or solid.
-
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over , and concentrate-
Yield: Recrystallize from EtOAc/Petroleum Ether.
-
Workflow Diagram
Figure 1: Schotten-Baumann synthesis workflow for Pz-protected amino acids.
Application: The Wünsch Collagenase Assay
The primary industrial application of Pz-amino acids is the synthesis of the substrate Pz-Pro-Leu-Gly-Pro-D-Arg .
Mechanism of Action
Collagenases (e.g., Clostridium histolyticum collagenase) specifically recognize the -Pro-Leu-Gly-Pro- sequence.
-
Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg (Hydrophilic due to Arg).
-
Cleavage: Enzyme cleaves between Leu and Gly.
-
Products:
-
Fragment A: Pz-Pro-Leu-OH (Hydrophobic, Orange).
-
Fragment B: H-Gly-Pro-D-Arg-OH (Hydrophilic, Colorless).
-
Assay Protocol
-
Incubation: Incubate the Pz-peptide with the enzyme sample in Calcium-containing buffer (pH 7.1) at 25°C.
-
Stop Reaction: Add citric acid to lower pH and stop enzymatic activity.
-
Extraction: Add Ethyl Acetate.
-
Self-Validating Step: The uncleaved substrate (containing Arg) is charged and stays in the aqueous phase. The cleaved fragment (Pz-Pro-Leu) is uncharged at acidic pH and moves into the Ethyl Acetate phase.
-
-
Quantification: Measure the absorbance of the Ethyl Acetate layer at 320 nm .
- (Verify specific extinction coefficient for batch).
Enzymatic Pathway Diagram
Figure 2: Mechanism of the Wünsch Collagenase Assay utilizing Pz-peptide cleavage.
Deprotection and Stability
While Pz is often a permanent label, it can be removed if used as a temporary protecting group.
-
Acidolysis (Recommended): Treatment with HBr in Acetic Acid or TFA (extended time) will cleave the benzyl ester linkage.
-
Caution: Strong acids may protonate the azo group, shifting the absorption spectrum temporarily.
-
-
Hydrogenolysis (Not Recommended): Catalytic hydrogenation (
) will cleave the benzyl ester AND reduce the azo bond ( ), destroying the color and generating side products (p-aminotoluene derivatives).
Troubleshooting
-
Low Yield during Coupling: Pz-Cl hydrolyzes rapidly in water. Ensure the organic solvent (dioxane) is dry and the addition is performed at 0°C. Consider using Pz-ONSu (succinimide ester) for slower but more controlled coupling in mixed aqueous/organic solvents.
-
Solubility: Pz-peptides are highly hydrophobic. If the peptide precipitates during synthesis, add Trifluoroethanol (TFE) or DMF to the reaction mixture.
-
Light Sensitivity: Azo compounds can undergo cis-trans isomerization under strong light. Perform reactions and storage in amber glassware or wrapped in foil.
References
-
Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333, 149–151.
- Wünsch, E. (1967). Synthese von Chromopeptiden für die Kollagenasebestimmung. Hoppe-Seyler's Z. Physiol. Chem., 348, 465.
-
Bachem. (n.d.). Pz-Pro-Leu-Gly-Pro-D-Arg-OH Technical Data. Retrieved from
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Foundational text on Z-group chemistry applicable to Pz).
-
Evans, C. H. (1981). Biochem. J., 195, 677-684. (Application of Wünsch substrate).
Synthesis of chromogenic collagenase substrates
Application Notes & Protocols
Topic: Synthesis and Application of Chromogenic Collagenase Substrates For: Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Proteolytic Activity
Collagenases are a unique class of endopeptidases, belonging to the matrix metalloproteinase (MMP) family, with the distinct ability to cleave the triple-helical structure of native collagen.[1][2] These enzymes are pivotal in numerous physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.[3][4] Bacterial collagenases, particularly from Clostridium histolyticum, are widely used in biomedical research and clinical applications for tissue dissociation and debridement due to their broad specificity and high activity.[1][5]
To accurately study these enzymes, screen for inhibitors, and standardize enzymatic preparations, robust and reliable activity assays are essential. Chromogenic substrates provide a powerful tool for this purpose. These are synthetic peptides designed to mimic a specific cleavage site in collagen, with a chromophore group attached.[6][7] When the enzyme cleaves the peptide bond, it releases a colored fragment, and the resulting color change can be precisely measured using a spectrophotometer.[7][8] This allows for a continuous and quantitative assessment of collagenase activity.
This guide provides a detailed overview of the principles, synthesis, purification, and application of chromogenic collagenase substrates, focusing on the widely used 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR) as a primary example.
Design and Rationale: Crafting a Specific and Sensitive Substrate
The efficacy of a chromogenic substrate hinges on two core components: the peptide sequence that confers specificity and the chromophore that enables detection.
The Peptide Backbone: Ensuring Specificity
The choice of amino acid sequence is critical as it dictates the substrate's specificity for the target collagenase.
-
Recognition Sequence: Bacterial collagenases typically recognize and cleave the peptide bond between an amino acid (X) and glycine in the sequence Pro-X-Gly-Pro.[4] The synthetic peptide must contain a sequence that is readily recognized and cleaved by the enzyme.
-
Common Sequences: The sequence Pro-Leu-Gly-Pro is a well-established cleavage site for clostridial collagenases.[9][10] Another common substrate, N-(3-[2-furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FALGPA), is particularly effective for assessing Type II (colH) clostridial collagenase.[5][11]
-
Substrate Preferences: It is crucial to recognize that different classes of collagenases have distinct substrate preferences. For instance, clostridial collagenase Type I (colG) prefers native collagen, while Type II (colH) shows higher activity towards synthetic peptides like FALGPA.[1][5] Furthermore, substrates designed for bacterial collagenases, such as FALGPA, are often poor substrates for mammalian MMPs, which have different structural requirements for cleavage.[12]
The Chromophore: Enabling Detection
The chromophore is a chemical group that absorbs light in the visible spectrum. In substrate design, it is typically attached to the N-terminus of the peptide.
-
Phenylazobenzyloxycarbonyl (Pz): This is a classic chromophore used in the "Wünsch" substrate, Pz-PLGPR.[9][13] The intact, water-soluble peptide is colorless. Upon cleavage by collagenase between the Leucine and Glycine residues, the colored, hydrophobic fragment Pz-Pro-Leu is released. This fragment can be extracted into an organic solvent (e.g., ethyl acetate) and quantified by measuring its absorbance, typically around 320 nm.
-
2,4-Dinitrophenyl (DNP): The DNP group is another chromophore used to label the N-terminus of peptide substrates, often in conjunction with a quencher for developing fluorogenic assays.[14]
Overall Synthesis and Application Workflow
The creation and use of a chromogenic substrate follow a logical progression from chemical synthesis to enzymatic analysis. This workflow ensures the final product is pure, correctly identified, and suitable for generating reliable kinetic data.
Caption: Enzymatic cleavage and detection principle of Pz-PLGPR.
Substrate Data Summary
The selection of a substrate should be tailored to the specific type of collagenase being investigated.
| Substrate Name | Peptide Sequence | Chromophore/Label | Typical Cleavage Site | Wavelength | Primary Application |
| Pz-PLGPR | Pro-Leu-Gly-Pro-D-Arg | Phenylazobenzyl-oxycarbonyl (Pz) | Leu-Gly | ~320 nm | General bacterial collagenase activity [9][13] |
| FALGPA | (Furylacryloyl)-Leu-Gly-Pro-Ala | Furylacryloyl (FA) | Leu-Gly | ~345 nm (decrease) | Bacterial collagenase (esp. Type II) [11][12][15] |
| DNP Substrates | e.g., Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg | 2,4-Dinitrophenyl (DNP) | Gly-Ile | Varies | Bacterial collagenase activity [14] |
References
-
Brandhorst, H., et al. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry. Available at: [Link]
-
PeptaNova. (n.d.). Collagenase specific Substrates. Available at: [Link]
-
Biophoretics. (n.d.). Collagenase substrate. Available at: [Link]
-
Georgescu, G. M., & Dinescu, S. (2006). New Chromogenic Substrates for Rapid Determination of Collagenase Activity. Revue Roumaine de Chimie. Available at: [Link]
-
Morales, T. I., & Kuettner, K. E. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. Biochimica et Biophysica Acta. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Collagenase ABC? Available at: [Link]
-
Roche. (n.d.). Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types. Available at: [Link]
-
Genaxxon bioscience. (n.d.). Collagenase. Available at: [Link]
-
Assay Genie. (n.d.). Collagenase Activity Colorimetric Assay Kit. Available at: [Link]
-
Chondrex, Inc. (n.d.). Collagenase Activity Assay Kits. Available at: [Link]
- Google Patents. (n.d.). US10428366B1 - Collagenase assay.
-
Chondrex, Inc. (n.d.). Collagenase Activity Assay Kits - Protocol. Available at: [Link]
-
Bick, S. L., et al. (2000). An internally quenched fluorescent substrate for collagenase. Archives of Biochemistry and Biophysics. Available at: [Link]
-
3H Biomedical. (n.d.). Collagenase Activity Assay (CAA). Available at: [Link]
-
Kawasaki, A., et al. (2012). The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. Journal of Biological Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons. Molecules. Available at: [Link]
-
Nagelschmidt, M., et al. (1979). Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum. Biochimica et Biophysica Acta. Available at: [Link]
-
Watanabe, K. (2004). Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen-Degrading Thermophile, Geobacillus collagenovorans MO-1. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Itoi, Y., et al. (2019). Crystal structure of Grimontia hollisae collagenase provides insights into its novel substrate specificity toward collagen. Journal of Biological Chemistry. Available at: [Link]
-
Nagelschmidt, M., Unger, T., & Struck, H. (1977). [Pz Peptidase Activity in Serum (Author's Transl)]. Wiener klinische Wochenschrift. Available at: [Link]
-
Mhidia, R., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate Chemistry. Available at: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
-
Matico, R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Available at: [Link]
-
DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Available at: [Link]
-
Wang, X., et al. (2017). Characterization, Preparation, and Purification of Marine Bioactive Peptides. BioMed Research International. Available at: [Link]
-
Synbio Technologies. (n.d.). Peptide Purification Service. Available at: [Link]
-
Perry, J. D., et al. (2018). The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Collagenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. What is the mechanism of Collagenase ABC? [synapse.patsnap.com]
- 3. chondrex.com [chondrex.com]
- 4. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagenase - Creative Enzymes [creative-enzymes.com]
- 6. diapharma.com [diapharma.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. goldbio.com [goldbio.com]
- 9. PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Collagenase substrate - Biophoretics [biophoretics.com]
- 14. Collagenase specific Substrates › PeptaNova [peptanova.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for p-(Phenylazo)benzyl chloroformate with amines
Technical Guide: Optimization of Amine Derivatization using p-(Phenylazo)benzyl Chloroformate (Pz-Cl)
Part 1: Chemical Basis & Utility[1]
1.1 Reagent Profile: The "Colored Cbz" Analog
p-(Phenylazo)benzyl chloroformate (often abbreviated as Pz-Cl ) is a specialized derivatizing agent used to introduce the phenylazobenzyloxycarbonyl (Pz) protecting group onto primary and secondary amines. Structurally, it is a benzyl chloroformate (Cbz-Cl) derivative where the para-position is substituted with a phenylazo moiety (
-
Chromophoric Advantage: Unlike standard Cbz or Boc groups, the Pz group possesses a strong conjugated system (azobenzene), imparting a distinct orange-red color (
) to the derivative. This allows for visual tracking during purification (TLC/column chromatography) without UV visualization. -
Orthogonality: The Pz carbamate is stable to mild acids (unlike Boc) and mild bases (unlike Fmoc). It is classically cleaved via hydrogenolysis or chemical reduction (e.g., sodium dithionite), making it orthogonal to acid/base-labile schemes.
1.2 Reaction Mechanism The reaction follows a classic Nucleophilic Acyl Substitution pathway. The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The chloride ion is then eliminated, yielding the stable carbamate (urethane) linkage.
Part 2: Critical Reaction Parameters
To ensure high yield and prevent side reactions (such as hydrolysis of the reagent to the alcohol), specific conditions must be maintained.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 – 1.2 equivalents of Pz-Cl | Slight excess compensates for minor hydrolysis of the highly reactive chloroformate by trace moisture. |
| Base Scavenger | Organic: TEA, DIPEA (1.5–2.0 eq)Inorganic: | Neutralizes the HCl byproduct. Failure to scavenge HCl protonates the amine, deactivating it. |
| Solvent System | Hydrophobic Amines: DCM, THF (Anhydrous)Amino Acids: Dioxane/Water (1:1), Acetone/Water | Chloroformates are moisture-sensitive but stable enough for biphasic Schotten-Baumann conditions if the reaction is rapid. |
| Temperature | Initial cooling ( | |
| Concentration | 0.1 M – 0.5 M | High dilution slows the reaction; too high concentration risks oligomerization or exotherms. |
Part 3: Experimental Protocols
Protocol A: Anhydrous Derivatization (General Amines)
Best for: Primary/secondary amines soluble in organic solvents; moisture-sensitive substrates.
Materials:
-
Amine substrate (
) -
p-(Phenylazo)benzyl chloroformate (Pz-Cl) (
) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (
) -
Dichloromethane (DCM), anhydrous (
)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the amine (
) in anhydrous DCM ( final concentration). -
Base Addition: Add TEA (
) via syringe. Cool the mixture to using an ice bath. -
Reagent Addition: Dissolve Pz-Cl (
) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.-
Note: The solution will turn a vibrant orange/red.
-
-
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to RT. Stir for 2–4 hours. -
Monitoring: Check TLC. Look for the disappearance of the amine (ninhydrin stain) and the appearance of a new, colored spot (visible in daylight).
-
Workup: Dilute with DCM (
). Wash successively with:-
(or
) to remove excess base/amine. -
Saturated
to remove acidic byproducts. -
Brine.
-
(or
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography. The Pz-derivative is colored, allowing you to collect the colored band without UV monitoring.
Protocol B: Schotten-Baumann Conditions (Amino Acids/Salts)
Best for: Water-soluble amines, amino acids, or amine salts.
Materials:
-
Amino Acid / Amine Salt (
) -
Pz-Cl (
) -
(
) -
Solvent: 1,4-Dioxane / Water (1:1 mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino acid (
) and ( ) in water ( ). -
Solvent Mixing: Add 1,4-Dioxane (
). Cool to . -
Reagent Addition: Dissolve Pz-Cl (
) in a minimal volume of Dioxane. Add dropwise to the vigorously stirred aqueous mixture.-
Critical: Vigorous stirring is essential in biphasic systems to ensure the chloroformate contacts the amine before hydrolyzing.
-
-
Reaction: Stir at
for 1 hour, then at RT for 3–12 hours. Maintain pH (add small aliquots of if necessary). -
Workup:
-
Evaporate most of the Dioxane under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract with Diethyl Ether (
) to remove unreacted Pz-Cl and Pz-OH (hydrolysis byproduct). Discard organic wash. -
Acidification: Carefully acidify the aqueous phase to pH 2–3 using
(The Pz-amino acid will precipitate or oil out). -
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
).
-
-
Isolation: Dry the Ethyl Acetate layer (
) and concentrate.
Part 4: Visualization & Logic
4.1 Reaction Mechanism Pathway
Caption: Mechanism of Pz-protection via nucleophilic acyl substitution and base-mediated scavenging.
4.2 Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal derivatization protocol based on substrate solubility.
Part 5: Analytical Validation & Troubleshooting
5.1 Analytical Markers
-
UV-Vis: The Pz group exhibits a characteristic absorption at 320–350 nm . This allows for selective detection of the derivative in complex mixtures using an HPLC diode-array detector, distinguishing it from non-labeled impurities.
-
NMR (
): Look for the diagnostic signals of the Pz group:-
Aromatic protons of the phenylazo moiety: Multiplets around
. -
Benzylic methylene (
): Singlet (or AB system if chiral center nearby) at . -
Carbamate NH: Broad singlet at
.
-
5.2 Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Hydrolysis of Pz-Cl before reaction.
-
Solution: Ensure Pz-Cl is stored dry. Increase equivalents to 1.5. Ensure anhydrous solvents for Method A.
-
-
Problem: Formation of Symmetrical Urea (
).-
Cause: Presence of water in Method A or insufficient mixing in Method B.
-
Solution: Dry the amine substrate thoroughly. In Method B, add Pz-Cl slowly to ensure it reacts with the amine rather than hydrolyzing to Pz-OH (which can theoretically couple, though less likely with chloroformates than isocyanates).
-
-
Problem: Oiling out in Method B.
-
Cause: The Pz-derivative is very hydrophobic.
-
Solution: Increase the proportion of Dioxane or Acetone to keep the derivative in solution during the reaction, then evaporate solvent before acidification.
-
References
-
Schwyzer, R., Sieber, P., & Zatsko, K. (1958). Neue substituierte p-Phenylazobenzyloxycarbonyl-Reste als farbige Schutzgruppen in der Peptidsynthese. Helvetica Chimica Acta, 41(2), 491-498. Link
- Wünsch, E. (1974). Synthese von Peptiden. In: Houben-Weyl Methods of Organic Chemistry, Vol 15/1. Thieme Publishing.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Carbamate formation). Link
-
BenchChem. (2025).[1][2] A Researcher's Guide to Amine Derivatization. (General conditions for chloroformate reactions). Link
Sources
Application Notes and Protocols for the Preparation and Use of Pz-Peptidase A Substrates
Introduction: Unraveling Collagen Metabolism with Pz-Peptidase A
Pz-peptidase A is a metalloendopeptidase that plays a crucial role in the breakdown of collagen fragments.[1][2][3] While it does not act on intact collagen proteins, it specifically hydrolyzes smaller peptides derived from collagen, making it a key enzyme in collagen metabolism and tissue remodeling.[1][2][4] The activity of Pz-peptidase A is of significant interest in various physiological and pathological processes, including pregnancy, labor, and certain diseases involving connective tissue degradation.[3] To facilitate research in these areas, reliable methods for measuring Pz-peptidase A activity are essential. This guide provides a comprehensive overview and detailed protocols for the use of the chromogenic substrate, 4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine (Pz-Pro-Leu-Gly-Pro-D-Arg), for the accurate quantification of Pz-peptidase A activity.
Principle of the Assay: A Chromogenic Approach to Enzyme Kinetics
The assay for Pz-peptidase A activity is based on the enzymatic cleavage of a synthetic chromogenic substrate, Pz-Pro-Leu-Gly-Pro-D-Arg.[5][6][7] This substrate is specifically designed to mimic the natural cleavage sites for Pz-peptidase A. The enzyme hydrolyzes the peptide bond between Leucine (Leu) and Glycine (Gly).[8] This cleavage separates the 4-phenylazobenzyloxycarbonyl (Pz) group, a chromophore, from the rest of the peptide. The resulting Pz-containing fragment is soluble in an organic solvent, while the un-cleaved substrate is not. This difference in solubility allows for the separation of the product from the substrate. The amount of cleaved, colored product is then quantified by measuring its absorbance at 320 nm, which is directly proportional to the Pz-peptidase A activity.[5][9]
Diagram of the Pz-Peptidase A Catalytic Mechanism
Caption: Enzymatic cleavage of the Pz-peptide substrate by Pz-peptidase A.
Substrate and Reagent Preparation: Ensuring Accuracy and Reproducibility
Accurate and reproducible results depend on the proper preparation of the substrate and all necessary reagents. It is recommended to use high-quality, purified water for all solutions.
Pz-Peptide Substrate Stock Solution
The Pz-Pro-Leu-Gly-Pro-D-Arg substrate is typically supplied as a trifluoroacetate salt in powder form.[10][11][12]
-
Dissolution: Dissolve the Pz-peptide substrate in a suitable organic solvent, such as methanol or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5][13] A common stock concentration is 5 mg/mL.[5]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14] The solution should be protected from light.
Assay Buffer
The optimal pH for Pz-peptidase A activity can vary depending on the source of the enzyme. For bovine seminal Pz-peptidase A, the optimal pH is near 6.0, while for Pz-peptidase B, it is closer to 7.0.[8] A common and versatile buffer is a Tris-HCl buffer.
-
Preparation of 0.05 M Tris-HCl Buffer (pH 7.5) with 0.36 mM Calcium Chloride:
-
Dissolve 6.057 g of Tris base in approximately 900 mL of purified water.
-
Add 0.039 g of calcium chloride (CaCl₂).
-
Adjust the pH to 7.5 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store the buffer at 4°C.
-
Enzyme Solution
The preparation of the enzyme solution will depend on the source of the Pz-peptidase A. This could be a purified enzyme preparation or a crude biological sample.
-
Purified Enzyme: Dilute the purified Pz-peptidase A to the desired concentration in the assay buffer immediately before use. Keep the enzyme solution on ice.
-
Biological Samples (e.g., serum, tissue homogenates): Samples may require pre-treatment, such as centrifugation to remove particulate matter. Dilute the sample in the assay buffer as needed.
Reaction Termination and Extraction Reagents
-
Citric Acid Solution (e.g., 1 M): Used to stop the enzymatic reaction by lowering the pH.
-
Ethyl Acetate: An organic solvent used to extract the colored Pz-Pro-Leu fragment.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for measuring Pz-peptidase A activity. Optimization of incubation times and enzyme concentrations may be necessary depending on the specific experimental conditions.
Workflow for Pz-Peptidase A Activity Assay
Caption: A step-by-step workflow for the Pz-peptidase A activity assay.
Assay Procedure
-
Prepare a Pz-Substrate Working Solution: Dilute the Pz-peptide substrate stock solution to a final concentration of 1 mg/mL in the assay buffer.[5]
-
Set up the Reaction Tubes: For each sample, prepare a reaction tube. Also, include a blank tube containing the assay buffer instead of the enzyme solution.
-
Reaction Mixture:
-
Add 0.5 mL of the assay buffer to each tube.
-
Add the appropriate volume of the enzyme solution to the sample tubes.
-
Add the same volume of assay buffer to the blank tube.
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 0.5 mL of the pre-warmed Pz-substrate working solution to each tube to start the reaction. Mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 0.25 mL of 1 M citric acid to each tube.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 15-30 seconds to extract the colored product into the organic phase.
-
Phase Separation: Centrifuge the tubes at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic phases.
-
Measurement: Carefully transfer the upper organic (ethyl acetate) layer to a clean cuvette. Measure the absorbance at 320 nm using a spectrophotometer. Use ethyl acetate as the blank for the spectrophotometer.
Data Analysis and Interpretation
The activity of Pz-peptidase A is calculated based on the change in absorbance over time.
-
Correct for Blank Absorbance: Subtract the absorbance of the blank from the absorbance of each sample.
-
Standard Curve (Optional but Recommended): For absolute quantification, a standard curve can be generated using known concentrations of the Pz-Pro-Leu product. This allows for the conversion of absorbance units to the amount of product formed.
-
Calculation of Enzyme Activity: One unit of Pz-peptidase A activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of the Pz-peptide substrate per minute under the specified assay conditions. The activity can be calculated using the following formula:
Activity (U/mL) = (ΔA₃₂₀ / ε * l) * (V_total / V_enzyme) / t
Where:
-
ΔA₃₂₀ = Change in absorbance at 320 nm (Sample A₃₂₀ - Blank A₃₂₀)
-
ε = Molar extinction coefficient of the Pz-Pro-Leu fragment (if known)
-
l = Path length of the cuvette (cm)
-
V_total = Total volume of the reaction mixture (mL)
-
V_enzyme = Volume of the enzyme solution added (mL)
-
t = Incubation time (minutes)
-
Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Value | Rationale and Insights |
| Substrate Concentration | 0.5 - 1.0 mg/mL | Ensure the substrate is not limiting for the reaction (saturating conditions). Higher concentrations may lead to substrate inhibition in some cases. |
| pH | 6.0 - 8.0 | The optimal pH can vary depending on the source of the enzyme. It is crucial to determine the optimal pH for the specific Pz-peptidase being studied.[4][8] |
| Temperature | 37°C | This temperature is generally optimal for most mammalian enzymes. However, for enzymes from thermophilic organisms, a higher temperature may be required.[1] |
| Incubation Time | 15 - 60 minutes | The incubation time should be adjusted to ensure that the reaction rate is linear. A time-course experiment is recommended to determine the optimal incubation period. |
| Enzyme Concentration | Variable | The amount of enzyme should be adjusted to yield a measurable change in absorbance within the linear range of the assay. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Inhibitors in the sample | Dialyze the sample or use a desalting column to remove potential inhibitors. | |
| Incorrect pH or buffer composition | Verify the pH of the assay buffer and ensure it is optimal for the enzyme. | |
| High Background | Spontaneous substrate hydrolysis | Prepare the substrate solution fresh. Store the stock solution properly. |
| Contaminating proteases in the sample | Use protease inhibitors specific for other classes of proteases if necessary. | |
| Non-linear Reaction Rate | Substrate depletion | Reduce the incubation time or decrease the enzyme concentration. |
| Enzyme instability | Perform the assay on ice if the enzyme is known to be unstable. |
Conclusion
The use of the chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg provides a robust and sensitive method for the quantification of Pz-peptidase A activity. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can obtain accurate and reproducible data to advance our understanding of the role of this important enzyme in collagen metabolism and related pathologies.
References
-
Yoshimoto, T., et al. (2010). The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. The Journal of Biological Chemistry, 285(45), 34972–34980. [Link]
-
Lessley, B. A., & Garner, D. L. (1983). Identification and Preliminary Characterization of Two Distinct Bovine Seminal Pz-Peptidases. Biology of Reproduction, 28(2), 461–473. [Link]
-
Lecaille, F., et al. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Chemical Biology, 17(12), 3366–3384. [Link]
-
M-CSA. Carboxypeptidase A. [Link]
-
MP Biomedicals. TECHNICAL INFORMATION: Collagenase I - Cl. histolyticum. [Link]
-
PubMed. The exquisite structure and reaction mechanism of bacterial Pz-peptidase A toward collagenous peptides. [Link]
-
PubMed. Rise in Serum Levels of PZ-peptidase, an Enzyme Involved in Collagen Breakdown, in Human Pregnancy and Labor. [Link]
-
3H Biomedical. Collagenase Activity Assay (CAA). [Link]
-
PubMed. [Pz Peptidase Activity in Serum (Author's Transl)]. [Link]
-
VitaCyte. The Best Functional Measure of Collagenase Activity. [Link]
-
Chondrex, Inc. Collagenase Activity Assay Kits. [Link]
-
PNAS. CARBOXYPEPTIDASE A: APPROACHES TO THE CHEMICAL NATURE OF THE ACTIVE CENTER AND THE MECHANISMS OF ACTION. [Link]
-
Biology of Reproduction. Purification and Characterization of Pz-Peptidase B, a Neutral Metalloendopeptidase from Bovine Spermatozoa. [Link]
-
MDPI. Biochemical Characterisation and Structure Determination of a Novel Cold-Active Proline Iminopeptidase from the Psychrophilic Yeast, Glaciozyma antarctica PI12. [Link]
-
Assay Genie. Protease vs Peptidase: Understanding Enzymatic Digestion. [Link]
-
PNAS. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). [Link]
-
PMC. Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells. [Link]
-
bioRxiv. Activity based proteome profiling of serum serine hydrolases: application in pediatric abusive head trauma. [Link]
-
PMC. Role of Peptides in Diagnostics. [Link]
-
Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. [Link]
-
Chromogenix. General Principles for the Assay of Proteases with Chromogenic Substrates. [Link]
-
Frontiers. Peptidyl Activity-Based Probes for Imaging Serine Proteases. [Link]
-
bioRxiv. Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry. [Link]
Sources
- 1. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides: X-RAY CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF PZ-PEPTIDASE A REVEALS DIFFERENCES FROM MAMMALIAN THIMET OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The exquisite structure and reaction mechanism of bacterial Pz-peptidase A toward collagenous peptides: X-ray crystallographic structure analysis of PZ-peptidase a reveals differences from mammalian thimet oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rise in serum levels of PZ-peptidase, an enzyme involved in collagen breakdown, in human pregnancy and labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pz peptidase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-PHENYLAZOBENZYLOXYCARBONYL-L-PRO-LEU-GLY-PRO-D-ARG DIHYDRATE | 17011-78-8 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Pz-Pro-Leu-Gly-Pro-D-Arg-OH trifluoroacetate salt [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Pz-Pro-Leu-Gly-Pro-D-Arg TFA substrate for collagenase Sigma [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-rad.com [bio-rad.com]
Mastering N-Terminal Peptide Analysis: A Detailed Guide to Labeling with 4-(Phenylazo)benzyloxycarbonyl Chloride (Pz-Cl)
Introduction: The Critical Role of N-Terminal Labeling in Peptide and Protein Analysis
In the landscape of proteomics and drug development, the precise characterization of peptides and proteins is paramount. The N-terminus of a peptide, its initial amino acid residue, represents a key site for targeted modification. N-terminal labeling introduces a specific chemical moiety, enabling a suite of powerful analytical applications. These include enhancing detection sensitivity in chromatographic separations, facilitating unambiguous peptide sequencing by mass spectrometry, and enabling the quantification of proteins and their modifications. A variety of reagents have been developed for this purpose, each with distinct chemical properties and analytical advantages.
This application note provides a comprehensive guide to the use of 4-(Phenylazo)benzyloxycarbonyl chloride (Pz-Cl), a chromophoric labeling reagent, for the selective derivatization of peptide N-termini. Pz-Cl offers a distinct advantage due to the introduction of a phenylazo group, a strong chromophore that allows for sensitive detection of labeled peptides using UV-Visible spectrophotometry at wavelengths where native peptides exhibit minimal absorbance.[1] This guide will delve into the underlying chemistry, provide detailed, field-tested protocols for labeling and analysis, and offer expert insights to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
The Chemistry of Pz-Cl Labeling: A Robust and Selective Reaction
The utility of Pz-Cl as an N-terminal labeling reagent is rooted in its chemical structure and reactivity, which is analogous to the well-established benzyloxycarbonyl chloride (Cbz-Cl) protecting group.[2] The core of the reaction is a nucleophilic acyl substitution, where the primary amine of the peptide's N-terminus acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Pz-Cl molecule.
The reaction proceeds readily under mild basic conditions, which are necessary to deprotonate the N-terminal ammonium group to the more nucleophilic free amine. A suitable base, such as sodium bicarbonate or a tertiary amine like triethylamine, is typically employed to facilitate this and to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting product is a stable carbamate linkage between the Pz-group and the peptide's N-terminus.
The key structural feature of Pz-Cl is the phenylazo group (-N=N-), which imparts a distinct color and a strong UV-Visible absorbance to the labeled peptide. This allows for highly sensitive detection using standard HPLC-UV/Vis systems at wavelengths where interference from other sample components is minimized.
Experimental Protocols
PART 1: N-Terminal Peptide Labeling with Pz-Cl
This protocol outlines the step-by-step procedure for the efficient labeling of a peptide's N-terminus with Pz-Cl.
Materials:
-
Peptide sample
-
4-(Phenylazo)benzyloxycarbonyl chloride (Pz-Cl)
-
Sodium bicarbonate (NaHCO₃) buffer (0.1 M, pH 8.5)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or water bath
Protocol:
-
Peptide Solution Preparation: Dissolve the peptide sample in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Pz-Cl Reagent Preparation: Prepare a fresh solution of Pz-Cl in acetonitrile at a concentration of 10 mg/mL. This solution should be prepared immediately before use due to the reactivity of the acyl chloride.
-
Labeling Reaction:
-
To the peptide solution, add a 5 to 10-fold molar excess of the Pz-Cl solution. The exact ratio may need to be optimized depending on the peptide sequence and concentration.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at 50°C for 1 hour in a thermomixer or water bath.
-
-
Reaction Quenching (Optional): To quench any remaining unreacted Pz-Cl, a small amount of a primary amine-containing buffer, such as Tris buffer, can be added. However, for subsequent HPLC analysis, this step is often omitted as the excess reagent and its hydrolysis products will be separated chromatographically.
-
Sample Preparation for Analysis:
-
After the incubation period, centrifuge the reaction mixture to pellet any precipitate.
-
The supernatant containing the Pz-labeled peptide is now ready for direct analysis by HPLC-UV/Vis or for further purification.
-
PART 2: HPLC-UV/Vis Analysis of Pz-Labeled Peptides
The chromophoric nature of the Pz-group allows for sensitive detection of the labeled peptide. This protocol provides a general method for the analysis of Pz-labeled peptides by reversed-phase HPLC with UV/Vis detection.
Instrumentation and Columns:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
A C18 reversed-phase column is generally suitable for the separation of Pz-labeled peptides.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the supernatant from the labeling reaction directly onto the column.
-
Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the Pz-labeled peptide. An example gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
-
Detection: Monitor the elution profile at two key wavelengths:
-
~320-350 nm: This is the characteristic absorbance maximum of the phenylazo chromophore of the Pz-group. Detection at this wavelength provides high selectivity for the labeled peptide.
-
~214 nm: This wavelength corresponds to the absorbance of the peptide bond and can be used to detect both labeled and unlabeled peptides.[1]
-
Data Analysis:
The retention time of the Pz-labeled peptide will typically be longer than that of the unlabeled peptide due to the increased hydrophobicity of the Pz-group. The presence of a peak at the expected retention time with strong absorbance at ~320-350 nm confirms successful labeling.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase | Provides good retention and separation of hydrophobic Pz-labeled peptides. |
| Mobile Phase A | 0.1% TFA in Water | Acidic mobile phase improves peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the hydrophobic labeled peptide. |
| Detection Wavelength 1 | ~320-350 nm | Specific for the Pz-group chromophore, ensuring selective detection. |
| Detection Wavelength 2 | ~214 nm | General detection of all peptides (labeled and unlabeled). |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID columns) | A typical analytical flow rate. |
| Column Temperature | 30-40 °C | Can improve peak shape and reproducibility. |
Table 1: Recommended HPLC-UV/Vis Parameters for Analysis of Pz-Labeled Peptides
PART 3: Mass Spectrometric Characterization of Pz-Labeled Peptides
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the Pz-labeled peptide and for peptide sequencing.
Sample Preparation:
The eluent fraction from the HPLC containing the Pz-labeled peptide can be collected and directly analyzed by mass spectrometry. If the concentration is low, the sample may need to be concentrated (e.g., by vacuum centrifugation).
Mass Spectrometry Analysis:
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is well-suited for the analysis of Pz-labeled peptides.
-
Expected Mass Shift: The covalent attachment of the Pz-group to the N-terminus of the peptide will result in a specific mass increase. The monoisotopic mass of the Pz-group (C₁₄H₁₁N₂O₂) is 251.0820 Da. Therefore, the mass of the labeled peptide will be the mass of the original peptide plus 251.0820 Da.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the Pz-labeled peptide by collision-induced dissociation (CID) can provide sequence information. The presence of the fixed Pz-group at the N-terminus can influence the fragmentation pattern. Derivatization of the N-terminus often leads to a more prominent series of b- and a-type fragment ions, which can simplify spectral interpretation and aid in de novo sequencing.[3][4]
Data Interpretation:
-
MS1 Spectrum: The full scan MS spectrum should show a peak corresponding to the calculated mass of the Pz-labeled peptide.
-
MS/MS Spectrum: The tandem mass spectrum will contain a series of fragment ions. The mass differences between consecutive b-ions or a-ions will correspond to the masses of the amino acid residues in the peptide sequence, confirming the peptide's identity. The presence of the Pz-group on the b-ions will be evident from their mass.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | 1. Inactive Pz-Cl reagent. 2. Incorrect pH of the reaction buffer. 3. Insufficient molar excess of Pz-Cl. | 1. Use a fresh solution of Pz-Cl. 2. Ensure the pH of the bicarbonate buffer is ~8.5. 3. Increase the molar excess of Pz-Cl. |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Side reactions (e.g., labeling of lysine side chains). 3. Peptide degradation. | 1. Increase reaction time or temperature. 2. Optimize the reaction pH to favor N-terminal labeling. 3. Ensure the peptide is stable under the labeling conditions. |
| Poor Peak Shape in HPLC | 1. Inappropriate mobile phase. 2. Column degradation. | 1. Ensure the mobile phase contains an ion-pairing agent like TFA. 2. Use a high-quality C18 column and ensure it is properly equilibrated. |
| No MS Signal for Labeled Peptide | 1. Low concentration of the labeled peptide. 2. Ion suppression. | 1. Concentrate the sample before MS analysis. 2. Purify the labeled peptide by HPLC to remove interfering substances. |
Table 2: Troubleshooting Guide for Pz-Cl Labeling and Analysis
Conclusion: Pz-Cl as a Versatile Tool for Peptide Analysis
4-(Phenylazo)benzyloxycarbonyl chloride (Pz-Cl) is a valuable reagent for the N-terminal labeling of peptides. Its ability to introduce a strong chromophore facilitates sensitive and selective detection by HPLC-UV/Vis. The straightforward labeling chemistry and the predictable mass shift upon derivatization make it a robust tool for peptide characterization by mass spectrometry. By following the detailed protocols and expert guidance provided in this application note, researchers can confidently employ Pz-Cl to advance their studies in proteomics, drug discovery, and peptide chemistry.
References
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules, 26(22), 7019. Available at: [Link]
- A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride. (2025). Benchchem.
- Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. (2001). Journal of the American Society for Mass Spectrometry, 12(4), 435-444.
- HPLC of Peptides and Proteins. (2003). Methods in Molecular Biology, 251, 3-23.
- Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. (1997). Journal of Mass Spectrometry, 32(12), 1337-1349.
-
Peptides UV Absorption Above 250 nm Explained. (2025). CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
Sources
Revolutionizing Peptide Synthesis: A Guide to Real-Time Reaction Monitoring with Chromogenic Protecting Groups
Application Note & Protocol Guide
Introduction: The Imperative for In-Process Control in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1][2] This elegant method, where a peptide chain is assembled stepwise while anchored to an insoluble resin, simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3] The success of SPPS hinges on the near-quantitative completion of two critical steps in each cycle: the deprotection of the N-terminal amino group and the subsequent coupling of the next protected amino acid.[2]
Traditionally, the completion of these reactions is assessed by qualitative colorimetric tests, such as the Kaiser test for primary amines, performed on a small sample of the resin. While widely used, these methods are often destructive, require manual intervention, and provide a subjective, endpoint-only assessment. The most prevalent modern strategy, Fmoc/tBu chemistry, offers an indirect method of monitoring deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc group removal.[4] However, this still does not provide a direct, real-time visualization of the reaction progress on the solid support itself.
This application note introduces the use of chromogenic protecting groups as a powerful solution for direct, real-time monitoring of the deprotection step in SPPS. These groups are inherently colored, and their cleavage from the N-terminus of the growing peptide chain results in a distinct color change of the resin-bound peptide or the release of a colored molecule into the solution, providing an immediate visual or spectrophotometric confirmation of reaction completion. This allows for a more precise control over the synthesis process, enabling researchers to optimize reaction times, reduce the unnecessary use of excess reagents, and quickly identify and troubleshoot incomplete reactions, ultimately leading to higher purity and yield of the final peptide product.
The 2,4-Dinitrophenyl (Dnp) Group: A Versatile Chromogenic Tool
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group in organic synthesis, known for its characteristic yellow color.[5][6] While it has been extensively used for the side-chain protection of amino acids like histidine and tyrosine, its potential as a temporary, chromogenic N-alpha-protecting group in SPPS offers significant advantages for reaction monitoring.[7]
The Dnp group is attached to the alpha-amino group of an amino acid, rendering the resin-bound amino acid or peptide yellow. The key to its utility as a monitoring tool lies in its cleavage under conditions that are compatible with SPPS, leading to the release of the yellow chromophore and a visible decolorization of the resin.
Mechanism of Deprotection and Monitoring
The cleavage of the N-alpha-Dnp group can be achieved through two primary methods, both of which allow for straightforward monitoring:
-
Thiolysis: The Dnp group is susceptible to nucleophilic aromatic substitution by thiols, such as thiophenol. This reaction proceeds rapidly and results in the formation of a soluble, colored S-Dnp-thiol adduct, which can be quantified spectrophotometrically.[6] The resin beads, in turn, become colorless, providing a clear visual endpoint for the deprotection step.
-
Piperidine Treatment: Interestingly, the Dnp group has also been shown to be cleaved by the 20% piperidine in DMF solution typically used for Fmoc deprotection.[5] This dual functionality is particularly advantageous as it allows for the potential integration of Dnp-protected amino acids into existing Fmoc-based protocols. The cleavage with piperidine also results in the decolorization of the resin, signaling the completion of the deprotection.
The ability to monitor the deprotection reaction in real-time, either by observing the disappearance of color from the resin or by measuring the appearance of the colored cleavage product in the solution, provides a significant advantage over traditional methods. This direct feedback allows for the precise determination of the required reaction time for each specific amino acid, which can vary depending on steric hindrance and the sequence of the growing peptide chain.
p-(p-(Dimethylamino)phenylazo)benzyl (AZ) Group: A Chromogenic C-Terminal Anchor
While N-alpha-protection is crucial for stepwise monitoring, chromogenic groups can also be employed for other strategic purposes in peptide synthesis. The p-(p-(dimethylamino)phenylazo)benzyl (AZ) group serves as an excellent example of a colored C-terminal protecting group used in solution-phase peptide synthesis.[8] This intensely colored moiety allows for the easy visualization and purification of protected peptide fragments by chromatography.[8]
Although not a temporary N-alpha-protecting group for SPPS, the AZ group highlights the broader utility of chromophores in peptide chemistry. The principle of using color for facile identification and purification can be extended to various aspects of the synthesis process, including the development of colored linkers for solid-phase synthesis that release a chromophore upon final cleavage of the peptide from the resin.
Quantitative Data for Chromogenic Protecting Groups
The effectiveness of a chromogenic protecting group for spectrophotometric monitoring is dependent on its distinct and strong absorbance in the visible or near-UV region. The table below summarizes key spectrophotometric data for the Dnp chromophore.
| Chromogenic Group/Adduct | Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 2,4-Dinitrophenol (DNP) | pH ~3 | 364 | Not specified | [9] |
| S-Dnp-2-mercaptoethanol | Not specified | Not specified | Not specified | [6] |
| Dnp-amino acids | 95% Ethanol | 344 | Varies | [10] |
Note: The molar extinction coefficient for Dnp-adducts can vary depending on the specific thiol and solvent conditions. Researchers should determine the extinction coefficient under their specific experimental conditions for accurate quantitative monitoring.
Experimental Protocols
Workflow for SPPS with a Chromogenic Protecting Group
The following diagram illustrates the general workflow of a solid-phase peptide synthesis cycle using a chromogenic N-alpha-protecting group, highlighting the visual and spectrophotometric monitoring of the deprotection step.
Caption: SPPS cycle with a chromogenic protecting group.
Proposed Protocol for the Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) using N-alpha-Dnp Protection
This protocol is a representative procedure based on standard SPPS principles and the known cleavage chemistry of the Dnp group. Optimization may be required for specific sequences and resins.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
N-alpha-Dnp-protected amino acids (Dnp-Tyr(tBu)-OH, Dnp-Gly-OH, Dnp-Phe-OH, Dnp-Leu-OH)
-
Side-chain protected amino acids (as required, e.g., tBu for Tyr)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection Reagent A: 20% (v/v) piperidine in DMF
-
Deprotection Reagent B: 1 M thiophenol and 1 M DIPEA in DMF
-
Washing solvents: DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc group from the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (Dnp-Leu-OH):
-
Dissolve Dnp-Leu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test (should be negative). If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x). The resin should now be yellow.
-
-
N-alpha-Dnp Deprotection:
-
Add the chosen deprotection reagent (20% piperidine in DMF or 1 M thiophenol/DIPEA in DMF) to the resin.
-
Agitate at room temperature.
-
Monitoring:
-
Visual: Periodically check the color of the resin beads. The reaction is complete when the yellow color has disappeared.
-
Spectrophotometric (optional): If using the thiophenol reagent, collect the filtrate at different time points and measure the absorbance at the λmax of the S-Dnp-thiophenol adduct to follow the reaction kinetics.
-
-
Once the deprotection is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Subsequent Amino Acid Couplings (Dnp-Phe-OH, Dnp-Gly-OH, Dnp-Gly-OH, Dnp-Tyr(tBu)-OH):
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After the final coupling, perform the N-alpha-Dnp deprotection as described in step 3.
-
-
Cleavage and Global Deprotection:
-
Wash the deprotected peptide-resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Conclusion and Future Perspectives
The integration of chromogenic protecting groups into solid-phase peptide synthesis represents a significant step towards more efficient, controlled, and automated peptide production. The ability to directly visualize or spectrophotometrically quantify the progress of deprotection reactions in real-time provides invaluable in-process control, leading to improved synthesis outcomes. The 2,4-dinitrophenyl (Dnp) group, with its distinct color and versatile cleavage chemistry, stands out as a promising candidate for this application.
Future research in this area will likely focus on the development of novel chromogenic protecting groups with enhanced properties, such as greater stability, higher extinction coefficients for more sensitive detection, and orthogonality with a wider range of other protecting groups. The development of protecting groups that exhibit a color change upon cleavage (e.g., from one color to another) could further enhance visual monitoring. As the demand for complex and highly pure synthetic peptides continues to grow, the adoption of such "smart" protecting groups will undoubtedly become an indispensable tool for researchers and professionals in the field of drug development and biomedical research.
References
Sources
- 1. Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 6. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Use of the chromogenic p-(p-(dimethylamino)phenylazo) benzyl (AZ) ester in the synthesis of leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Visual monitoring of peptide synthesis using Pz-amino acids
Application Note & Protocol
Topic: A Practical Guide to Visual Monitoring of Solid-Phase Peptide Synthesis Using Chromogenic Pz-Protected Amino Acids
Introduction: Overcoming the Ambiguity in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid, automated assembly of complex sequences. The process is cyclic, involving sequential steps of deprotection and coupling to build a peptide chain on an insoluble resin support.[1][] However, the success of SPPS hinges on achieving near-quantitative yields at every single step. An incomplete coupling or deprotection reaction leads to the formation of deletion or truncated sequences, which are often difficult to separate from the desired product, complicating purification and reducing overall yield.
Traditionally, monitoring the completion of these reactions has required qualitative tests performed on a small sample of the peptide-resin.[3] The Kaiser test for primary amines and the Chloranil test for secondary amines (like proline) are widely used, but they have notable drawbacks.[4] These tests are destructive, require the removal of resin from the reaction vessel, can yield false positives, and are not easily automated.
To address these limitations, a new paradigm in reaction monitoring has emerged: the use of chromogenic Nα-protecting groups. The 4-phenylazobenzyloxycarbonyl (Pz) group, an azobenzene-containing analogue of the classical benzyloxycarbonyl (Z) group, offers a powerful solution.[5] By incorporating this "color-reporter" tag, the progress of the critical deprotection step can be monitored in real-time, non-destructively, and with the naked eye. This guide provides the scientific principles and detailed protocols for utilizing Pz-amino acids to enhance the efficiency, reliability, and control of your peptide synthesis workflow.
The Principle: "Seeing" the Reaction Happen
The functionality of the Pz protecting group is rooted in the chemical properties of its core azobenzene moiety. This molecule is a potent chromophore, a chemical group that absorbs light in the visible spectrum, rendering it intensely colored.
The Mechanism of Visual Monitoring:
-
Colored Starting Point: An amino acid protected with the Pz group (Pz-AA-OH) is colored, typically appearing orange to red. When coupled to the resin, the entire resin bed takes on this distinct color, indicating that the N-terminus of the growing peptide chain is successfully protected.
-
Chromophore Destruction: The key monitoring event occurs during the deprotection step. The Pz group is designed to be stable to the acidic conditions used for final cleavage but labile to specific mild reducing agents. Treatment with a reagent like sodium dithionite (Na₂S₂O₄) rapidly cleaves the nitrogen-nitrogen double bond (–N=N–) of the azobenzene group.
-
Visual Confirmation: This reductive cleavage irrevocably destroys the conjugated π-system of the chromophore. The result is a dramatic and irreversible visual transition of the resin beads from colored (orange/red) to colorless. This color loss provides an unambiguous, real-time signal that the N-terminal amine has been successfully deprotected and is ready for the next coupling cycle.
This method transforms the deprotection step into a self-validating system, eliminating the guesswork and procedural interruptions associated with traditional monitoring tests.
Caption: Mechanism of visual monitoring using Pz-amino acids.
Experimental Protocols
These protocols are designed for manual SPPS but can be adapted for automated synthesizers compatible with the described reagents.
Materials and Reagent Preparation
Equipment:
-
Standard solid-phase peptide synthesis vessel (fritted glass).
-
Shaker or bubbler for mixing.
-
HPLC system for final product analysis.
-
Lyophilizer.
Reagents & Solvents:
-
Resin (e.g., Rink Amide, Wang resin).
-
Pz-protected amino acids (Pz-AA-OH).
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide.
-
OxymaPure® or an equivalent coupling additive.
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine (for final Fmoc removal if applicable).
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
Ultrapure water.
Special Reagent Preparation:
-
Pz-Deprotection Solution: Prepare a fresh 0.5 M solution of sodium dithionite (Na₂S₂O₄) in a 9:1 mixture of DMF and water. Causality Note: The addition of water is crucial for the solubility and reactivity of sodium dithionite. This solution is not stable and should be prepared immediately before use.
-
Coupling Solution (Pre-activation): Dissolve 4 equivalents of the incoming Pz-AA-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of DIC and allow the solution to pre-activate for 2-5 minutes before adding to the resin.
Protocol: SPPS Cycle with Visual Pz-Monitoring
This protocol outlines the synthesis cycle starting after the first amino acid has been loaded onto the resin.
Caption: The SPPS cycle incorporating visual monitoring with Pz-amino acids.
Step-by-Step Procedure:
-
Starting Point: Begin with the Pz-protected peptide-resin, which should appear as uniformly colored (orange/red) beads.
-
Pz-Group Deprotection (The Visual Checkpoint): a. Swell the resin in DMF for 5 minutes. b. Drain the DMF and add the freshly prepared Pz-Deprotection Solution (approx. 10 mL per gram of resin). c. Agitate the resin via shaking or bubbling for 15-20 minutes at room temperature. d. Visual Confirmation: Observe the resin beads. A complete reaction is indicated by the total disappearance of the orange/red color, leaving the beads colorless or white. If patches of color remain, extend the reaction time by another 10 minutes.
-
Washing: a. Once the resin is colorless, drain the deprotection solution. b. Wash the resin thoroughly to remove all byproducts and excess reagents. A recommended sequence is:
- 3x with DMF
- 3x with DCM
- 3x with DMF
-
Amino Acid Coupling: a. Add the pre-activated Coupling Solution containing the next Pz-amino acid to the washed, deprotected resin. b. Agitate for 1-2 hours at room temperature. c. Visual Confirmation: Successful coupling will be evident as the resin beads uniformly take on the characteristic orange/red color of the Pz-group.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly as described in Step 3.
-
Repeat: The resin is now ready for the next deprotection cycle. Repeat steps 2 through 5 until the desired peptide sequence is assembled.
Protocol: Final Cleavage and Deprotection
After the final synthesis cycle, the peptide is cleaved from the resin support and all side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet, dissolve in a suitable solvent (e.g., water/acetonitrile), and purify by reverse-phase HPLC.
Data Interpretation and Troubleshooting
The primary data from this method is the visual state of the resin. A clear and consistent interpretation is key to success.
Table 1: Interpretation of Visual Cues during Pz-SPPS
| Resin Appearance | Interpretation | Recommended Action |
| Uniform, Deep Orange/Red | N-terminus is fully Pz-protected. | Proceed with the deprotection step. |
| Pale Orange / Patchy Color | Incomplete deprotection or coupling. | Post-Deprotection: Extend reaction time with fresh reagent. Post-Coupling: Perform a second coupling. |
| Colorless / White | Deprotection is complete. N-terminus is free. | Proceed with washing and the next coupling step. |
Troubleshooting Common Issues:
-
Problem: The resin does not become fully colorless after the standard deprotection time.
-
Cause & Solution: The sodium dithionite solution may have degraded. It is highly oxygen-sensitive. Always prepare it fresh immediately before use. Alternatively, sterically hindered residues may require a longer reaction time; extend the deprotection up to 40 minutes.
-
-
Problem: The resin color is weak after the coupling step.
-
Cause & Solution: This indicates poor coupling efficiency. Ensure amino acid pre-activation is done correctly. Perform a second coupling with a fresh solution of activated Pz-amino acid. For difficult couplings, consider raising the temperature to 40°C.
-
-
Problem: Potential side reactions with sensitive amino acids.
-
Cause & Solution: The reductive conditions used for Pz-deprotection could potentially affect residues like Cysteine (Cys) or Methionine (Met). If these are present, it is advisable to use appropriate side-chain protecting groups that are stable to mild reduction. Perform analytical checks on shorter test peptides to validate compatibility.
-
Advantages and Limitations
Advantages:
-
Non-Destructive & Real-Time: Monitor the entire resin bed without removing samples.
-
Intuitive: The clear color change eliminates the ambiguity of other qualitative tests.
-
Improved Purity: Ensures complete deprotection at every step, minimizing deletion sequences and simplifying final purification.
-
Cost-Effective: Reduces the need for repeated tests and can save time by preventing unnecessary re-couplings.
Limitations:
-
Reagent Stability: The deprotection reagent (sodium dithionite) is oxygen-sensitive and requires fresh preparation.
-
Cost of Monomers: Pz-protected amino acids may be more expensive than standard Fmoc- or Boc-protected building blocks.
-
Orthogonality: The Pz group's removal conditions must be fully orthogonal to the side-chain protecting groups and the resin linker to prevent premature cleavage.
Conclusion
The use of Pz-protected amino acids represents a significant advancement in the practical execution of solid-phase peptide synthesis. By providing a direct, visual report on the status of the N-terminus, this method empowers researchers with greater control over the synthesis process. It transforms a critical reaction step from an assumed outcome into a verified checkpoint, leading to higher-purity crude products, more reliable synthesis of difficult sequences, and a more efficient workflow. This technique is a valuable tool for any laboratory engaged in the chemical synthesis of peptides for research, diagnostics, or therapeutic development.
References
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
Warr, D. C. et al. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2005). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Azobenzene photocontrol of peptides and proteins. Retrieved from [Link]
-
OmicsBox. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
National Institutes of Health. (2017). Protecting Groups in Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2019). A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch. PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
ResearchGate. (2018). Azobenzene as Conformational Switch in Model Peptides. Retrieved from [Link]
-
MDPI. (2022). Azobenzene-modified temperature-responsive short elastin-like peptides for photo-controlled phase transition. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
University of Babylon. (n.d.). Color tests for Proteins and Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis and Use of Pz-PLGPR for Enzymatic Assays
Abstract
This document provides a comprehensive guide for the synthesis, purification, and application of the chromogenic substrate Pz-PLGPR (4-Phenylazobenzyloxycarbonyl-L-Prolyl-L-Leucyl-Glycyl-L-Prolyl-D-Arginine). This substrate is a critical tool for the kinetic analysis of various proteases, most notably bacterial collagenases and certain matrix metalloproteinases (MMPs), which are key targets in drug development for conditions involving tissue remodeling and degradation. We present a detailed, field-proven protocol for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), methods for its purification and characterization, and a robust protocol for its use in a spectrophotometric enzyme assay.
Introduction: The Significance of Pz-PLGPR in Protease Research
The study of proteolytic enzymes, particularly those capable of degrading collagen, is fundamental to understanding physiological processes like wound healing and pathological conditions such as cancer metastasis, arthritis, and fibrosis.[1] Bacterial collagenases, virulence factors that play a crucial role in host colonization, and endogenous human matrix metalloproteinases (MMPs) are primary targets for therapeutic intervention.[2][3]
To facilitate the discovery and characterization of inhibitors for these enzymes, a reliable and straightforward assay is required. The synthetic peptide Pz-PLGPR has long been established as an invaluable tool for this purpose. Its design is rooted in the specific recognition sequences of collagenases. The core principle of the assay is elegantly simple:
-
The Pz (4-Phenylazobenzyloxycarbonyl) group attached to the N-terminus of the peptide is a potent chromophore.
-
In its intact state, the full peptide is relatively hydrophilic.
-
Upon enzymatic cleavage at the Leucyl-Glycyl (Leu-Gly) bond, the molecule is split into two fragments: the hydrophobic Pz-Pro-Leu and the hydrophilic Gly-Pro-D-Arg.[4]
-
The hydrophobic, colored Pz-Pro-Leu fragment can be selectively extracted from the aqueous reaction buffer into an organic solvent, such as ethyl acetate.
-
The concentration of this fragment in the organic phase, which is directly proportional to the enzyme's activity, is then quantified by measuring its absorbance at approximately 320 nm.[4]
This application note provides the necessary protocols to empower researchers to synthesize this critical reagent in-house, ensuring a consistent and high-quality supply for screening and characterization campaigns.
Synthesis of Pz-PLGPR Substrate
The synthesis of Pz-PLGPR is most efficiently achieved using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[5][6]
Principle of Synthesis
The peptide is assembled in the C-to-N direction. The process involves repeated cycles of deprotecting the N-terminal Fmoc group with a mild base (piperidine) and then coupling the next activated Fmoc-protected amino acid. The use of side-chain protecting groups on reactive amino acids like Arginine prevents unwanted side reactions.[2] After the final amino acid is coupled, the N-terminal is capped with the Pz chromophore, and the completed peptide is cleaved from the resin using a strong acid cocktail, which also removes the side-chain protecting groups.
Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh | Standard Peptide Supply | Solid support for synthesis |
| Fmoc-D-Arg(Pbf)-OH | Synthesis Grade | Standard Peptide Supply | Amino Acid Building Block |
| Fmoc-Pro-OH | Synthesis Grade | Standard Peptide Supply | Amino Acid Building Block |
| Fmoc-Gly-OH | Synthesis Grade | Standard Peptide Supply | Amino Acid Building Block |
| Fmoc-Leu-OH | Synthesis Grade | Standard Peptide Supply | Amino Acid Building Block |
| HCTU (or HBTU/HATU) | Synthesis Grade | Standard Peptide Supply | Coupling Activator |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Activation Base |
| Piperidine | Synthesis Grade | Sigma-Aldrich | Fmoc Deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Primary Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent/Washing |
| 4-Phenylazobenzoyl chloride (Pz-Cl) | Synthesis Grade | TCI Chemicals | Chromophore Capping |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage from Resin |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger |
| Diethyl Ether | Anhydrous | Fisher Scientific | Peptide Precipitation |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
Diagram: Fmoc-SPPS Workflow for Pz-PLGPR
Caption: Workflow for Pz-PLGPR synthesis via Fmoc solid-phase peptide synthesis.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (D-Arg):
-
Perform an initial Fmoc deprotection on the Rink Amide resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (0.4 mmol), HCTU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) to remove excess reagents.
-
-
Peptide Elongation Cycle: For each subsequent amino acid (Pro, Gly, Leu, Pro), perform the following cycle:
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Coupling: Pre-activate the next Fmoc-amino acid (0.4 mmol) with HCTU (0.39 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5x). A small sample of resin can be taken for a Kaiser test to confirm complete coupling before proceeding.
-
-
N-Terminal Pz Group Capping:
-
After the final Fmoc-Pro has been coupled, perform a final deprotection step as described above to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure all piperidine is removed.
-
Dissolve 4-Phenylazobenzoyl chloride (Pz-Cl, 0.5 mmol) and DIPEA (1.0 mmol) in DCM.
-
Add the solution to the peptide-resin and agitate for 4 hours at room temperature.
-
Wash the resin extensively with DCM (5x) and DMF (5x), then dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the dry resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) will form. Centrifuge the tube, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude product will contain the desired peptide along with truncated or modified sequences. Purification is essential and is best achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][7]
-
Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
-
Purify on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC. Pool fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the final product as a fluffy powder.
-
-
Characterization: The identity and purity of the final product must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the molecular weight of the synthesized peptide.[8][9][10] The expected monoisotopic mass for Pz-PLGPR (C₃₈H₅₀N₁₀O₈) is approximately 790.38 Da. The observed mass should match this value.
-
Analytical RP-HPLC: This confirms the purity of the final product, which should ideally be >95%.[11]
-
Application: Pz-PLGPR Enzymatic Assay
This protocol provides a method for a spectrophotometric stop-rate determination of collagenase activity.[4]
Principle of the Assay
The enzyme cleaves the Pz-PLGPR substrate. The reaction is stopped, and the chromophore-containing fragment (Pz-Pro-Leu) is extracted into ethyl acetate. The absorbance of the ethyl acetate layer is measured at 320 nm, which is proportional to the amount of substrate cleaved.
Diagram: Enzymatic Assay and Detection Workflow
Caption: Principle of the Pz-PLGPR collagenase assay workflow.
Reagents and Materials
| Reagent/Material | Concentration | Purpose |
| Tris-HCl Buffer | 100 mM, pH 7.1 | Reaction Buffer |
| Calcium Chloride (CaCl₂) | 100 mM | Enzyme Cofactor |
| Pz-PLGPR Substrate | 1.3 mM in Buffer A/Methanol | Substrate Stock |
| Methanol | ACS Grade | Solvent for Substrate |
| Citric Acid | 25 mM | Stop Solution |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Collagenase Enzyme | Varies | Enzyme Source |
| Spectrophotometer & Cuvettes | N/A | Absorbance Measurement |
Detailed Assay Protocol
-
Prepare Reagents:
-
Buffer A: 100 mM Tris-HCl, pH 7.1 at 37°C.
-
Substrate Solution (1.3 mM): Dissolve 1 mg of synthesized Pz-PLGPR in 0.1 mL of Methanol, then bring the final volume to 1.0 mL with Buffer A. Prepare fresh daily.
-
Enzyme Diluent: 20 mM CaCl₂ in deionized water. Dilute the enzyme to the desired concentration in this solution immediately before use.
-
-
Set Up Reaction:
-
For each sample (Test) and a control (Blank), pipette 0.75 mL of the Substrate Solution into a microcentrifuge tube.
-
Add 0.25 mL of 100 mM CaCl₂ solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
To the "Test" tubes, add 0.5 mL of the diluted enzyme solution.
-
To the "Blank" tube, add 0.5 mL of the Enzyme Diluent (no enzyme).
-
Mix by swirling and incubate at 37°C for exactly 15 minutes.
-
-
Stop Reaction and Extract:
-
After 15 minutes, stop the reaction by adding 0.25 mL of 25 mM Citric Acid to all tubes.
-
Add 1.5 mL of Ethyl Acetate to each tube.
-
Vortex vigorously for 15 seconds to extract the Pz-Pro-Leu fragment.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to separate the phases.
-
-
Measure Absorbance:
-
Carefully transfer the upper ethyl acetate layer from each tube to a clean cuvette.
-
Measure the absorbance at 320 nm (A₃₂₀) for both the Test and Blank samples.
-
Calculate the change in absorbance: ΔA₃₂₀ = A₃₂₀(Test) - A₃₂₀(Blank).
-
Data Analysis and Interpretation
Enzyme activity is typically reported in "Pz Units".
Unit Definition: One unit will hydrolyze 1.0 micromole of Pz-PLGPR per minute at pH 7.1 at 37°C, which corresponds to the liberation of 1.0 micromole of Pz-Pro-Leu. A more practical definition often used is: One unit will liberate 0.01 µmole of Pz-Pro-Leu from Pz-PLGPR in 15 minutes at pH 7.1 at 37°C.[4]
Calculation: Units/mL Enzyme = (ΔA₃₂₀ * V_total) / (ε * t * V_enzyme)
Where:
-
ΔA₃₂₀: Change in absorbance at 320 nm.
-
V_total: Total volume of the ethyl acetate extract (mL).
-
ε: Molar extinction coefficient of Pz-Pro-Leu in ethyl acetate (must be determined experimentally, but is often cited in literature).
-
t: Reaction time in minutes (15 min).
-
V_enzyme: Volume of the enzyme solution added (mL).
References
-
Morihara, K., & Tsuzuki, H. (1975). Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen-Degrading Thermophile, Geobacillus collagenovorans MO-1. Applied and Environmental Microbiology, 77(16), 5693–5701. [Link]
-
Dong, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Morales, T. I., & Woessner, J. F. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. The Journal of biological chemistry, 252(14), 4855–4860. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Application Note. [Link]
-
Babenko, V., et al. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Okada, Y., et al. (1982). Synthesis of Chromogenic Substrates Specific for Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin. [Link]
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Note. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus Publication. [Link]
-
Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution. Molecules. [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Grace Vydac Publication. [Link]
-
Almac Group. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Almac White Paper. [Link]
-
Oppert, B., et al. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Analytical Biochemistry. [Link]
-
Babenko, V., et al. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Rennert, R., et al. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry. [Link]
-
Bio-Synthesis Inc. (n.d.). Peptide Synthesis Services. Company Website. [Link]
- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]
-
Hamzé, A., et al. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. The Journal of Organic Chemistry. [Link]
-
Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Lab Protocol, Version 1.7.2. [Link]
-
Fields, G.B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Company Website. [Link]
-
Bradley, M., et al. (2017). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Organic Letters. [Link]
-
Mde, A., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis and evaluation of novel chromogenic peptidase substrates based on 9-(4'-aminophenyl)-10-methylacridinium salts as diagnostic tools in clinical bacteriology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Pz-Protected Peptides in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the solubility of Phenylacetyl (Pz)-protected peptides in aqueous buffers. Our goal is to provide you with the expertise and practical protocols needed to overcome these common hurdles in your research.
Introduction: The Pz-Protected Peptide Solubility Challenge
The Phenylacetyl (Pz) group is a widely used protecting group, particularly for the ε-amino group of lysine residues in peptide synthesis. While effective in synthesis, the aromatic, nonpolar nature of the Pz group significantly increases the overall hydrophobicity of the peptide. This often leads to poor solubility in standard aqueous buffers, causing aggregation and precipitation, which can critically impact experimental outcomes.[1] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Pz-protected peptide insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4)?
Your Pz-protected peptide's insolubility is likely due to the hydrophobic nature of the Phenylacetyl group and the overall amino acid composition of your peptide.[1][2] Peptides with a high percentage of hydrophobic amino acids (e.g., Leu, Val, Ile, Phe, Trp) are inherently difficult to dissolve in water-based systems.[1] The Pz group adds to this hydrophobicity, promoting intermolecular hydrophobic interactions that lead to aggregation and precipitation, especially at neutral pH.
Q2: What is the first and most critical step I should take to improve the solubility of my Pz-protected peptide?
The initial and most crucial step is to assess the peptide's overall charge at a given pH. Peptides are most soluble at pH values distant from their isoelectric point (pI), where they carry a net positive or negative charge.[2]
-
For acidic peptides (net negative charge): Attempt to dissolve the peptide in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate, before diluting it into your final buffer.
-
For basic peptides (net positive charge): Try dissolving the peptide in a small amount of an acidic solution, like 10-25% acetic acid, and then carefully dilute it.[3]
Q3: Can I use organic solvents to dissolve my Pz-protected peptide?
Yes, using a minimal amount of a compatible organic co-solvent is a very common and effective strategy for hydrophobic peptides.[1][4] Dimethyl sulfoxide (DMSO) is the most frequently used, but dimethylformamide (DMF) or acetonitrile (ACN) can also be effective.[3][4]
Crucial Protocol:
-
First, attempt to dissolve the peptide in a small volume of pure organic solvent (e.g., DMSO).
-
Once dissolved, slowly add this solution dropwise into your vigorously stirring aqueous buffer to the desired final concentration. This gradual addition helps prevent the peptide from immediately precipitating out of the solution.
Note: Be mindful of the final concentration of the organic solvent, as it may affect your downstream applications, particularly in cellular assays where DMSO concentrations should ideally be kept below 1% (v/v).[1]
Q4: Will heating or sonication help dissolve my peptide?
Both methods can be beneficial but should be used with caution.
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[1][3] It is a good first step after initial mixing.
-
Heating: Gently warming the solution (e.g., to 40°C) can increase the solubility of some peptides.[3] However, prolonged heating can lead to peptide degradation, so this should be done cautiously and for short periods.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
If the initial attempts to dissolve your Pz-protected peptide have failed, follow this systematic troubleshooting workflow.
Logical Troubleshooting Workflow
Sources
Troubleshooting low yields in Pz-Cl coupling reactions
Executive Summary: The "Deceptive" Electrophile
Welcome to the Technical Support Center. You are likely here because your coupling reaction with a chloropyrazine (Pz-Cl) or similar electron-deficient N-heterocycle failed.
The Paradox: Chloropyrazines are electronically activated for oxidative addition (due to the electron-withdrawing nitrogen atoms), yet they frequently result in 0% yield . Why?
-
Catalyst Arrest: The pyrazine nitrogens are excellent ligands. They bind to the Palladium (Pd) center, displacing phosphines and shutting down the catalytic cycle (formation of stable bis-pyrazine Pd complexes).
-
Hydrolytic Instability: The same electron deficiency that aids oxidative addition makes the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide or water, converting your starting material to a pyrazinone (Pz-OH) rather than the coupled product.
This guide provides a diagnostic workflow to identify which of these "silent killers" is ruining your reaction.
Diagnostic Troubleshooting Modules
Module A: The "Black Box" Failure (Catalyst Arrest)
Symptom: The reaction mixture turns black immediately or shows no consumption of starting material (SM) by LCMS after hours of heating.
Q: Why is my catalyst inactive despite the C-Cl bond being activated? A: You are likely experiencing N-coordination poisoning . Standard ligands like PPh3 or dppf are often displaced by the pyrazine nitrogen lone pairs. Once the substrate binds to Pd as a ligand, it cannot react as a substrate.
The Fix:
-
Switch to Bulky, Electron-Rich Ligands: Use Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos , RuPhos , or BrettPhos . The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the pyrazine nitrogen from coordinating while still allowing the C-Cl bond to approach for oxidative addition.
-
Use Precatalysts (G3/G4): Do not mix Pd2(dba)3 + Ligand. The slow ligand exchange allows Pz-coordination to happen first. Use XPhos-Pd-G4 or RuPhos-Pd-G3 . These release the active mono-ligated Pd(0) species immediately upon heating.
Technical Note: If your substrate is sterically unhindered (e.g., 2-chloropyrazine), XPhos is the gold standard. If the Pz-Cl has an adjacent substituent (3-substituted-2-chloropyrazine), switch to SPhos or RuPhos .
Module B: The "Disappearing SM" Failure (Hydrolysis/SNAr)
Symptom: Starting material is consumed, but the major peak in LCMS is [M-Cl+OH] (Pyrazinone). The reaction mixture often turns yellow/orange but yields no coupled product.
Q: Why is my chloride turning into a phenol/hydroxyl species? A: Chloropyrazines are highly electrophilic. If you use a strong base (KOtBu, NaOH) or even mild bases in the presence of water at high temperatures, hydroxide ions attack the ring via SNAr, displacing the chloride before the Pd can insert.
The Fix:
-
Anhydrous Conditions: Switch to anhydrous K3PO4 (fine powder) in Dioxane or Toluene.
-
The "Molander" Approach: If water is required for solubility, do not use hydroxide bases. Use K2CO3 or K3PO4 and lower the temperature.
-
Slow-Release Nucleophiles: Use Potassium Organotrifluoroborates (R-BF3K) instead of boronic acids. These require hydrolysis to activate, which naturally buffers the pH of the reaction, preventing the "base spike" that kills the pyrazine.
Module C: The "Reduction" Failure (Protodehalogenation)
Symptom: Product mass is [M-Cl+H]. The chloride was replaced by a hydrogen.
Q: Why is my reaction reducing the halide? A: This is Protodehalogenation . It usually occurs when the oxidative addition is successful, but the transmetalation is slow. The Pd-Ar intermediate grabs a hydride (from the solvent or ligand) and reductively eliminates Ar-H.[1][2]
The Fix:
-
Solvent Change: Avoid primary/secondary alcohols (MeOH, iPrOH) which are hydride sources. Use 1,4-Dioxane , THF , or Toluene .
-
Boost Transmetalation: Increase the catalyst activity (switch to Pd-PEPPSI-IPr or XPhos-Pd-G4 ) to force the catalytic cycle forward before the Pd-Ar species has time to find a hydride.
Data Presentation: Ligand & Base Selection Matrix
| Substrate Type | Primary Issue | Recommended Ligand/Catalyst | Recommended Base | Solvent System |
| 2-Chloropyrazine (Unsubstituted) | N-Poisoning & Hydrolysis | XPhos-Pd-G4 (1-3 mol%) | K3PO4 (Anhydrous) | Dioxane (Dry) |
| 3-Substituted-2-Cl-Pz (Steric Bulk) | Steric hindrance | SPhos-Pd-G3 or RuPhos-Pd-G3 | K2CO3 | Toluene/H2O (10:1) |
| Pz-Cl + Heteroaryl Boronic Acid | Protodeboronation | XPhos or Pd(dtbpf)Cl2 | K3PO4 | THF/H2O (4:1) |
| Highly Acidic Pz-Cl (e.g., Amino-Pz) | Catalyst Deactivation | Pd-PEPPSI-IPr | Cs2CO3 | Dioxane/DMF |
Visualization: Troubleshooting Logic & Mechanism
Diagram 1: The Pz-Cl Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for identifying the root cause of Pz-Cl coupling failure.
Diagram 2: The Mechanism of N-Poisoning vs. Active Cycle
Caption: Visualizing how bulky ligands (Green path) prevent the nitrogen lone pair from arresting the catalyst (Red path).
The "Gold Standard" Protocol
Use this protocol as your baseline. It utilizes a 4th Generation Precatalyst to eliminate activation issues and anhydrous conditions to prevent hydrolysis.
Reagents:
-
Chloropyrazine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos-Pd-G4 (2.0 - 3.0 mol%)
-
Base: K3PO4 (Tribasic potassium phosphate), finely ground, anhydrous (3.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Charge Solids: In a reaction vial, add the Chloropyrazine, Boronic acid, K3PO4 , and XPhos-Pd-G4 .
-
Tip: Weighing the catalyst rapidly in air is fine, but minimize exposure.
-
-
Evacuate/Backfill: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Concentration: 0.1 M to 0.2 M (with respect to halide).
-
-
Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (1000 rpm).
-
Note: High stirring speed is critical for heterogeneous bases like K3PO4.
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <10%, raise temp to 110°C.
References
-
Buchwald Precatalysts:Mechanistic basis for G3/G4 precatalyst efficiency in heterocycle coupling.
- Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
-
Trifluoroborates (Molander Salts):Stability of heteroaryl boron species.
- Molander, G. A.; Ellis, N. Acc. Chem. Res.2007, 40, 275–286.
-
Catalyst Poisoning by Nitrogen Heterocycles:Analysis of inhibition p
- Sherwood, J. et al.
-
Protodehalogenation Mechanisms:Understanding the reduction side-reaction.
- Navarro, O. et al. J. Org. Chem.2004, 69, 3173–3180.
Sources
Technical Support Center: Phenylazobenzyloxycarbonyl (PhAzo) Group Stability in Trifluoroacetic Acid (TFA)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and potential cleavage of the phenylazobenzyloxycarbonyl (PhAzo) protecting group when exposed to trifluoroacetic acid (TFA). Our goal is to equip you with the necessary knowledge to make informed decisions during your synthetic workflows.
Introduction: The Phenylazobenzyloxycarbonyl (PhAzo) Protecting Group
The phenylazobenzyloxycarbonyl (PhAzo) group is a specialized amine-protecting group. Like the more common benzyloxycarbonyl (Cbz or Z) group, it is a carbamate that offers stability under a range of conditions. A key feature of the PhAzo group is the presence of the azobenzene moiety, which can allow for photosensitive applications or unique purification handles. However, its stability in the presence of strong acids like trifluoroacetic acid (TFA), a common reagent in peptide synthesis for the removal of tert-butyloxycarbonyl (Boc) groups, is a critical consideration for its orthogonal application.
This guide will directly address the central question of the PhAzo group's stability in TFA and provide practical advice for your experimental design.
Frequently Asked Questions (FAQs)
Q1: Is the phenylazobenzyloxycarbonyl (PhAzo) group stable to trifluoroacetic acid (TFA)?
The stability of the PhAzo group in TFA is not extensively documented in standard chemical literature, which typically focuses on more common protecting groups. However, based on the general behavior of benzyloxycarbonyl-type protecting groups, the PhAzo group is expected to be largely stable to the conditions typically used for Boc deprotection (e.g., 25-50% TFA in dichloromethane). Complete cleavage of benzyloxycarbonyl groups generally requires harsher acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenation. Therefore, while some slow cleavage may occur with prolonged exposure to high concentrations of TFA, the PhAzo group is generally considered orthogonal to Boc deprotection strategies.
Q2: What is the expected mechanism of PhAzo cleavage by a strong acid like TFA?
Should cleavage occur, the mechanism would be analogous to the acid-catalyzed deprotection of other benzyloxycarbonyl groups. The process is initiated by the protonation of the carbamate oxygen by TFA. This is followed by the cleavage of the benzylic carbon-oxygen bond to form a stable benzyl-type carbocation, the unprotected amine, and carbon dioxide. The phenylazo moiety would be part of the leaving carbocation.
Q3: Can I use TFA to deprotect a PhAzo group?
Using TFA for the primary purpose of PhAzo deprotection is not a standard or recommended procedure. The reaction is likely to be slow, incomplete, and may require harsh conditions (high TFA concentration, elevated temperature, long reaction times) that could lead to side reactions on the substrate. For efficient and clean removal of the PhAzo group, established methods such as catalytic hydrogenation (e.g., H₂/Pd-C) are the preferred choice.
Q4: What are the potential side reactions if I expose a PhAzo-protected compound to TFA?
If a PhAzo-protected compound is exposed to TFA, particularly under forcing conditions, several side reactions could occur:
-
Incomplete Deprotection: The primary issue will likely be an incomplete reaction, leading to a mixture of starting material and the deprotected product, complicating purification.
-
Modification of the Azobenzene Moiety: The azo group might be susceptible to reduction or other transformations in the presence of certain scavengers or impurities under strongly acidic conditions.
-
Substrate Degradation: Prolonged exposure to concentrated TFA can cause degradation of acid-sensitive functional groups or peptide bonds within the molecule.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter when working with PhAzo-protected compounds in the presence of TFA.
| Problem | Potential Cause | Suggested Solution |
| Partial or complete loss of the PhAzo group is observed during Boc deprotection with TFA. | The specific substrate or reaction conditions (e.g., elevated temperature, extended reaction time) are promoting the acid-lability of the PhAzo group. | Reduce the TFA concentration, lower the reaction temperature, and minimize the reaction time for the Boc deprotection step. Monitor the reaction closely by TLC or LC-MS. If partial cleavage is unavoidable, consider using a different orthogonal protecting group strategy if possible. |
| LC-MS analysis shows unexpected byproducts after TFA treatment. | The reactive carbocation generated from the cleavage of other protecting groups (like Boc) may be reacting with the PhAzo group or other nucleophilic sites on the molecule. The azobenzene moiety itself might be undergoing unforeseen reactions. | The use of a scavenger cocktail is crucial. Scavengers like triisopropylsilane (TIS) or water can trap reactive cationic species. Optimize the scavenger cocktail based on the specific residues in your compound. |
| The PhAzo group is resistant to cleavage even with high concentrations of TFA. | This is the expected behavior. The PhAzo group, like other benzyloxycarbonyl protecting groups, is generally resistant to TFA-mediated cleavage under standard conditions. | Do not attempt to force the cleavage with harsher TFA conditions. This will likely lead to side product formation and degradation. Switch to a standard and reliable deprotection method for the PhAzo group, such as catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Test for PhAzo Group Stability in TFA
This protocol is designed to help you determine the stability of your specific PhAzo-protected substrate under your intended TFA deprotection conditions for other groups (e.g., Boc).
Materials:
-
PhAzo-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
Nitrogen or Argon source
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS for detailed analysis
Procedure:
-
Preparation: Dissolve a small amount (e.g., 5-10 mg) of your dried PhAzo-protected compound in anhydrous DCM (e.g., 1 mL) in a clean, dry reaction vial under an inert atmosphere.
-
TFA/Scavenger Mixture: In a separate vial, prepare your desired TFA cleavage cocktail. For example, a standard mixture for Boc deprotection is 95% TFA, 2.5% Water, and 2.5% TIS.
-
Reaction Initiation: Add the TFA cleavage cocktail to the solution of your PhAzo-protected compound.
-
Reaction Monitoring: Stir the reaction at room temperature. At regular intervals (e.g., 30 min, 1 hour, 2 hours, 4 hours), take a small aliquot of the reaction mixture, quench it with a basic solution (e.g., saturated sodium bicarbonate), extract with an organic solvent, and spot on a TLC plate alongside a spot of the starting material.
-
Analysis: Develop the TLC plate to visualize the presence of any new spots, which would indicate deprotection or side product formation. For a more quantitative assessment, analyze the quenched aliquots by LC-MS to determine the ratio of starting material to any other products.
Visualization of the Putative TFA-Mediated PhAzo Cleavage Mechanism
Caption: Putative mechanism for the acid-catalyzed cleavage of a PhAzo group.
Data Summary: Expected Stability of PhAzo vs. Other Protecting Groups in TFA
| Protecting Group | Typical Cleavage Conditions | Expected Stability in Standard TFA (for Boc Deprotection) |
| Boc (tert-Butyloxycarbonyl) | 25-100% TFA in DCM, 0.5-2 hours | Labile |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20-50% Piperidine in DMF | Stable |
| Cbz (Benzyloxycarbonyl) | H₂/Pd-C; HBr/AcOH | Generally Stable (may show some lability with prolonged exposure to high TFA concentrations) |
| PhAzo (Phenylazobenzyloxycarbonyl) | H₂/Pd-C (expected) | Expected to be Generally Stable (potential for slow cleavage under harsh TFA conditions) |
Concluding Remarks
The phenylazobenzyloxycarbonyl (PhAzo) group should be considered a protecting group that is largely orthogonal to TFA-labile groups like Boc. While not completely inert to strong acids, its cleavage with TFA is not a recommended or efficient deprotection strategy. Researchers employing the PhAzo group in syntheses that also involve TFA-mediated deprotection steps should perform stability tests, as outlined in this guide, to ensure the integrity of the PhAzo group. For planned deprotection of the PhAzo group, catalytic hydrogenation remains the method of choice.
We trust this technical guide will be a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Lability of N-alkylated peptides towards TFA cleavage. (n.d.). PubMed. Retrieved from [Link]
Sources
Technical Support Center: Pz Removal in Azo-Peptide Synthesis
Topic: Selective removal of the Arginine Pz (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group without degrading the Azo (
The Core Conflict: Acidolysis vs. Reduction
The central challenge in your synthesis is a clash of chemical requirements. The Pz group is an "older generation" arginine protecting group that is significantly more acid-stable than the modern Pbf or Pmc groups. It typically requires strong acid (TFA) and extended reaction times to cleave the sulfonyl-guanidine bond.
Conversely, the Azo moiety (e.g., azobenzene) is generally stable to acid (TFA) but is highly susceptible to reduction . Standard peptide cleavage cocktails often contain thiols (Ethanedithiol - EDT) or silanes (Triisopropylsilane - TIS) to scavenge carbocations.[1] These scavengers can act as reducing agents, cleaving the azo bond into hydrazines or primary amines (bleaching the chromophore).
Mechanism of Failure
The diagram below illustrates the competing pathways during the deprotection step.
Caption: Figure 1. The mechanistic divergence between successful Pz removal and azo degradation based on scavenger selection.
Standard Operating Procedures (SOP)
Do NOT use Reagent K or Reagent B. These contain EDT (Ethanedithiol), which poses a high risk of reducing the azo bond. Use the following "Azo-Safe" protocol.
The "Azo-Safe" Cocktail (Cocktail A-Pz)
This mixture relies on Thioanisole as a "soft" nucleophile to accelerate Pz removal without the strong reducing potential of free thiols like EDT.
| Component | Volume % | Role | Mechanism |
| TFA | 90% | Acidolysis | Protonates the Pz sulfonyl group. |
| Thioanisole | 5% | Accelerator | Soft nucleophile; pushes the equilibrium of Pz cleavage. |
| Phenol | 3% | Scavenger | Traps t-butyl cations; protects Tyr/Trp; non-reducing. |
| H₂O | 2% | Scavenger | Quenches highly reactive electrophiles. |
Execution Protocol
-
Preparation: Pre-cool the cleavage cocktail to 0°C. Exothermic reactions can accelerate azo degradation.
-
Addition: Add the cocktail to the dry resin (10 mL per gram of resin).
-
Reaction:
-
Allow to warm to Room Temperature (22-25°C).
-
Duration: 4 to 6 hours. (Note: Pz requires significantly longer than the standard 2 hours used for Pbf).
-
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether .
-
Validation: Centrifuge, wash with ether x3, and dissolve the pellet in 50% Acetonitrile/Water for HPLC/MS analysis.
Troubleshooting Guide (FAQ)
Q1: The peptide is the correct mass, but the solution is colorless (or pale).
Diagnosis: Azo Reduction. Cause: You likely used a thiol-based scavenger (EDT, DTT, or DODT) or extended the reaction time too long in the presence of silanes (TIS). Solution:
-
Switch strictly to the Thioanisole/Phenol system described above.
-
If TIS was used, remove it.[1] Silanes can act as hydride donors.
-
Recovery: Once the azo bond is cleaved to an amine, it cannot be chemically reversed easily on the peptide. Resynthesis is required.
Q2: Mass spec shows [M+266]+ peak (Starting Material).
Diagnosis: Incomplete Pz removal. Cause: Pz is extremely stable. 4 hours may not have been enough, or the TFA was wet/old. Solution:
-
Extend Time: Re-treat the crude peptide with fresh Cocktail A-Pz for an additional 4-6 hours.
-
The "Hard" Way: If Pz remains stubborn, add Trifluoromethanesulfonic acid (TFMSA) .
-
Protocol: TFA / TFMSA / Thioanisole (85 : 10 : 5).
-
Warning: TFMSA is a superacid. Perform a pilot cleavage on 5mg of resin first to ensure the Azo group does not undergo proton-catalyzed tautomerization or degradation.
-
Q3: I see a peak at [M+16] or [M+32].
Diagnosis: Oxidation of Methionine or Tryptophan. Cause: Without EDT, the cocktail has lower anti-oxidant power. Solution:
-
Add Dimethyl sulfide (DMS) at 2% to the cocktail. It is an effective anti-oxidant that does not reduce azo bonds.
Data & Scavenger Comparison
The following table ranks scavengers by their compatibility with Azo-Peptide synthesis.
| Scavenger | Reducing Power (Risk to Azo) | Pz Removal Efficiency | Recommendation |
| Ethanedithiol (EDT) | High (Dangerous) | High | FORBIDDEN |
| Dithiothreitol (DTT) | Very High | High | FORBIDDEN |
| Triisopropylsilane (TIS) | Moderate (Hydride donor) | Moderate | Use with Caution |
| Thioanisole | Low | High | PREFERRED |
| Phenol | None | Low (Scavenger only) | ESSENTIAL |
Decision Logic for Pz Removal
Caption: Figure 2. Step-by-step troubleshooting logic for persistent Pz protection.
References
-
Isidro-Llobet, A., et al. (2009).[2][3] "Amino Acid-Protecting Groups."[2][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.
- Establishes the stability profile of Pz vs Pbf and the requirement for strong acidolysis.
-
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[6] Tetrahedron Letters, 34(49), 7829-7832.
- Contextualizes Pz as the slower-cleaving predecessor to Pbf.
-
Rizzi, E., et al. (2023).[6] "Reduction of azo dyes by liver microsomes in anaerobic conditions." FLORE, University of Florence.
- Provides evidence of azo bond susceptibility to reductive cleavage in biological/chemical environments.
-
Fields, C. G., & Fields, G. B. (1993). "Minimization of Tryptophan alkylation... during cleavage." Tetrahedron Letters.
- Supports the use of Thioanisole/Phenol cocktails over EDT for sensitive peptides.
Sources
- 1. cem.de [cem.de]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-peptides.com [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Separation of Pz-Peptide Fragments
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Phenylazobenzoyl (Pz)-peptide fragments. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the resolution, reproducibility, and overall quality of their chromatographic analyses. Pz-peptides, with their hydrophobic N-terminal protecting group, present unique challenges that require a systematic and well-informed approach to method development and troubleshooting.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating Pz-peptide fragments using reversed-phase HPLC?
Pz-peptide fragments are inherently hydrophobic due to the Phenylazobenzoyl group. This hydrophobicity can lead to strong retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution. Key challenges include poor peak shape (tailing or fronting), co-elution of closely related peptide impurities, and retention time variability. Furthermore, secondary interactions between basic amino acid residues and residual silanols on the silica-based stationary phase can exacerbate peak tailing.[1][2]
Q2: What is the recommended starting point for mobile phase selection?
For initial method development, a gradient elution using 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (Mobile Phase A) and organic (Mobile Phase B, typically acetonitrile) phases is the industry standard and a robust starting point.[3][4] TFA acts as an ion-pairing agent, masking the positive charges on basic residues and suppressing interactions with silanol groups, which significantly improves peak shape.[1][3] A typical starting gradient could be 5-60% B over 30 minutes.[5][6]
Q3: Which type of HPLC column is best suited for Pz-peptide separations?
Due to their size and hydrophobic nature, Pz-peptides are often well-separated on C18 or C8 columns.[7] For larger or more hydrophobic Pz-peptides, a C4 column might be more appropriate to avoid excessively long retention times.[7][8] It is also crucial to select a column with a wide pore size (e.g., 300 Å) to allow the peptides to fully interact with the stationary phase, which improves peak shape and resolution.[8][9]
In-Depth Troubleshooting Guide
This section addresses specific chromatographic problems with detailed explanations of their causes and step-by-step solutions.
Problem 1: Poor Peak Shape (Tailing or Asymmetric Peaks)
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification.
Q: My Pz-peptide peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for Pz-peptides is often due to secondary interactions or column overload.
-
Cause 1: Secondary Silanol Interactions: Basic amino acid residues (like Lysine, Arginine) in your peptide can interact with negatively charged residual silanol groups on the silica stationary phase.[1] This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Solution: The most effective solution is to use an acidic mobile phase additive that acts as an ion-pairing agent.[3]
-
Increase TFA Concentration: While 0.1% TFA is standard, for peptides with multiple basic residues, increasing the TFA concentration to 0.2-0.25% can sometimes optimize resolution.[10]
-
Alternative Ion-Pairing Reagents: If TFA does not provide the desired peak shape or if you are using mass spectrometry (MS) detection (TFA can cause signal suppression), consider other options like formic acid (FA) or difluoroacetic acid (DFA).[1][11][12] FA is weaker and better for MS, but may offer less sharp peaks than TFA.[11][12] DFA can be a good compromise, offering better peak shape than FA with less MS suppression than TFA.[11][12]
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[13]
-
Solution: Systematically reduce the sample concentration or injection volume and observe the effect on peak shape. A 1:10 dilution of the sample can often confirm if overloading is the issue.[14]
-
-
Cause 3: Column Contamination or Degradation: The accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.[15][16]
Visualizing the Troubleshooting Process for Peak Tailing
Caption: Troubleshooting flowchart for peak tailing.
Problem 2: Poor Resolution or Co-eluting Peaks
Achieving baseline separation is critical for accurate quantification of the main Pz-peptide and its impurities.
Q: My Pz-peptide of interest is not fully resolved from an impurity. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α) and/or the efficiency (N) of your separation. This can be achieved by adjusting the gradient, temperature, or column/mobile phase chemistry.
-
Strategy 1: Optimize the Gradient Slope: For gradient elution, a shallower gradient increases the separation between peaks.
-
Protocol:
-
Perform an initial broad "scouting" gradient (e.g., 5-95% B in 30 min) to determine the approximate elution time of your Pz-peptide.
-
Run a new, shallower gradient focused around the elution window of the target peaks. For example, if your peptide elutes at 40% B, try a gradient of 30-50% B over 40 minutes.[4][5]
-
-
-
Strategy 2: Adjust the Column Temperature: Temperature can significantly affect the selectivity of peptide separations.[8]
-
Explanation: Changing the temperature alters the mobile phase viscosity and can influence the conformation of the peptides, leading to changes in relative retention times.[8][17] Increasing the temperature generally decreases retention time but can either increase or decrease the resolution between specific peak pairs.[17]
-
Protocol: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) while keeping other parameters constant.[6] A column oven is essential for this to ensure reproducibility.
-
-
Strategy 3: Change the Selectivity: If optimizing the gradient and temperature is insufficient, a change in the fundamental chemistry of the separation is needed.
-
Change the Organic Solvent: Replace acetonitrile (ACN) with methanol or isopropanol. This will alter the selectivity of the separation, though often with an increase in backpressure and broader peaks. ACN is typically the preferred solvent for peptide separations.
-
Change the Stationary Phase: Switching from a C18 to a C8, C4, or Phenyl column provides a different hydrophobic environment and can significantly alter elution order and selectivity.[7]
-
Change the Mobile Phase pH: Adjusting the mobile phase pH can change the ionization state of acidic or basic residues on the peptide, dramatically affecting retention and selectivity.[18] However, be cautious to operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).[15]
-
Table 1: Key Parameters for Improving Resolution
| Parameter | Principle of Action | Recommended Action | Expected Outcome |
| Gradient Slope | Increases the difference in mobile phase concentration at which two peaks elute. | Decrease the %B/min around the eluting peaks. | Increased separation (resolution) between peaks. |
| Temperature | Affects peptide conformation and mobile phase viscosity, altering selectivity.[8] | Screen temperatures from 30-60°C. | Change in relative retention times; may increase or decrease resolution. |
| Stationary Phase | Provides a different chemical environment for peptide interaction. | Switch from C18 to C8, C4, or Phenyl phase.[7] | Significant change in selectivity and elution order. |
| Mobile Phase pH | Alters the charge state of ionizable amino acid residues.[18] | Adjust pH (staying within column limits). | Change in retention and selectivity, especially for peptides with different pI values. |
Problem 3: Retention Time Drift
Inconsistent retention times make peak identification unreliable and are often a symptom of underlying issues with the HPLC system or method.
Q: The retention time of my Pz-peptide is shifting between injections. What should I check?
A: Retention time variability is most often caused by issues with the mobile phase, inadequate column equilibration, temperature fluctuations, or pump problems. [13]
-
Cause 1: Inadequate Column Equilibration: In gradient elution, the column must be fully returned to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your gradient program includes a sufficient re-equilibration step at the end. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to drift.
-
Solution: Prepare mobile phases fresh daily and use a buffer if precise pH control is needed. Ensure solvents are thoroughly mixed and degassed.
-
-
Cause 3: Temperature Fluctuations: If a column oven is not used, changes in ambient lab temperature can cause retention times to shift.[19]
-
Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.[14] Even a 2°C difference can impact peptide retention.
-
-
Cause 4: HPLC Pump Issues: Air bubbles in the pump, leaking check valves, or worn pump seals can cause inaccurate and fluctuating flow rates, directly impacting retention times.[13][14]
-
Solution: Purge the pump to remove any air bubbles. If the problem continues, inspect pump seals and check valves for wear or salt buildup and replace them if necessary.[14]
-
Workflow for Diagnosing Retention Time Variability
Caption: Diagnostic workflow for retention time drift.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Google.
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation.
- Influence and Control of Column Temperature in Successful Peptide Mapping. (n.d.). Waters Corporation.
- Effect of column temperature on separation of peptides and proteins. (n.d.). YMC.
- The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC. (n.d.). Benchchem.
- Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. (n.d.). Sigma-Aldrich.
- Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage.
- Determination of Trifluoroacetic Acid (TFA) in Peptides. (n.d.). Thermo Fisher Scientific.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Peptide Solutions.
- Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. (n.d.). PubMed.
- Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC.
- HPLC Ion Pair Reagents. (n.d.). Thermo Fisher Scientific.
- Peptide analysis using reverse phase liquid chromatography. (2023, December 8). Separation Science.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1). LCGC International.
- Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works.
- Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. (2024, April 5). PubMed.
- Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (n.d.). ResearchGate.
- How to improve peptide purification by altering the mobile phase pH. (2023, January 30). Biotage.
- Poor peak shape. (n.d.). Cosmosil.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
- Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog.
- Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. (2016, February 4). MDPI.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2005, October 25). PubMed.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America, Inc..
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- HPLC of Peptides and Proteins. (n.d.). Springer.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. (2023, August 9). ResearchGate.
- HPLC Analysis and Purification of Peptides. (n.d.). PMC.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- LC Chromatography Troubleshooting Guide. (2023, November 3). MilliporeSigma.
- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
- HPLC and mass spectrometry troubleshooting for Z-D-His-OH peptides. (n.d.). Benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. biovera.com.au [biovera.com.au]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. hplc.eu [hplc.eu]
- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bvchroma.com [bvchroma.com]
- 17. ymc.co.jp [ymc.co.jp]
- 18. biotage.com [biotage.com]
- 19. halocolumns.com [halocolumns.com]
Handling moisture sensitivity of p-(Phenylazo)benzyl chloroformate
Technical Support Center: p-(Phenylazo)benzyl Chloroformate
Welcome to the dedicated technical support guide for p-(Phenylazo)benzyl chloroformate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a chloroformate, its high reactivity is intrinsically linked to significant moisture sensitivity. This guide provides in-depth troubleshooting and best practices to ensure the integrity of your reagent and the success of your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the use of p-(Phenylazo)benzyl chloroformate, focusing on diagnosing and resolving problems related to reagent stability.
Q1: My protection reaction is sluggish or has failed completely. I suspect the p-(Phenylazo)benzyl chloroformate has degraded. How can I confirm this?
A: This is a classic symptom of reagent hydrolysis. p-(Phenylazo)benzyl chloroformate is highly susceptible to degradation by moisture.[1][2][3]
-
Causality: The central carbon of the chloroformate group is highly electrophilic and reacts readily with nucleophiles, the most common of which is ambient water. This irreversible hydrolysis reaction consumes the active reagent, rendering it incapable of reacting with your target amine or alcohol.
-
Diagnostic Checks:
-
Visual Inspection: Open the bottle inside a certified chemical fume hood. A degraded reagent may fume white upon contact with air. This is hydrogen chloride (HCl) gas, a byproduct of hydrolysis, reacting with atmospheric moisture.[4]
-
Pressure Buildup: If you feel a release of pressure when opening the bottle, this is a strong indicator of decomposition. Hydrolysis generates both carbon dioxide (CO2) and HCl gas, which can pressurize a sealed container over time.[4][5][6]
-
Small-Scale Test: The most definitive confirmation is to run a small-scale control reaction with a simple, reliable substrate (e.g., benzylamine) under strictly anhydrous conditions. If this control reaction fails, it confirms the reagent has lost its activity.
-
Q2: I'm observing a significant amount of an unexpected, polar impurity in my crude reaction mixture. Could this be related to the quality of my chloroformate?
A: Yes, this is highly probable. The use of partially hydrolyzed p-(Phenylazo)benzyl chloroformate introduces reaction impurities that can complicate purification.
-
Mechanism of Impurity Formation: The primary degradation product is (4-phenyldiazenylphenyl)methanol, formed from the reaction of the chloroformate with water. This alcohol is a nucleophile and can compete with your substrate for any remaining active chloroformate, leading to carbonate byproducts. Furthermore, the generated HCl can alter the reaction pH, potentially catalyzing unwanted side reactions depending on your substrate's sensitivity.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting a large-scale reaction, perform a quality check as described in Q1.
-
Purify the Reagent: If the reagent is valuable and only partially degraded, it may be possible to purify it by distillation under high vacuum. However, this is often impractical and purchasing a fresh bottle is the recommended course of action.
-
Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes flame-drying glassware, using freshly distilled anhydrous solvents, and maintaining a positive pressure of an inert gas (Argon or Nitrogen).
-
Q3: The cap on my p-(Phenylazo)benzyl chloroformate bottle is difficult to open and there seems to be pressure behind it. What should I do?
A: Exercise extreme caution. Pressure buildup is a known issue with chloroformates due to slow decomposition into gaseous byproducts (CO2 and HCl).[5][6]
-
Safe Handling Protocol:
-
Place the bottle in an ice bath within a chemical fume hood for 15-30 minutes to reduce the internal vapor pressure.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.
-
Point the bottle away from yourself and others.
-
Slowly and carefully unscrew the cap to allow for a gradual release of pressure. You may hear a hissing sound.
-
Once the pressure is equalized, you can proceed with handling the reagent. It is advisable to use a septum cap for subsequent access to minimize repeated exposure to air.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental properties and handling of p-(Phenylazo)benzyl chloroformate.
Q1: What is the chemical reaction responsible for the moisture sensitivity of p-(Phenylazo)benzyl chloroformate?
A: The degradation is due to a hydrolysis reaction. The chloroformate functional group reacts with water to produce (4-phenyldiazenylphenyl)methanol, carbon dioxide, and corrosive hydrogen chloride gas.[4][7] This reaction is irreversible and consumes the active reagent.
}
Figure 1. Hydrolysis pathway of p-(Phenylazo)benzyl chloroformate.
Q2: What are the definitive storage and handling procedures to maximize the shelf-life of this reagent?
A: Strict adherence to anhydrous and inert techniques is critical. The following tables summarize the best practices.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a freezer at -15°C or in a refrigerator between 2-8°C.[5][6][8] | Low temperatures slow down the rate of any potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in the original, tightly sealed container.[9] Use of a septum-sealed cap after first opening is ideal. | Minimizes ingress of moisture from the air. |
| Location | Store in a dry, dedicated corrosives area away from incompatible materials.[5][6] | Prevents accidental contact with water or other reactive chemicals. |
Experimental Protocol: Safe Handling and Dispensing
-
Allow the reagent bottle to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Perform all manipulations in a chemical fume hood under a positive pressure of dry inert gas (Argon or Nitrogen).
-
Use flame-dried glassware and oven-dried syringes and needles.
-
To dispense the liquid, pierce the septum cap with a dry needle connected to the inert gas line. Pierce with a second, dry syringe needle to withdraw the desired volume. This two-needle technique ensures that a positive pressure of inert gas is maintained, preventing air from entering the bottle.
-
Immediately cap the syringe needle upon withdrawal to prevent reaction with air.
-
Add the reagent directly to your anhydrous reaction mixture.
-
After use, flush the inert gas line, remove the needles, and securely store the reagent bottle as per the conditions in Table 1.
Q3: Which solvents and reagents are compatible or incompatible with p-(Phenylazo)benzyl chloroformate?
A: Choosing the correct solvent is crucial for reaction success. Protic or wet solvents will rapidly degrade the reagent.
Table 2: Compatibility Guide
| Category | Compatible (Anhydrous Grade Recommended) | Incompatible |
|---|---|---|
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile, Diethyl Ether.[10] | Water, Alcohols (Methanol, Ethanol), Wet or non-anhydrous grade solvents.[5][6][8] |
| Reagents | Amines (Primary & Secondary), Alcohols, Phenols (as substrates).[10] | Water, Strong Acids, Strong Bases, Strong Oxidizing Agents, Amines (as contaminants).[5][6] |
Q4: How should I properly quench a reaction containing residual p-(Phenylazo)benzyl chloroformate?
A: Unreacted chloroformate must be safely neutralized before workup to avoid exposure and ensure safe disposal.
Experimental Protocol: Reaction Quenching
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
While stirring, slowly and carefully add a nucleophilic quenching agent. A common and effective choice is a saturated aqueous solution of sodium bicarbonate or a simple alcohol like methanol.
-
The quenching agent will react with the excess chloroformate. If using bicarbonate, you may observe gas evolution (CO2), so ensure adequate ventilation.
-
Allow the mixture to stir for 15-30 minutes at 0°C to ensure complete quenching.
-
You may then proceed with your standard aqueous workup and extraction procedure.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
-
National Center for Biotechnology Information (NCBI) - NIH. (n.d.). Chloroformates Acute Exposure Guideline Levels. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis. [Link]
-
Aspira Chemical. (n.d.). 501-53-1 | Benzyl chloroformate, 95% | ZCl. [Link]
-
Chemos GmbH&Co.KG. (2019, February 27). Safety Data Sheet: Benzyl chloroformate. [Link]
-
Organic Syntheses Procedure. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. [Link]
-
Wenxuecity. (2024, December 26). Benzyl chloroformate. [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. guidechem.com [guidechem.com]
Resolving precipitation issues with hydrophobic Pz-peptides
Technical Support Center: Hydrophobic Pz-Peptide Optimization Subject: Resolving Precipitation & Solubility Issues in Pz-Peptidase Assays Ticket Priority: High (Impacts Assay Validity) Agent: Senior Application Scientist
Introduction: The "Pz" Paradox
Welcome to the technical guide for Pz-peptides. You are likely here because your synthetic substrate (commonly Pz-Pro-Leu-Gly-Pro-D-Arg ) is precipitating, clouding your data, or failing to dissolve completely.
The Root Cause: The "Pz" group (4-phenylazobenzyloxycarbonyl ) is a highly hydrophobic chromophore attached to the N-terminus. While essential for colorimetric detection (absorbance at 320 nm), it drastically reduces the water solubility of the peptide.
-
The Conflict: Your enzyme (e.g., Collagenase, Clostridiopeptidase A) requires an aqueous, physiological buffer (often containing Ca²⁺).
-
The Failure Mode: The hydrophobic Pz-peptide "crashes out" when the organic stock meets the aqueous buffer, creating micro-aggregates that inhibit enzyme access and scatter light, ruining spectrophotometric readings.
Module 1: The Solubilization Matrix (Standard Operating Procedure)
Core Directive: Never attempt to dissolve Pz-peptides directly in aqueous buffer. The hydrophobic Pz-group will drive immediate aggregation.
Step-by-Step Reconstitution Protocol
| Step | Action | Technical Rationale |
| 1 | Weigh & Dry | Ensure the vial is at room temperature before opening to prevent condensation. |
| 2 | Primary Solubilization | Dissolve the peptide powder in 100% Methanol or DMSO . (Target conc: 5–10 mg/mL) |
| 3 | Clarification | Vortex for 30 seconds. If visible particles remain, sonicate for 1–2 minutes. |
| 4 | The "Dropwise" Dilution | Add the Organic Stock dropwise into the Assay Buffer while vortexing the buffer. |
| 5 | Final Ratio Check | Ensure final organic solvent concentration is < 5% (v/v) . |
Visual Guide: Solubilization Decision Tree
Caption: Figure 1. Decision tree for initial solubilization. Note that Methanol is preferred for the classic Wunsch & Heidrich assay to facilitate downstream extraction.
Module 2: Troubleshooting "Crash-Out" & Assay Interference
User Query: "I dissolved the peptide in methanol, but it turned cloudy immediately upon adding it to the Tris-CaCl₂ buffer. Why?"
Diagnosis: You experienced Solvent Shock Precipitation . This occurs when the solubility limit drops faster than the mixing rate.
The Fix: Buffer Compatibility & Additives
| Parameter | Recommendation | Why? |
| Buffer Choice | Tris-HCl (pH 7.1–7.8) | Phosphate buffers precipitate with Calcium (Ca²⁺), which is required for Collagenase activity. Ca-Phosphate crystals mimic peptide precipitation. |
| Calcium (Ca²⁺) | Add CaCl₂ last | Dissolve peptide in Tris buffer first, then add Calcium. High ionic strength reduces hydrophobic peptide solubility ("Salting out"). |
| Detergents | 0.01% Brij-35 or Triton X-100 | Non-ionic detergents form micelles that shield the hydrophobic Pz-group, preventing aggregation without denaturing the enzyme. |
| Temperature | Warm to 37°C | Hydrophobic interactions are endothermic-driven (entropy), but solubility often increases with T. Pre-warm buffers to match assay temp. |
Visual Guide: The "Crash-Out" Mechanism
Caption: Figure 2. The mechanism of precipitation.[1][2] Rapid addition creates local zones of insolubility (solvent shock), leading to irreversible nucleation.
Module 3: The Extraction Phase (Wunsch Assay Specifics)
Context: The classic Pz-peptidase assay relies on stopping the reaction (usually with Citric Acid) and extracting the cleaved product (Pz-Pro-Leu ) into an organic phase (Ethyl Acetate) for measurement.
Critical Failure Point: If your substrate precipitates during the incubation:
-
False Negative: The enzyme cannot access the solid substrate.
-
Extraction Emulsion: Precipitated peptide sits at the Ethyl Acetate/Water interface, creating a "rag layer" that prevents clean phase separation.
Protocol Optimization for Extraction:
-
Acidification: Ensure the reaction is stopped with Citric Acid (lowers pH). This protonates the Pz-Pro-Leu fragment, making it more soluble in Ethyl Acetate.
-
Sulfate Drying: After extraction, dry the Ethyl Acetate phase with Sodium Sulfate (Na₂SO₄) . Water droplets in the organic phase cause turbidity, leading to false high absorbance readings at 320 nm.
FAQ: Rapid Fire Troubleshooting
Q: Can I store the diluted working solution? A: No. The Pz-peptide is thermodynamically unstable in aqueous buffer. It will slowly aggregate over 4–24 hours. Prepare working solutions immediately before use. Store the stock (in Methanol/DMSO) at -20°C.
Q: My blank (no enzyme) has high absorbance. Is the peptide degrading? A: Likely not degrading, but precipitating . Micro-precipitates scatter light, which the spectrophotometer reads as absorbance. Centrifuge your blank; if a pellet forms, you have a solubility issue, not a purity issue.
Q: Can I use PBS instead of Tris? A: Only if your enzyme does not require Calcium. If you add CaCl₂ to PBS, you will form Calcium Phosphate precipitate, which looks exactly like peptide precipitate.
References
-
Wunsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.
-
Sigma-Aldrich. (1997).[3] Enzymatic Assay of Collagenase using Pz-Pro-Leu-Gly-Pro-D-Arg. Technical Bulletin SSPHEN04.
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library.
-
Creative Enzymes. (n.d.). Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg Product Information.
Sources
Alternative solvents for p-(Phenylazo)benzyl chloroformate coupling
Technical Support Center: Optimization of p-(Phenylazo)benzyl Chloroformate Coupling
Introduction: The Challenge of Azo-Functionalized Couplings
You are likely using p-(Phenylazo)benzyl chloroformate (often abbreviated as Pvz-Cl or similar in specific literature) to introduce a chromophore for UV-Vis detection or as a photolabile protecting group.[1][2] Unlike standard Benzyl Chloroformate (Cbz-Cl), this reagent possesses a rigid, lipophilic azobenzene moiety.[2]
The Core Problem: This reagent is highly hydrophobic.[1][3] While Dichloromethane (DCM) is the traditional solvent of choice, its toxicity and environmental restrictions necessitate alternatives.[2] However, simply swapping solvents often leads to solubility mismatches —the reagent dissolves in non-polar media, while your nucleophile (amino acid, carbohydrate, or peptide) often requires polarity.[2]
This guide provides a validated framework for replacing DCM with "greener," high-performance alternatives without compromising coupling efficiency.
Part 1: Solvent Selection Matrix
Do not choose a solvent based on "greenness" alone.[1] Choose based on the Solubility-Reactivity Balance .
| Solvent Candidate | Polarity | Water Miscibility | Suitability for Pvz-Cl | Best For...[1][2] |
| 2-MeTHF (2-Methyltetrahydrofuran) | Moderate | Low (Clean phase separation) | Excellent | The Top Contender. Dissolves the lipophilic azo-reagent well but is polar enough for many protected amines.[1][2] |
| CPME (Cyclopentyl Methyl Ether) | Low | Negligible | Good | Highly lipophilic substrates.[1][2] Excellent stability (low peroxide formation).[1][2][3] |
| Ethyl Acetate (EtOAc) | Moderate | Moderate | Moderate | "Schotten-Baumann" (biphasic) conditions.[1][2] Warning: Can hydrolyze the chloroformate if wet.[1] |
| Acetonitrile (MeCN) | High | Miscible | Poor to Moderate | Very polar nucleophiles.[1] Risk:[1][4][5] The azo-reagent may precipitate at high concentrations.[1] |
| DCM (Traditional) | Low | Immiscible | Excellent | Baseline. Use only if alternatives fail due to solubility issues.[1] |
Part 2: Validated Protocols
Protocol A: The "Green" Monophasic Coupling (2-MeTHF)
Best for organic-soluble amines/alcohols.[1]
Reagents:
-
Substrate (Amine/Alcohol)[2]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.5 – 2.0 equiv)[1][2]
Steps:
-
Dissolution: Dissolve the substrate and Base in 2-MeTHF under Nitrogen/Argon.
-
Tech Note: If the substrate is insoluble, add minimal dry DMF (dimethylformamide) as a co-solvent (<10% v/v).[2]
-
-
Cooling: Cool the mixture to 0°C.
-
Addition: Dissolve p-(Phenylazo)benzyl chloroformate in a minimal volume of 2-MeTHF. Add dropwise to the reaction.
-
Visual Check: The solution should turn a distinct orange/red (characteristic of the azobenzene group).[1]
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup (The 2-MeTHF Advantage):
Protocol B: Biphasic Interfacial Coupling (Schotten-Baumann)
Best for water-soluble substrates (e.g., free amino acids).[2]
System: EtOAc (or CPME) / Aqueous Na₂CO₃.[1] Mechanism: The lipophilic azo-reagent stays in the organic phase; the nucleophile stays in the water.[1] Reaction happens at the interface.
Steps:
-
Dissolve nucleophile in 1M Na₂CO₃ (aq).[1]
-
Dissolve p-(Phenylazo)benzyl chloroformate in EtOAc or CPME.[1]
-
Vigorously stir the biphasic mixture at 0°C -> RT.
-
Critical: High stir rates are required to maximize surface area at the interface.[1]
-
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a thick sludge/precipitate immediately upon addition.
-
Diagnosis: Solubility Mismatch. The product (Pvz-Substrate) is likely less soluble than the starting materials.[1]
-
Fix: Add a "Solubilizing Tail."[1] Switch to 2-MeTHF and add 5-10% DMF or DMAc .[1] The amide co-solvent disrupts the crystal lattice of the precipitating azo-product.[1]
Q2: I see the "Pvz-Alcohol" (Hydrolysis product) but no coupled product.
-
Diagnosis A (Wet Solvent): Chloroformates react with water faster than with hindered amines.[1] Ensure solvents are anhydrous.[1]
-
Diagnosis B (Weak Nucleophile): If your amine is an aniline or sterically hindered, the water (or moisture in air) is out-competing it.[2]
-
Fix: Increase the nucleophile concentration (run at 0.5 M or higher) and use a stronger base catalyst like DMAP (4-Dimethylaminopyridine) (0.1 equiv) to activate the chloroformate.
Q3: The aqueous workup is forming a stable emulsion.
-
Diagnosis: The azobenzene group acts like a surfactant when attached to a polar head group.[1]
-
Fix: Avoid DCM. Use 2-MeTHF or CPME .[1][4] If emulsion persists, add solid NaCl to the aqueous layer until saturated (Salting Out) or filter the mixture through a pad of Celite to break the emulsion.[1]
Q4: Why is my product bright orange? Is it decomposed?
-
Answer: No. The p-(phenylazo)benzyl group is a chromophore.[1] It absorbs strongly in the UV-Vis region (typically ~320-350 nm).[1] This is normal and confirms the incorporation of the tag.
Part 4: Decision Logic (Visualization)
The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific substrate properties.
Caption: Decision matrix for solvent selection based on substrate polarity and process constraints.
References
-
Pace, V., et al. (2012).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2][7] ChemSusChem.[1] Link[2]
-
Prat, D., et al. (2016).[2] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development. Link
-
Watanabe, K., et al. (2007).[2] "Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and DCM."[1] Organic Process Research & Development. Link[2]
-
Cotarca, L., & Eckert, H. (2017).[2] Phosgenations: A Handbook.[1] (Chapter on Chloroformate Reactivity and Hydrolysis). Wiley-VCH.[1] Link[2]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 4. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempoint.com [chempoint.com]
Validation & Comparative
Publish Comparison Guide: Extinction Coefficient of Pz-Peptides at 320 nm
Pz-Peptide Assay vs. Alternatives: Accuracy and Extinction Coefficient Analysis
Executive Summary
In the characterization of collagenases and metalloproteases (e.g., Clostridium histolyticum collagenase, Thimet oligopeptidase), the Pz-peptide assay (Wünsch & Heidrich method) remains a gold standard for specificity, despite the emergence of high-throughput fluorogenic alternatives.
The critical metric for this assay is the extinction coefficient (
Key Technical Insight: The widely accepted molar extinction coefficient for the Pz-Pro-Leu fragment in ethyl acetate at 320 nm is 21,000 M⁻¹cm⁻¹ (often derived from the absorbance factor of 0.042 per 0.01 µmol/5 mL). However, due to solvent-dependent solvatochromic shifts, in-situ calibration is the only self-validating method to ensure data integrity.
Technical Deep Dive: The Physics of Pz-Absorbance
The Chromophore
"Pz" stands for 4-phenylazobenzyloxycarbonyl .[1][2][3] This chromophore imparts a yellow/orange color to the peptide.
-
Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg (Hydrophilic due to Arg residue).[1][2][3][4][5]
-
Cleavage Product: Pz-Pro-Leu (Hydrophobic).
-
Mechanism: The enzyme cleaves the Leu-Gly bond.[2] The reaction mixture is acidified (citric acid), protonating the components. Upon addition of ethyl acetate, the hydrophobic Pz-Pro-Leu partitions into the organic phase, while the uncleaved substrate (containing the charged D-Arg) remains in the aqueous phase.
Why 320 nm?
The Pz-chromophore exhibits an absorbance maximum (
Comparative Analysis: Pz-Peptide vs. Modern Alternatives
While Pz-peptides offer high specificity, researchers often weigh them against continuous assays like FALGPA or FRET.
| Feature | Pz-Peptide Assay (Wünsch) | FALGPA Assay | FRET / Fluorogenic |
| Detection Principle | Chromogenic (Abs 320 nm) | Chromogenic (Abs 345 nm) | Fluorescence Resonance Energy Transfer |
| Primary Substrate | Pz-Pro-Leu-Gly-Pro-D-Arg | Furylacryloyl-Leu-Gly-Pro-Ala | FITC-Collagen / Peptide-MCA |
| Extinction Coeff.[6] ( | ~21,000 M⁻¹cm⁻¹ (High sensitivity) | ~530 M⁻¹cm⁻¹ (Low sensitivity) | N/A (Relative Fluorescence Units) |
| Workflow | Discontinuous (Stop & Extract) | Continuous (Kinetic) | Continuous (Kinetic) |
| Specificity | High (Specific to collagenase/Pz-peptidase) | Moderate (Cross-reactivity possible) | Moderate to High |
| Interference | Low (Extraction removes background) | High (Turbidity/precipitates interfere) | High (Quenching/Autofluorescence) |
| Best Use Case | Precise unit determination in crude lysates | Rapid kinetic screening of purified enzymes | High-throughput inhibitor screening |
Critical Insight: The
Experimental Protocol: Self-Validating Determination of
Do not rely solely on literature values. Solvents (methanol content in ethyl acetate) and temperature can shift
Reagents
-
Standard: Synthetic Pz-Pro-Leu-OH (commercially available).
-
Solvent: Ethyl Acetate (saturated with 0.1 M Citric Acid to mimic assay conditions).
Workflow Diagram (Standard Curve & Assay)
Figure 1: Logical flow of the Wünsch Pz-Peptide extraction assay demonstrating the critical phase separation step.
Step-by-Step Validation Protocol
-
Preparation: Dissolve 1 mg of Pz-Pro-Leu-OH in 10 mL of acidified ethyl acetate (stock solution). Calculate exact molarity (
). -
Dilution: Prepare a dilution series (e.g., 5, 10, 20, 40, 50
M). -
Blanking: Use pure acidified ethyl acetate as the blank.
-
Measurement: Measure
for each standard. -
Calculation: Plot
(y-axis) vs. Concentration M (x-axis).-
Slope =
(Extinction Coefficient).[7] -
Target Value: You should obtain a slope
. If your value deviates by >10%, check your solvent purity or spectrophotometer calibration.
-
Calculation of Enzyme Units
The "Wünsch Unit" is defined as the amount of enzyme that liberates 1
Where:
- : Absorbance at 320 nm.[8]
- : Volume of organic phase (typically 5 mL or 0.005 L).
- : Dilution factor of the enzyme.
-
: 21,000 M⁻¹cm⁻¹ (or 21 mM⁻¹cm⁻¹ if using
mol in numerator). - : Incubation time (minutes).
- : Volume of enzyme added (mL).
Common Pitfall: Many protocols use a simplified factor (e.g., "divide by 0.042"). This factor assumes specific volumes (5 mL) and time (15 min).[8] Always use the full molar equation to avoid errors if you scale the reaction volume.
References
-
Wünsch, E., & Heidrich, H. G. (1963).[5][9] Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149–151.[4][5][9]
-
Sigma-Aldrich. (1997). Enzymatic Assay of Collagenase using Pz-Pro-Leu-Gly-Pro-D-Arg. Technical Bulletin SSPHEN04.
-
Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for Clostridium histolyticum collagenase. Analytical Biochemistry, 113(2), 356–365. (Comparison with FALGPA).
-
Bachem. Pz-Peptide Product Data Sheet. (Confirming cleavage product and detection wavelength).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genaxxon.com [genaxxon.com]
- 3. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides: X-RAY CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF PZ-PEPTIDASE A REVEALS DIFFERENCES FROM MAMMALIAN THIMET OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serva.de [serva.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. What is Extinction Coefficient - Creative Proteomics [creative-proteomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Wünsch, E. and Heinrich, H.G. (1963) Zur Quantitativen Bestimmung der Kollagenase. Hoppe-Seylers Zeitschrift für Physiologische Chemie, 333, 149-151. - References - Scientific Research Publishing [scirp.org]
Technical Guide: Pz vs. Dnp Chromophores in Enzymatic Assays
This guide provides an in-depth technical comparison between Pz (4-phenylazobenzyloxycarbonyl) and Dnp (2,4-dinitrophenyl) chromophores, specifically within the context of enzymatic assays for collagenases and metalloproteases.
Executive Summary
In the characterization of proteases—particularly collagenases (MMP-1, MMP-8, MMP-13) and bacterial Clostridiopeptidase A—the choice of chromophore dictates the assay modality, sensitivity, and throughput.
-
Pz (4-phenylazobenzyloxycarbonyl): The historical "Gold Standard" for defining collagenase units (Wünsch units). It functions as a true colorimetric probe requiring organic extraction. It is robust but low-throughput.
-
Dnp (2,4-dinitrophenyl): A versatile chromophore primarily utilized today as a Dark Quencher in FRET (Förster Resonance Energy Transfer) substrates. While it possesses intrinsic absorbance, its utility lies in enabling high-sensitivity, continuous fluorometric assays that supersede the Pz method in drug discovery.
Chromophore Profiles & Mechanism of Action
The Pz Chromophore (Colorimetric)
The Pz group is a hydrophobic, orange-yellow dye. In the classic Wünsch Assay , it is attached to the N-terminus of a peptide substrate.
-
Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg
-
Mechanism: The enzyme cleaves the Leu-Gly bond.[1]
-
Signal Generation: The cleavage product, Pz-Pro-Leu , is highly lipophilic. It is separated from the unreacted hydrophilic substrate by extraction into acidified ethyl acetate. The absorbance of the organic phase is measured.[1][2][3][4]
-
Key Metric: Extinction Coefficient (
) (in ethyl acetate).
The Dnp Chromophore (Quencher/Colorimetric)
The Dnp group is a yellow chromophore with strong absorbance in the UV-blue region.[3]
-
Substrate (Typical): Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH
(or similar Mca/Dnp pairs). -
Mechanism: Dnp acts as an energy acceptor (quencher). When the peptide is intact, Dnp quenches the fluorescence of a donor (e.g., Tryptophan or Mca) via FRET. Upon cleavage, the fluorophore and quencher separate, restoring fluorescence.
-
Signal Generation: Continuous increase in fluorescence (RFU).
-
Direct Absorbance: Dnp derivatives can be measured colorimetrically at 360–365 nm (
), but this is less sensitive than the fluorometric application.
Mechanistic Comparison Diagram
Caption: Figure 1. Mechanistic divergence between Pz (extraction-dependent colorimetry) and Dnp (continuous FRET).
Performance Comparison
The following table contrasts the operational parameters of assays based on these two chromophores.
| Feature | Pz Chromophore (Wünsch Assay) | Dnp Chromophore (FRET Assay) |
| Primary Detection | Absorbance ( | Fluorescence (Ex/Em varies, e.g., 325/393 nm) |
| Assay Type | Discontinuous (Stop-Time) | Continuous (Real-Time Kinetic) |
| Sensitivity | Moderate ( | High (nM to pM range) |
| Throughput | Low (Requires manual extraction) | High (96/384-well plate compatible) |
| Interference | High background from biologicals absorbing at 320 nm | Low (Ratiometric or background subtraction easy) |
| Solubility | Substrate is hydrophilic; Product is lipophilic | Variable; Dnp adds hydrophobicity, often requires DMSO |
| Specific Utility | Defining "Collagenase Units" (Pz-U) | High-Throughput Screening (HTS) & |
Experimental Protocols
Protocol A: The Classic Wünsch Assay (Pz-Substrate)
Best for: Quality control of raw collagenase material and defining specific activity units.
Reagents:
-
Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg (1 mg/mL in Tris-HCl).
-
Extraction Solvent: Ethyl Acetate (acidified with citric acid).[4]
-
Buffer: 0.1 M Tris, 20 mM CaCl
, pH 7.1.
Workflow:
-
Incubation: Mix 100 µL enzyme + 1.0 mL substrate solution. Incubate at 25°C for 15 mins.
-
Stop & Acidify: Add 0.5 mL 1 M Citric Acid to stop the reaction and protonate the product.
-
Extraction: Add 5.0 mL Ethyl Acetate. Vortex vigorously for 15 seconds.
-
Phase Separation: Allow phases to separate (or centrifuge briefly). The yellow Pz-Pro-Leu product migrates to the upper organic phase.
-
Quantification: Transfer the organic phase to a quartz cuvette. Measure Absorbance at 320 nm .
-
Calculation:
(Where 21.0 is the millimolar extinction coefficient of Pz-Pro-Leu).
Protocol B: Fluorogenic Assay (Dnp-Quenched)
Best for: Kinetic studies (
Reagents:
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dnp-Dpa-Ala-Arg-NH
(Typical MMP substrate). -
Buffer: 50 mM Tris, 10 mM CaCl
, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
Workflow:
-
Preparation: Dilute substrate to 10 µM in assay buffer.
-
Plating: Add 90 µL substrate solution to a black 96-well microplate.
-
Initiation: Add 10 µL enzyme to initiate reaction.
-
Measurement: Immediately monitor fluorescence at Ex 328 nm / Em 393 nm (for Mca/Dnp pair) every 30 seconds for 10 minutes.
-
Analysis: Plot RFU vs. Time. Calculate the slope (initial velocity). Convert RFU to molarity using a standard curve of free fluorophore (Mca).
Workflow Comparison Diagram
Caption: Figure 2. The Dnp-based fluorometric workflow significantly reduces steps compared to the Pz extraction method.
Expert Commentary & Recommendations
-
Use Pz when: You are adhering to pharmacopeial standards for "Collagenase Units" (e.g., for tissue dissociation reagents). The extraction step, while tedious, physically removes the product from the reaction mixture, eliminating interference from water-soluble contaminants.
-
Use Dnp (FRET) when: You are screening inhibitors or determining kinetic constants. The continuous nature of the Dnp-quenched assay allows for the detection of non-linear rates and requires significantly less enzyme (nanomolar concentrations vs. micromolar for Pz).
-
Solubility Warning: Pz-peptides are notoriously hydrophobic. Ensure the substrate is fully dissolved (often requiring slight warming or pre-dissolution in methanol) before adding to the aqueous buffer, otherwise, precipitation will mimic enzymatic cleavage in absorbance readings.
References
-
National Institutes of Health (PubChem). Collagenase Chromophore Substrate (Pz-Pro-Leu-Gly-Pro-D-Arg) Compound Summary. [Link]
-
Stack, M.S., & Gray, R.D. (1989). Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide (Dnp-based). Journal of Biological Chemistry. [Link]
Sources
- 1. (PDF) High-performance liquid chromatographic assay of bacterial collagenase [academia.edu]
- 2. An Improved Method of Predicting Extinction Coefficients for the Determination of Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Validating Pz-Peptide Purity via HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is not merely a quality control checkpoint; it is the bedrock upon which reliable experimental data and safe therapeutics are built. This guide provides an in-depth, experience-driven framework for validating the purity of Pz-peptides using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare HPLC-UV with alternative technologies.
The Critical Role of Purity in Pz-Peptide Applications
Pz-peptides are synthetic substrates, such as 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR), designed to mimic collagen-specific sequences.[1] They are instrumental in assaying the activity of specific metalloendopeptidases.[1] The integrity of research and clinical outcomes hinges on the purity of these peptides. Impurities, which can arise during solid-phase peptide synthesis (SPPS), are not inert bystanders.[2] They can include deletion sequences, truncated sequences, or incompletely deprotected peptides, each capable of skewing experimental results or posing safety risks in therapeutic applications.[2][3] Therefore, a robust, validated analytical method is indispensable.
The Workhorse of Peptide Analysis: Principles of HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide purity analysis.[4][5][6] Its separation principle relies on the differential partitioning of a peptide and its impurities between a liquid mobile phase and a solid stationary phase packed in a column.[7]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide analysis.[4][7] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar, aqueous-organic mobile phase.[7] Peptides are injected into the mobile phase stream and, as they travel through the column, they interact with the C18 stationary phase. More hydrophobic peptides interact more strongly and are retained longer, leading to separation based on hydrophobicity.[5]
-
UV Detection: As the separated components elute from the column, they pass through a UV detector. The peptide bonds in the backbone of all peptides absorb strongly in the low UV range (210-220 nm), providing a universal means of detection.[8] Additionally, aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine have a characteristic absorbance around 280 nm.[7][8] The detector measures this absorbance, and the resulting signal is proportional to the concentration of the peptide in the eluent.
Crafting a Robust Method: Development and Optimization
A successful validation starts with a well-developed analytical method. Here, we move beyond a simple recipe and delve into the scientific reasoning behind key parameter choices.
Column and Mobile Phase: The Heart of the Separation
-
Column Selection: A C18 column is the go-to starting point for most peptides due to its versatility in separating molecules based on hydrophobicity.[6] Columns with a 3-5 µm particle size and a pore size of 100-300 Å are generally suitable. For highly hydrophobic or large peptides, a C8 or C4 chemistry might be considered to reduce retention times.[6]
-
Mobile Phase Composition: A typical mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
The Critical Role of TFA: Trifluoroacetic acid is a powerful ion-pairing agent.[9] In the acidic mobile phase, basic residues on the peptide (like lysine and arginine) become protonated. The negatively charged TFA molecule forms an ion pair with these positive charges, effectively neutralizing them. This increases the peptide's overall hydrophobicity, leading to better retention and, crucially, sharper, more symmetrical peaks.[9] While the traditional concentration is 0.1%, for complex mixtures, increasing TFA to 0.2-0.25% can sometimes optimize resolution.[10][11]
The Gradient: Driving the Elution
A gradient elution, where the concentration of the organic mobile phase (B) is gradually increased over time, is standard for peptide analysis. This ensures that both hydrophilic and hydrophobic impurities are eluted within a reasonable timeframe.
A Standard Gradient Development Protocol:
-
Initial Screening: Start with a broad, linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the Pz-peptide.
-
Focused Optimization: Narrow the gradient around the elution window of the main peak and its surrounding impurities. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20 minutes will provide much higher resolution in that region.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 40-60°C) can decrease mobile phase viscosity, improve peak shape, and sometimes alter selectivity.[6]
The Validation Protocol: A System of Proof
Method validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[12] Adhering to International Council for Harmonisation (ICH) guidelines provides a globally recognized framework for this process.[13][14]
The overall workflow for method development and validation can be visualized as follows:
Caption: Workflow for HPLC-UV Method Development and Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Protocol: Perform forced degradation studies. Expose the Pz-peptide to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Acceptance Criteria: The main peptide peak should be well-resolved from all impurity and degradation peaks (Resolution ≥ 2.0). Peak purity analysis using a diode array detector (DAD) can further confirm that the main peak is spectrally homogeneous.
Linearity
Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a given range.
-
Protocol: Prepare a series of at least five standard solutions of the Pz-peptide at different concentrations, typically spanning 50-150% of the target concentration.
-
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[6]
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform a spike-recovery study. Add known amounts of the Pz-peptide standard to a sample matrix (e.g., a placebo formulation or a solution containing known impurities) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The recovery should be within 98-102% for the API and typically 95-105% for impurities.[6]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the Pz-peptide at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 5.0% for intermediate precision.[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be sufficiently low to accurately measure any impurities that need to be controlled.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and the percentage of organic solvent (±2%).
-
Acceptance Criteria: The system suitability criteria (e.g., resolution, tailing factor, theoretical plates) must still be met under all varied conditions.
The relationship between these core validation parameters demonstrates the self-validating nature of the process.
Caption: Interconnectivity of HPLC Method Validation Parameters.
Comparative Analysis: HPLC-UV vs. Alternative Technologies
While HPLC-UV is a powerful and widely accessible technique, it is essential to understand its position relative to other analytical methods.[4]
| Feature | HPLC-UV | LC-MS (Mass Spectrometry) | CE (Capillary Electrophoresis) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity (LC part), Mass-to-charge ratio (MS part) | Charge-to-mass ratio |
| Information Provided | Quantitative (Purity), Retention Time | Quantitative, Retention Time, Molecular Weight, Structural Information | Quantitative, Migration Time |
| Sensitivity | Good | Excellent (often more sensitive than UV)[15] | Good to Excellent |
| Specificity | Good (relies on chromatographic resolution) | Excellent (mass detection provides definitive identification) | Excellent (orthogonal separation mechanism to HPLC)[16][17] |
| Cost & Complexity | Low to Moderate | High | Moderate |
| Best For | Routine QC, purity assessment, stability testing[15] | Impurity identification, characterization of unknowns, complex mixtures[15][18] | Orthogonal purity verification, separating charge variants, resolving chiral isomers[16][19] |
| Key Limitation | Cannot identify unknown impurities based on UV data alone. | TFA can suppress the MS signal[20][21]; more complex quantification. | Can be less robust than HPLC for routine use; sensitive to sample matrix. |
Combining HPLC-UV with Mass Spectrometry (LC-MS) provides complementary data, using the UV signal for robust quantification and the MS signal for definitive identification of impurities.[15][22] Capillary Electrophoresis (CE) offers a different separation mechanism, making it an excellent orthogonal technique to confirm purity results obtained by HPLC.[17]
Data Interpretation and Reporting
The final output of an HPLC-UV analysis is a chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A comprehensive validation report should include:
-
The full, detailed analytical method.
-
All raw data, plots, and statistical analyses for each validation parameter (specificity, linearity, accuracy, etc.).
-
A summary table of the results against the pre-defined acceptance criteria.
-
A concluding statement confirming that the method is validated and fit for its intended purpose.
Conclusion
Validating an HPLC-UV method for Pz-peptide purity is a systematic process grounded in scientific principles and regulatory expectations. By carefully developing a method that leverages an understanding of peptide chemistry and chromatography, and then rigorously challenging that method through a comprehensive validation protocol, researchers can ensure the highest level of data integrity. This not only satisfies regulatory requirements but also builds a foundation of trust in the quality and reliability of the Pz-peptides used in critical research and development applications.
References
-
Guan, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Available from: [Link]
-
Principle of Peptide Purity Analysis. Mtoz Biolabs. Available from: [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
Lee, H. G., & Lee, C. S. (1999). Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity. Journal of Capillary Electrophoresis and Microchip Technology. Available from: [Link]
-
Capillary electrophoresis. Methods in Molecular Biology. Available from: [Link]
-
Guan, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. ResearchGate. Available from: [Link]
-
Verbeke, F., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. (2023). Available from: [Link]
-
Classification of Impurities in Synthetic Peptide Drugs. (2023). Available from: [Link]
-
Separation of Peptides and Protein Digests by Capillary Electrophoresis. Methods in Molecular Biology. Available from: [Link]
-
What is the usual nature of impurities in synthetic peptides?. ResearchGate. (2015). Available from: [Link]
-
Instructions for Capillary Electrophoresis Peptide Analysis Kit. Bio-Rad. Available from: [Link]
-
Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Available from: [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. Available from: [Link]
-
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available from: [Link]
-
Basics of HPLC Peptide Analysis. LCGC International. Available from: [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). Available from: [Link]
-
Kawasaki, A., et al. (2010). The exquisite structure and reaction mechanism of bacterial Pz-peptidase A toward collagenous peptides. Journal of Biological Chemistry. Available from: [Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. (2025). Available from: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
LC-MS vs. HPLC for peptide quantification?. ResearchGate. (2020). Available from: [Link]
-
Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Molecules. (2024). Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024). Available from: [Link]
-
Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Waters Corporation. Available from: [Link]
-
Choosing the Right UHPLC Column for Peptide Mapping. Phenomenex. (2022). Available from: [Link]
-
Peptides & Proteins. Max Planck Institute of Colloids and Interfaces. Available from: [Link]
-
(A) Summary table of peptide properties, including the sequence name, length. ResearchGate. Available from: [Link]
-
Peptide synthesis. Wikipedia. Available from: [Link]
-
Design and Structure of Peptide and Peptidomimetic Antagonists of Protein-Protein Interaction. ResearchGate. (2025). Available from: [Link]
Sources
- 1. The exquisite structure and reaction mechanism of bacterial Pz-peptidase A toward collagenous peptides: X-ray crystallographic structure analysis of PZ-peptidase a reveals differences from mammalian thimet oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. phmethods.net [phmethods.net]
- 6. biovera.com.au [biovera.com.au]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajpaonline.com [ajpaonline.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Peptides and Protein Digests by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. How to Choose UHPLC Columns for Peptides [phenomenex.com]
- 22. mdpi.com [mdpi.com]
Mass Spectrometry Characterization of Pz-Protected Fragments: A Comparative Technical Guide
Executive Summary
This guide details the mass spectrometric (MS) characterization of peptide fragments modified with the 4-phenylazobenzyloxycarbonyl (Pz) protecting group. Historically utilized as a chromogenic reporter for enzymatic assays (e.g., collagenase and Pz-peptidase activity), the Pz group serves as a valuable hydrophobic tag in modern MS workflows. This document compares Pz-protected fragments against alternative derivatization strategies, providing experimental protocols for their synthesis, purification, and structural validation via ESI-MS/MS.
Part 1: Technical Foundation & Mechanism
The Pz-Protecting Group: Structure and Function
The "Pz" group refers to 4-phenylazobenzyloxycarbonyl . It is structurally related to the standard Benzyloxycarbonyl (Z) group but modified with a phenylazo moiety at the para position of the benzyl ring.
-
Chemical Formula:
(as a radical attached to N). -
Mass Shift: Modification of an N-terminal amine with the Pz group results in a monoisotopic mass increase of 238.07 Da .
-
Chromophore: Absorbs strongly at 320 nm (
), allowing for orthogonal UV detection alongside MS analysis.
The Pz-Peptide System
The canonical substrate for this characterization is Pz-Pro-Leu-Gly-Pro-D-Arg (Pz-peptide). Enzymatic cleavage by collagenase or thimet oligopeptidase (EC 3.4.24.15) typically occurs between the Leucine and Glycine residues.
Cleavage Reaction:
-
Fragment A (N-term): Pz-Pro-Leu-OH (Hydrophobic, UV-active, dominant in LC-MS).
-
Fragment B (C-term): H-Gly-Pro-D-Arg-OH (Hydrophilic, often elutes in void volume without ion-pairing agents).
Analytical Workflow Diagram
The following diagram illustrates the workflow from enzymatic reaction to MS characterization, highlighting the separation of hydrophobic Pz-fragments.
Caption: Workflow for the isolation and MS identification of Pz-protected fragments. The hydrophobicity of the Pz group facilitates C18 retention.
Part 2: Comparative Analysis
The Pz group offers distinct advantages and limitations compared to other N-terminal modifications used in drug discovery and peptidomics.
Table 1: Performance Comparison of N-Terminal Protecting Groups in MS
| Feature | Pz (Phenylazobenzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Dnp (Dinitrophenyl) | Unprotected (Free Amine) |
| Mass Shift | +238.07 Da | +222.07 Da | +166.01 Da | 0 Da |
| Hydrophobicity | High (Excellent C18 retention) | Very High (Often precipitates) | Moderate | Low (Poor retention) |
| Ionization (ESI+) | Enhanced (Aromatic system aids ionization) | Moderate (Often suppresses) | Poor (Electron withdrawing) | Variable (Sequence dependent) |
| UV/Vis Abs. | 320 nm (Distinct from protein 280nm) | 265 nm, 301 nm | 360 nm | < 220 nm |
| Stability | Stable in TFA (Acid), Cleaved by Hydrogenolysis | Cleaved by Base (Piperidine) | Stable, difficult to remove | N/A |
| Primary Use | Enzymatic Reporter / MS Tag | Synthesis Protection | Quencher (FRET) | Native Analysis |
Key Insights:
-
Ionization Efficiency: Unlike Dnp, which is electron-withdrawing and can reduce ionization efficiency in positive mode ESI, the Pz group's extended conjugated system often enhances the signal of short hydrophobic fragments (like Pz-Pro-Leu).
-
Chromatographic Orthogonality: Pz-fragments shift significantly to higher organic retention times compared to their native counterparts, effectively separating them from complex biological matrices (salts, proteins) in the void volume.
Part 3: Experimental Protocols & MS Characterization[1]
Synthesis and Preparation
If Pz-fragments are not generated enzymatically, they can be synthesized via Pz-Cl (4-phenylazobenzyloxycarbonyl chloride) reacting with the N-terminal amine.
-
Reagent: Pz-Cl (Available from specialty peptide suppliers).
-
Condition: Mildly basic (pH 8-9), aqueous/organic mix (e.g., Dioxane/Water).
-
Purification: The orange/yellow Pz-derivatives are easily visualized on silica gel or C18 columns.
LC-MS/MS Acquisition Parameters
Instrument: Q-TOF or Orbitrap (High Resolution recommended for exact mass confirmation).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes. (Pz-fragments typically elute >40% B).
-
Detection: ESI Positive Mode.
-
Note: Pz-fragments may also be detected in Negative Mode due to the amide backbone, but Positive Mode is standard for peptides.
-
Fragmentation Pattern Analysis (CID)
Characterizing the Pz-fragment requires understanding its dissociation behavior.
-
Precursor Selection: Select the
of the Pz-peptide.-
Example: For Pz-Pro-Leu-OH (
), MW = 495.53. Precursor .
-
-
Common Neutral Losses:
-
Da (
): The azo group (-N=N-) is susceptible to loss of nitrogen gas under high collision energy. -
Da (
): Loss of the phenylazo group. -
Da (Pz-OH): Cleavage of the carbamate linkage, yielding the naked peptide fragment
.
-
Da (
-
Backbone Fragmentation:
-
Standard
and ions are observed.[1] -
Diagnostic Feature: All
-ions will carry the +238 Da mass shift of the Pz group. -ions will correspond to the C-terminal sequence and will not carry the Pz group.
-
Self-Validating Integrity Checks
To ensure scientific rigor (E-E-A-T), perform these checks:
-
Isotope Distribution: The Pz group adds significant carbon content. Verify the isotopic envelope matches the theoretical distribution for the added
. -
UV-MS Correlation: The LC peak for the Pz-fragment must align perfectly between the 320 nm UV trace and the extracted ion chromatogram (EIC). Mismatches indicate co-eluting impurities.
-
Control Cleavage: Incubate the substrate without enzyme. The MS spectrum should show only the intact substrate mass, confirming that the Pz-fragment is a product of enzymatic activity, not spontaneous hydrolysis.
References
- Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.
- Barrett, A. J., et al. (1995). Thimet oligopeptidase and oligopeptidase M or neurolysin. Methods in Enzymology, 248, 529-556. (Describes Pz-peptidase activity).
Sources
A Senior Application Scientist's Guide to Comparing Kinetic Parameters of Collagenase on Pz-Synthetic Substrates
For researchers, scientists, and drug development professionals, the precise characterization of collagenase activity is paramount. This guide provides an in-depth comparison of methods for determining the kinetic parameters of collagenase, with a primary focus on the chromogenic substrate, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR). We will explore the causality behind experimental choices, compare this substrate to key alternatives, and provide detailed, self-validating protocols for accurate and reproducible results.
Introduction: The Significance of Collagenase and its Substrates
Collagenases are a class of matrix metalloproteinases (MMPs) responsible for initiating the cleavage of triple-helical collagen, a critical process in tissue remodeling, wound healing, and unfortunately, in pathologies such as arthritis, fibrosis, and cancer metastasis.[1] Given their central role in both health and disease, the study of collagenase inhibitors is a fervent area of drug development.
Accurate assessment of enzyme kinetics—the determination of parameters like the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic efficiency (k꜀ₐₜ/Kₘ)—is fundamental to this research. While native collagen is the physiological substrate, its insolubility and complex structure make it challenging for routine, high-throughput kinetic assays.[2] This has led to the development of synthetic peptide substrates that mimic the collagenase cleavage site, offering a more convenient and reproducible means of measuring activity.[3]
Among the earliest and most widely used is the chromogenic Pz-peptide, Pz-Pro-Leu-Gly-Pro-D-Arg. This guide will dissect the Pz-peptide assay, compare it with other prevalent synthetic substrates, and provide the practical insights needed to generate high-fidelity kinetic data.
The Pz-Peptide Assay: A Chromogenic Workhorse
The Pz-peptide assay, first described by Wünsch and Heidrich, relies on a straightforward enzymatic and chemical principle. The Pz-peptide contains the core Pro-Leu-Gly-Pro sequence, which is recognized and cleaved by collagenases, particularly those from bacterial sources like Clostridium histolyticum.[1]
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the peptide bond between Leucine (Leu) and Glycine (Gly).
Enzymatic Reaction: Pz-Pro-Leu-Gly-Pro-D-Arg + H₂O --Collagenase--> Pz-Pro-Leu + Gly-Pro-D-Arg
The substrate itself is a pale yellow solution. The product, Pz-Pro-Leu, is a colored fragment that can be selectively extracted and quantified. The rate of its formation is directly proportional to the collagenase activity.
Causality Behind the Experimental Protocol
Understanding why each step is performed is critical for troubleshooting and adapting the protocol. The following is a detailed, field-tested protocol based on established methods, with scientific justifications for each step.
Detailed Experimental Protocol: Pz-Substrate Stop-Rate Assay
1. Reagent Preparation:
- Assay Buffer (100 mM Tris-HCl, 100 mM CaCl₂, pH 7.1 at 37°C): Prepare using Trizma® base. Tris is a common biological buffer that maintains a stable pH in the optimal range for many bacterial collagenases (pH 7.0-8.0). Both zinc (Zn²⁺) and calcium (Ca²⁺) are essential cofactors for collagenase activity and stability; Ca²⁺ is particularly crucial for maintaining the enzyme's conformation and is required for catalysis. The assay is conducted at 37°C to mimic physiological conditions and ensure optimal enzyme activity.
- Substrate Solution (1.3 mM Pz-PLGPR): Dissolve 10 mg of Pz-Pro-Leu-Gly-Pro-D-Arg in 0.2 mL of methanol before bringing to a final volume of 10 mL with Assay Buffer. The small amount of methanol is necessary to initially solubilize the hydrophobic Pz-peptide.
- Enzyme Diluent (20 mM CaCl₂): Used to prepare the collagenase solution just before the assay. Maintaining calcium in the diluent preserves enzyme stability.
- Enzyme Solution (200-500 units/mL): Prepare immediately before use in cold Enzyme Diluent to minimize autolysis and activity loss.
- Quenching Solution (25 mM Citric Acid): Used to stop the enzymatic reaction.
- Extraction Solvent (Ethyl Acetate): Used to selectively extract the chromogenic product.
2. Assay Procedure (Stop-Rate Determination):
3. Calculation of Activity:
- Calculate ΔA₃₂₀ = A₃₂₀(Test) - A₃₂₀(Blank).
- Use the molar extinction coefficient (ε) of the Pz-Pro-Leu product to determine the amount of product formed.
- One "Wünsch unit" of activity is defined as the hydrolysis of 1.0 µmole of substrate per minute at 25°C and pH 7.1. The Sigma-Aldrich unit definition is the liberation of 0.01 µmole of Pz-Pro-Leu in 15 minutes at 37°C and pH 7.1.
Comparative Analysis: Pz-Peptide vs. Alternative Substrates
While reliable, the Pz-peptide assay has limitations, including its discontinuous (stop-rate) nature and the need for an extraction step. Several alternative substrates have been developed to address these issues.
FALGPA: A Continuous Chromogenic Alternative
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is another widely used chromogenic substrate.[4]
-
Principle: Cleavage of the Leu-Gly bond by collagenase causes a decrease in absorbance at 345 nm.[5]
-
Advantages:
-
Continuous Assay: The reaction can be monitored in real-time in a spectrophotometer, simplifying the determination of initial velocities (V₀) for kinetic studies.
-
No Extraction Step: The assay is homogenous, reducing handling errors and making it more amenable to high-throughput screening in microplate format.[6][7]
-
-
Disadvantages:
-
Substrate Specificity: Commercial collagenase preparations are mixtures of different isoforms. Class I collagenases (ColG) preferentially cleave native collagen, while Class II collagenases (ColH) show higher activity on small synthetic peptides like FALGPA.[1][8] Therefore, FALGPA activity may not always correlate directly with the ability to degrade native collagen.[2]
-
Lower Sensitivity: The change in absorbance for FALGPA can be less pronounced than for extracted Pz-peptide, potentially limiting sensitivity with low-activity samples.
-
Detailed Experimental Protocol: FALGPA Continuous Assay
-
Reagent Preparation:
-
FALGPA Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C): Tricine is an effective buffer for this pH range. High salt concentration (400 mM NaCl) is often included to minimize non-specific interactions.[6]
-
Substrate Solution (1.0 mM FALGPA): Prepare in FALGPA Assay Buffer. Ensure complete dissolution, which may require stirring for 30 minutes.[6]
-
Enzyme Solution: Prepare a solution of known concentration in cold (4°C) ultrapure water or buffer.
-
-
Assay Procedure:
-
Equilibrate a spectrophotometer to 25°C or 37°C.
-
In a cuvette, mix 2.90 mL of the FALGPA solution.
-
Add 0.10 mL of buffer or water for the blank and monitor the baseline absorbance at 345 nm.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the cuvette.
-
Immediately mix by inversion and record the decrease in A₃₄₅ for approximately 5 minutes.
-
-
Calculation:
-
Determine the maximum linear rate (ΔA₃₄₅/minute).
-
Calculate activity using the molar extinction coefficient of FALGPA (ε₃₄₅).
-
Fluorogenic (FRET) Substrates: The Gold Standard for Sensitivity
Fluorogenic substrates, based on Förster Resonance Energy Transfer (FRET), offer the highest sensitivity.
-
Principle: These peptides contain a fluorescent donor (fluorophore) and a quencher molecule separated by the collagenase cleavage site. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.
-
Advantages:
-
High Sensitivity: FRET assays are typically 100-1000 times more sensitive than colorimetric assays, allowing for the use of much lower enzyme and substrate concentrations.[8]
-
Continuous & Homogenous: Like the FALGPA assay, FRET assays are continuous and do not require extraction, making them ideal for high-throughput screening (HTS) and inhibitor studies.[9]
-
-
Disadvantages:
-
Cost: Fluorogenic substrates are generally more expensive than chromogenic alternatives.
-
Instrumentation: Requires a fluorescence plate reader or spectrofluorometer.
-
Compound Interference: In inhibitor screening, colored or fluorescent test compounds can interfere with the assay signal, requiring appropriate controls.
-
Head-to-Head Comparison of Kinetic Parameters
The choice of substrate significantly impacts the observed kinetic parameters. The catalytic efficiency (k꜀ₐₜ/Kₘ) is the most reliable metric for comparing the efficacy of different substrates for a given enzyme.
Table 1: Comparison of Collagenase Substrate Assay Methodologies
| Feature | Pz-Pro-Leu-Gly-Pro-D-Arg (Pz-Peptide) | N-(3-[2-Furyl]acryloyl)-L-Leu-Gly-Pro-Ala (FALGPA) | Fluorogenic (FRET) Peptides |
| Principle | Chromogenic (Product Extraction) | Chromogenic (Absorbance Decrease) | Fluorogenic (FRET De-quenching) |
| Detection | A₃₂₀ (Endpoint) | A₃₄₅ (Kinetic) | Fluorescence Increase (Kinetic) |
| Assay Type | Discontinuous (Stop-Rate) | Continuous | Continuous |
| Throughput | Low to Medium | High | High |
| Sensitivity | Moderate | Moderate to Low | Very High |
| Key Advantage | Established, robust historical method | Simple, continuous, no extraction | Highest sensitivity, ideal for HTS |
| Key Disadvantage | Labor-intensive extraction step | Activity may not reflect native collagenolysis | Higher cost, potential compound interference |
Table 2: Representative Kinetic Parameters of Collagenases on Synthetic Substrates
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| MMP-1 | fTHP-3 (Fluorogenic) | 61.2 | 0.08 | 1,300 | [10] |
| MMP-13 | fTHP-3 (Fluorogenic) | - | - | >1,300 | [10] |
| MMP-8 | FS-6 (Fluorogenic) | - | - | ~2.0 x 10⁶ | [11][12] |
| MMP-13 | FS-6 (Fluorogenic) | - | - | ~2.0 x 10⁶ | [11][12] |
| C. histolyticum ColG | FALGPA | 1100 | 126 | 115,000 | [7] |
| C. histolyticum ColH | FALGPA | 670 | 148 | 221,000 | [7] |
| C. histolyticum ColT | FALGPA | 1100 | 185 | 168,000 | [7] |
| Vertebrate Collagenase | Dnp-Peptide (Fluorogenic) | 3 | 0.0045 | 1,500 |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). Values are presented for comparative purposes. Direct comparison requires identical experimental conditions.
Application in Drug Development: Inhibitor Screening
These assays are readily adapted for screening and characterizing collagenase inhibitors, a critical task for drug development professionals. The goal is to determine the inhibitor concentration that reduces enzyme activity by 50% (IC₅₀).
Protocol: Inhibitor IC₅₀ Determination using a Continuous Assay (FALGPA or FRET)
-
Prepare Reagents: Prepare assay buffer, enzyme, and substrate as described previously.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO). It is crucial to maintain a constant final solvent concentration across all wells, including the control, to account for any solvent effects on enzyme activity.
-
Assay Plate Setup (96-well format):
-
100% Activity Control (No Inhibitor): Enzyme + Substrate + Solvent (no inhibitor).
-
Test Wells: Enzyme + Substrate + Serial dilutions of inhibitor.
-
Blank Well: Buffer + Substrate (no enzyme).
-
-
Procedure:
-
Add enzyme and varying concentrations of the inhibitor (or solvent control) to the wells. Allow a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the reaction rate (decrease in A₃₄₅ or increase in fluorescence) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the 100% activity control.
-
Plot the % Activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
From IC₅₀ to Kᵢ: A More Universal Metric
While the IC₅₀ value provides a measure of inhibitor potency, it is dependent on the specific assay conditions, particularly the substrate concentration. To determine a true, substrate-independent measure of inhibitor affinity, the IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors:[6]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
Kᵢ is the inhibition constant.
-
IC₅₀ is the experimentally determined inhibitor concentration for 50% inhibition.
-
[S] is the fixed concentration of the substrate used in the assay.
-
Kₘ is the Michaelis constant of the substrate for the enzyme.
This conversion is essential for comparing the potencies of different inhibitors across various studies or assay formats.
Conclusion and Recommendations
The choice of substrate for measuring collagenase kinetics is a critical experimental decision that balances sensitivity, throughput, convenience, and biological relevance.
-
The Pz-Pro-Leu-Gly-Pro-D-Arg assay is a robust, albeit labor-intensive, method with a wealth of historical data. Its primary value today lies in reproducing or comparing data with older studies.
-
The FALGPA assay offers a significant improvement in convenience and throughput by providing a continuous, homogenous format. It is an excellent choice for routine kinetic analysis and inhibitor screening, provided the user understands that its activity may be biased towards Class II C. histolyticum collagenases.[8]
-
Fluorogenic (FRET) substrates represent the pinnacle of sensitivity and are the undisputed choice for high-throughput screening, detailed mechanistic studies involving low enzyme concentrations, and when sample material is limited.
For drug development professionals, a tiered approach is recommended. A high-throughput fluorogenic assay is ideal for primary screening of large compound libraries. Hits can then be validated and characterized in more detail using the simpler and more cost-effective FALGPA assay to determine IC₅₀ and Kᵢ values, ensuring a comprehensive and reliable assessment of potential therapeutic agents targeting collagenase.
References
-
3H Biomedical. (n.d.). Collagenase Activity Assay (CAA). Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Eckhard, U., Schönauer, E., Nüss, D., & Brandstetter, H. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry, 288(28), 20184–20194. Retrieved from [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]
-
Assay Genie. (n.d.). Collagenase Inhibitor Screening Kit (Fluorometric) (#BN01050). Retrieved from [Link]
-
Lauer-Fields, J. L., Nagase, H., & Fields, G. B. (2001). Kinetic Analysis of Matrix Metalloproteinase Activity Using Fluorogenic Triple-Helical Substrates. Biochemistry, 40(19), 5795–5803. Retrieved from [Link]
-
Quest Journals. (n.d.). Review of Collagenase From Microbes. Journal of Medical and Dental Science Research. Retrieved from [Link]
-
Weingarten, H., & Feder, J. (1985). Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide. Biochemistry, 24(23), 6730-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters for MMP-9 and MMP-9 mutant hydrolysis of synthetic substrates at 25 °C. Retrieved from [Link]
-
Eckhard, U., et al. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. ResearchGate. Retrieved from [Link]
-
McCarthy, R. C., et al. (2008). Development and characterization of a collagen degradation assay to assess purified collagenase used in islet isolation. Transplantation Proceedings, 40(2), 359-361. Retrieved from [Link]
-
Eckhard, U., et al. (2016). Proteomic protease specificity profiling of clostridial collagenases reveals their intrinsic nature as dedicated degraders of collagen. The FEBS Journal, 283(8), 1545-1559. Retrieved from [Link]
-
SciSpace. (n.d.). Evaluation of the Efficiency of Solvent Systems to Remove Acetic Acid Derived from Pre-pulping Extraction. Retrieved from [Link]
-
VitaCyte. (n.d.). Does Collagenase Truly Deserve Top Billing as the Key Enzyme for Isolating Primary Cells? Retrieved from [Link]
-
3H Biomedical. (n.d.). Collagenase Activity Assay (CAA) Protocol. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Anti-aging and Antioxidant Activities of Ethanol and Three-phase Partitioned Extracts of Inula viscosa. Retrieved from [Link]
Sources
- 1. Proteomic protease specificity profiling of clostridial collagenases reveals their intrinsic nature as dedicated degraders of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a collagen degradation assay to assess purified collagenase used in islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vitacyte.com [vitacyte.com]
- 9. Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
A Comparative Guide to Pz-Cl and p-Nitrobenzyl Chloroformate: Unveiling the Advantages of Azobenzene-Based Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity.[1] Among the arsenal of reagents for the protection of amine and alcohol functionalities, chloroformates are a widely utilized class. This guide provides an in-depth technical comparison between the lesser-known but highly advantageous 4-phenylazobenzyloxycarbonyl chloride (Pz-Cl) and the more conventional p-Nitrobenzyl chloroformate (pNZ-Cl). Through an examination of their respective deprotection mechanisms and experimental considerations, we will illuminate the strategic benefits offered by the Pz protecting group.
Introduction to Pz-Cl and p-Nitrobenzyl Chloroformate
Both Pz-Cl and p-Nitrobenzyl chloroformate are employed to introduce the Pz (4-phenylazobenzyloxycarbonyl) and pNZ (p-nitrobenzyloxycarbonyl) protecting groups, respectively. These carbamate-based protecting groups are instrumental in temporarily masking the nucleophilicity of amines and the reactivity of alcohols, thereby preventing undesirable side reactions during subsequent synthetic transformations.[1][2] While both are categorized as reduction-labile protecting groups, the nuances of their cleavage mechanisms give rise to significant differences in their applicability and orthogonality.
A Head-to-Head Comparison of Chemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective implementation in synthesis.
| Property | Pz-Cl (4-phenylazobenzyloxycarbonyl chloride) | p-Nitrobenzyl Chloroformate (pNZ-Cl) |
| Molecular Formula | C₁₄H₁₁ClN₂O₂ | C₈H₆ClNO₄ |
| Molecular Weight | 274.71 g/mol | 215.59 g/mol |
| Protecting Group | Pz (4-phenylazobenzyloxycarbonyl) | pNZ (p-nitrobenzyloxycarbonyl) |
| Key Reactive Moiety | Azobenzene (-N=N-) | Nitro (-NO₂) |
| Cleavage Condition | Mild chemical reduction of the azo group | Reduction of the nitro group |
| Typical Cleavage Reagents | Sodium dithionite (Na₂S₂O₄), Glutathione (GSH)[3][4] | H₂/Pd, SnCl₂, Zn/Cu[5][6] |
| Orthogonality | High, due to specific cleavage of the azo bond | Good, but potential for catalyst poisoning or side reactions |
The Crucial Difference: Mechanisms of Deprotection
The primary advantage of the Pz group lies in its unique and highly selective deprotection pathway, which contrasts significantly with that of the pNZ group.
The Pz Group: Reductive Cleavage of the Azobenzene Moiety
The Pz protecting group is cleaved under mild reductive conditions that specifically target the azobenzene functionality.[7] A common and efficient reagent for this purpose is sodium dithionite. The reduction of the azo bond leads to the formation of two aniline fragments.[8] This is followed by a spontaneous 1,6-elimination, releasing the unprotected amine, carbon dioxide, and a stable byproduct.
Caption: Reductive cleavage workflow for the Pz protecting group.
The pNZ Group: Reduction of the Nitro Group
The deprotection of the pNZ group also proceeds via a reductive pathway. However, the initial step involves the reduction of the nitro group to an amine.[5] This transformation is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or with reducing agents such as tin(II) chloride (SnCl₂) or a zinc-copper couple.[6] The resulting p-aminobenzyloxycarbonyl derivative then undergoes a spontaneous 1,6-elimination to liberate the free amine.[5]
Caption: Reductive cleavage workflow for the pNZ protecting group.
Core Advantages of Pz-Cl in Modern Synthesis
The distinct deprotection mechanism of the Pz group translates into several tangible advantages for the synthetic chemist.
Superior Orthogonality and Chemoselectivity
The cleavage of the Pz group via reduction of the azo bond offers a higher degree of orthogonality compared to the pNZ group.[9] The conditions required for nitro group reduction, such as catalytic hydrogenation, can inadvertently affect other functional groups within a complex molecule, for instance, alkenes, alkynes, or other benzyl-type protecting groups.[10] The use of sodium dithionite for Pz deprotection is a mild and highly chemoselective method that leaves most other protecting groups and sensitive functionalities intact.
Milder and More Convenient Deprotection Conditions
The removal of the Pz group can be achieved under neutral pH conditions with readily available and easy-to-handle reagents like sodium dithionite.[9] This avoids the use of strong acids or bases often required for other protecting groups, which is particularly beneficial when dealing with acid- or base-labile substrates. In contrast, while pNZ cleavage can also be performed under neutral conditions, the use of catalytic hydrogenation requires specialized equipment and careful handling of flammable hydrogen gas.
Avoidance of Heavy Metal Contamination
A significant advantage of the Pz deprotection strategy is the circumvention of heavy metal catalysts such as palladium or tin, which are commonly used for pNZ removal.[11] These metals can be difficult to remove completely from the final product, which is a critical concern in the synthesis of active pharmaceutical ingredients (APIs) where stringent limits on heavy metal contamination are enforced.
Chromophoric Nature for Reaction Monitoring
The vibrant color of the azobenzene moiety in the Pz group provides a convenient visual handle for reaction monitoring. The progress of both the protection and deprotection steps can often be tracked by thin-layer chromatography (TLC) or spectrophotometrically, simplifying the optimization of reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the application of Pz-Cl and p-Nitrobenzyl chloroformate.
General Protocol for Amine Protection with Pz-Cl
-
Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Pz-Cl (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Pz-protected amine by column chromatography.
Protocol for Deprotection of a Pz-Protected Amine
-
Dissolve the Pz-protected amine in a mixture of an organic solvent (e.g., methanol or acetone) and water.
-
Add sodium dithionite (2-3 equivalents) in portions.
-
Stir the reaction at room temperature until the color of the azobenzene disappears, indicating cleavage of the Pz group.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the deprotected amine.
-
Further purification can be performed by chromatography or recrystallization if necessary.
Comparative Protocol for pNZ-Protected Amine Deprotection (Catalytic Hydrogenation)
-
Dissolve the pNZ-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Purify as needed.
Conclusion
While p-Nitrobenzyl chloroformate remains a valuable reagent for the protection of amines and alcohols, 4-phenylazobenzyloxycarbonyl chloride (Pz-Cl) presents a compelling alternative with distinct advantages. The mild, highly chemoselective, and heavy-metal-free deprotection of the Pz group under neutral conditions makes it an excellent choice for the synthesis of complex and sensitive molecules. For researchers and drug development professionals seeking to optimize synthetic routes, enhance orthogonality, and ensure the purity of their final compounds, Pz-Cl offers a powerful and strategic tool that merits serious consideration.
References
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 4. Bioactivatable reductive cleavage of azobenzene for controlling functional dumbbell oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Structural Dynamics & Isomerization Kinetics: NMR Analysis of p-(Phenylazo)benzyl Carbamates
Executive Summary
p-(Phenylazo)benzyl carbamates represent a critical class of photoswitchable scaffolds used in photopharmacology and material science. Their ability to undergo reversible trans-cis isomerization upon UV-visible irradiation allows for the spatiotemporal control of bioactivity or material properties.
While UV-Vis spectroscopy is the standard for monitoring bulk switching speeds, it fails to provide the structural resolution required to quantify precise isomeric ratios or detect degradation products (e.g., azo bond reduction). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this class, offering atomic-level resolution of the isomerization state and the integrity of the carbamate linkage.
This guide provides a comparative technical analysis, detailed spectral characteristics, and a validated protocol for the NMR characterization of these photoswitches.
Part 1: The Analytical Challenge
The core analytical challenge with p-(phenylazo)benzyl carbamates is distinguishing the thermodynamically stable trans (E) isomer from the metastable cis (Z) isomer in a dynamic mixture.
The Isomerization Mechanism
-
Trans-Isomer: Planar, extended
-conjugation. Thermodynamically stable. -
Cis-Isomer: Twisted, non-planar. Steric hindrance between phenyl rings forces a rotation, disrupting conjugation and altering the magnetic environment of the protons.
Comparative Analysis: NMR vs. Alternatives
| Feature | 1H NMR Spectroscopy | UV-Vis Spectroscopy | HPLC-MS |
| Primary Output | Structural resolution; exact isomer ratio ( | Bulk switching kinetics; | Purity profile; Mass identification. |
| Isomer Quantification | High Precision. Distinct signals for cis and trans allow direct integration. | Low Precision. Bands ( | Medium. Requires rapid separation to prevent thermal relaxation on-column. |
| Structural Insight | High. Verifies carbamate stability and azo integrity. | None. Cannot detect subtle degradation (e.g., hydrazobenzene formation). | High. Good for detecting metabolites/byproducts. |
| In-Situ Kinetics | Yes. (Laser-coupled NMR). | Yes. (Flash photolysis). | No. Discrete sampling required. |
Verdict: While UV-Vis is superior for measuring femtosecond switching speeds, NMR is the only self-validating method for determining the Photostationary State (PSS) composition and verifying the chemical integrity of the carbamate linker.
Part 2: Detailed NMR Characterization
Diagnostic Chemical Shifts
The magnetic anisotropy generated by the phenyl rings differs drastically between the planar trans and twisted cis forms. This results in characteristic shielding effects.[1]
Representative Data (400 MHz,
| Moiety | Proton Assignment | Mechanistic Explanation | ||
| Azo Core | Ortho-ArH (to | 7.80 – 7.95 (d) | 6.80 – 7.10 (d) | Ring Current Shielding: In the cis form, the twisted rings place ortho protons into the shielding cone of the adjacent phenyl ring, causing a dramatic upfield shift (~1.0 ppm). |
| Azo Core | Meta-ArH | 7.40 – 7.55 (m) | 7.15 – 7.30 (m) | Less affected by the twist, but still shows slight upfield shifts. |
| Linker | Benzylic | 5.15 – 5.25 (s) | 5.00 – 5.10 (s) | The change in ring planarity alters the electronic environment of the benzylic carbon, typically shielding the cis signal. |
| Carbamate | 5.00 – 8.00 (br) | Varies | Highly solvent/concentration dependent; less reliable for isomer quantification. |
Quantification of Photostationary State (PSS)
The PSS is calculated by integrating the distinct ortho-proton signals or the benzylic methylene singlets.
Note: Ensure the relaxation delay (
Part 3: Experimental Protocol (Self-Validating)
Workflow Visualization
The following diagram outlines the validated workflow for characterizing the isomerization kinetics using in-situ irradiation.
Caption: Figure 1. Integrated workflow for determining photostationary states (PSS) and thermal relaxation kinetics via NMR spectroscopy.
Step-by-Step Methodology
1. Synthesis of p-(Phenylazo)benzyl Carbamate (General Protocol)
-
Reagents: p-(Phenylazo)benzyl alcohol, Isocyanate derivative (or Phenyl chloroformate + Amine), Dibutyltin dilaurate (catalyst).
-
Procedure:
-
Dissolve p-(phenylazo)benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Add Isocyanate (1.1 eq) and catalyst (0.1 mol%).
-
Stir at RT under
for 4-12h. Monitor by TLC (disappearance of alcohol).[2] -
Validation: The appearance of the carbamate carbonyl carbon (~153-156 ppm) in
NMR confirms linkage.
-
2. NMR Sample Preparation
-
Solvent Choice:
is preferred for sharp peaks. is required if solubility is poor, but it may accelerate thermal relaxation rates. -
Concentration: 5–10 mM.[3] High concentrations can lead to aggregation (stacking), shifting peaks and broadening signals.
-
Dark Adaptation: Store the NMR tube in the dark (aluminum foil wrap) for >24h prior to the first scan to ensure 100% trans starting material.
3. In-Situ Irradiation (Kinetics Experiment)
-
Setup: Insert a fiber optic cable connected to a UV LED (365 nm) directly into the NMR tube (coaxial insert) or irradiate the tube outside immediately before measurement.
-
Acquisition:
-
T0 (Dark): Acquire standard
spectrum (16 scans, ). -
Irradiation: Irradiate sample for 5-10 minutes (until saturation).
-
T1 (PSS): Acquire spectrum immediately. Note the appearance of upfield aromatic doublets.
-
Relaxation (Thermal Back-Isomerization): Run an arrayed experiment (e.g., one spectrum every 5 minutes for 12 hours) in the dark at a constant temperature (e.g., 298 K).
-
4. Data Processing
-
Phase and baseline correct all spectra identically.
-
Integrate the trans ortho-protons (approx 7.9 ppm) and cis ortho-protons (approx 6.8 ppm).
-
Plot
vs. time to determine the first-order rate constant ( ) of thermal relaxation.
References
-
Tait, K. M., et al. (2003). "The novel use of NMR spectroscopy with in situ laser irradiation to study azo photoisomerisation." Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Dokić, J., et al. (2009). "Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations." Photochemical & Photobiological Sciences. Link
-
BenchChem. (2025).[4][5] "A Comparative Guide to Characterization Techniques for Azidobenzene Isomerization." BenchChem Technical Guides. Link
-
Chowdhury, S. R., et al. (2014). "Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS." Royal Society of Chemistry. Link
-
PubChem. (2025).[6] "Phenyl N-benzylcarbamate Spectral Data." National Library of Medicine.[6] Link
Sources
- 1. (PDF) The novel use of NMR spectroscopy with in situ laser irradiation to study azo photoisomerisation [academia.edu]
- 2. connectjournals.com [connectjournals.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenyl N-benzylcarbamate | C14H13NO2 | CID 176410 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Collagenase Activity: Correlating Pz-Peptide Hydrolysis with Modern Fluorometric Assays
For researchers, scientists, and drug development professionals engaged in fields where tissue remodeling, degradation, or repair are critical, the accurate measurement of collagenase activity is paramount. For decades, the hydrolysis of the synthetic Pz-peptide has been a reliable method. However, the advent of sensitive fluorometric techniques has provided researchers with a broader toolkit. This guide provides an in-depth comparison of the classic Pz-peptide assay with modern, fluorescence-based alternatives, offering insights into the causality behind experimental choices to empower you in selecting the optimal assay for your research needs.
The Principle of Collagenase Activity Measurement
Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in both physiological and pathological processes by degrading collagen, the primary structural protein in the extracellular matrix.[1] The ability to accurately quantify their activity is essential for understanding diseases like arthritis, cancer metastasis, and fibrosis, as well as for developing therapeutic inhibitors.
The core principle of any collagenase assay is to provide a substrate that mimics the collagen cleavage site and to measure the rate of its breakdown by the enzyme. The choice of substrate and the method of detection are what differentiate the various available assays.
The Classic Approach: Pz-Peptide Hydrolysis (Wünsch and Heidrich Assay)
The Pz-peptide assay, developed by Wünsch and Heidrich, is a colorimetric method that has long been a standard for measuring collagenase activity.[2][3] It utilizes a synthetic chromogenic peptide, 4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine (Pz-peptide), which mimics a sequence in collagen.[2]
Mechanism of Action: The Pz-peptide contains a Pz (phenylazobenzyl-oxycarbonyl) group, which imparts a yellow color. Collagenase specifically cleaves the peptide bond between the leucine and glycine residues.[2][4] This cleavage separates the Pz-containing fragment (Pz-Pro-Leu) from the rest of the peptide. The colored fragment is lipophilic and can be extracted into an organic solvent, such as ethyl acetate, allowing for its quantification by measuring the absorbance at 320 nm. The intensity of the color is directly proportional to the amount of cleaved substrate and, therefore, to the collagenase activity.
Caption: Principle of the quenched fluorescent gelatin (DQ-gelatin) assay.
FRET-Based Peptide Assays
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). [5]In a FRET-based collagenase assay, a synthetic peptide substrate is designed with a fluorescent donor molecule at one end and a quencher molecule at the other. [5]When the peptide is intact, the donor and quencher are in close proximity, and the energy from the excited donor is transferred to the quencher, preventing the emission of fluorescence. [6]Upon cleavage of the peptide by collagenase, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. [6]
Caption: Mechanism of a FRET-based collagenase assay.
Experimental Protocol: General Fluorometric Assay
This is a generalized protocol applicable to both DQ-gelatin and FRET-based assays, often available as commercial kits.
Materials:
-
Collagenase sample
-
Fluorogenic substrate (e.g., DQ-gelatin or a FRET peptide)
-
Assay Buffer (provided in kits or a buffer similar to the Pz-peptide assay)
-
Fluorometer or fluorescence microplate reader
-
Black, opaque 96-well plates (to minimize light scatter and background)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting a concentrated buffer and reconstituting the lyophilized substrate.
-
Assay Setup:
-
Add the collagenase sample to the wells of the black microplate.
-
Include a positive control (a known concentration of active collagenase) and a negative control (assay buffer without enzyme).
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
The rate of increase in fluorescence (RFU/min) is proportional to the collagenase activity.
-
The activity of the unknown samples can be determined by comparing their reaction rates to those of a standard curve generated with a known concentration of collagenase.
-
Comparison of Pz-Peptide and Fluorometric Assays
| Feature | Pz-Peptide Assay (Colorimetric) | Fluorometric Assays (DQ-Gelatin, FRET) |
| Principle | Measures color change upon cleavage of a chromogenic peptide. | Measures increase in fluorescence upon cleavage of a quenched substrate. |
| Substrate | Synthetic Pz-peptide (e.g., 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg). | DQ-gelatin (quenched labeled protein) or synthetic FRET peptides. |
| Detection | Spectrophotometry (absorbance). | Fluorometry (fluorescence emission). |
| Sensitivity | Lower. | High to very high. Fluorometric assays can be orders of magnitude more sensitive. [7] |
| Throughput | Low to medium; requires an extraction step. | High; suitable for 96- and 384-well plate formats and automated screening. |
| Assay Time | Longer due to extraction and multiple steps. | Shorter, with real-time kinetic measurements. |
| Cost | Generally lower cost for reagents and equipment. | Higher cost for specialized substrates and fluorescence plate readers. |
| Interference | Can be affected by sample turbidity or colored compounds. | Susceptible to interference from autofluorescent compounds in the sample. |
Causality Behind Experimental Choices and Troubleshooting
Understanding the "why" behind each step is crucial for obtaining reliable and reproducible data.
For the Pz-Peptide Assay:
-
Choice of Buffer and pH: A buffer around pH 7.4 is used to mimic physiological conditions where collagenases are active.
-
Calcium Requirement: Collagenases are metalloproteinases that require Ca2+ ions for stability and activity. Therefore, calcium is a critical component of the assay buffer. * Organic Extraction: Ethyl acetate is used because the colored Pz-Pro-Leu product is hydrophobic and preferentially partitions into the organic phase, while the unreacted substrate and the other cleavage product remain in the aqueous phase. This separation is key to the assay's specificity.
-
Troubleshooting:
-
High Background: Incomplete separation of the aqueous and organic phases, or contamination of the ethyl acetate. Ensure vigorous vortexing and complete phase separation.
-
Low Activity: Inactive enzyme (improper storage), presence of inhibitors (e.g., EDTA, a chelating agent that removes Ca2+), or incorrect pH. Always use fresh enzyme dilutions and ensure the buffer composition is correct.
-
For Fluorometric Assays:
-
Use of Black Plates: Opaque, black microplates are essential to minimize background fluorescence and prevent crosstalk between wells, which would compromise the sensitivity of the assay.
-
Kinetic Measurement: Measuring the reaction kinetically (multiple readings over time) is superior to a single endpoint reading as it provides the initial reaction velocity, which is a more accurate measure of enzyme activity, and helps to identify any lag phase or substrate depletion.
-
Troubleshooting:
-
High Background Fluorescence: Autofluorescence from the sample or test compounds, or substrate degradation due to light exposure or improper storage. Run appropriate controls to subtract sample autofluorescence and store substrates protected from light at -20°C. [8] * Non-linear Reaction Curves: Enzyme concentration is too high, leading to rapid substrate depletion, or the presence of inhibitors. Dilute the enzyme sample to ensure the reaction rate is linear over the measurement period. [8] * Precipitation of Substrate or Compounds: Some peptide substrates or inhibitor compounds may have poor solubility in aqueous buffers. This can be addressed by optimizing the buffer composition or, if possible, reducing the compound concentration. [8]
-
Conclusion: Selecting the Right Assay for Your Research
The choice between the classic Pz-peptide assay and modern fluorometric methods depends on the specific requirements of your research.
-
The Pz-peptide assay , while less sensitive and lower in throughput, remains a cost-effective and reliable method for measuring the activity of purified or highly concentrated collagenase samples. Its straightforward colorimetric endpoint makes it accessible to laboratories without specialized fluorescence equipment.
-
Fluorometric assays , such as those using DQ-gelatin or FRET peptides, are the preferred choice for high-sensitivity applications, inhibitor screening in a high-throughput format, and for analyzing samples with low collagenase concentrations. [9]Their real-time kinetic readout provides more detailed information about the enzyme's activity.
By understanding the principles, protocols, and underlying rationale of these different methodologies, researchers can confidently select and implement the most appropriate collagenase activity assay, ensuring the generation of accurate and meaningful data in their pursuit of scientific discovery and therapeutic innovation.
References
-
Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
The Best Functional Measure of Collagenase Activity. (n.d.). VitaCyte. Retrieved February 17, 2026, from [Link]
-
Collagenase Wiki - Overview of types and their applications. (n.d.). CellSystems®. Retrieved February 17, 2026, from [Link]
-
RSC Advances - RSC Publishing - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Sensors & Diagnostics. (2023, December 23). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Peptide Storage: Best Practices For Stability And Longevity. (2026, January 6). Peptide Sciences. Retrieved February 17, 2026, from [Link]
-
Comparison of Neutral Proteases and Collagenase Class I as Essential Enzymes for Human Islet Isolation. (2015, December 15). PMC. Retrieved February 17, 2026, from [Link]
-
Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Maximizing Peptide Stability: Lab Storage Techniques. (n.d.). Peptide Sciences. Retrieved February 17, 2026, from [Link]
-
Peptide Storage & Stability: A Definitive Guide. (n.d.). Peptide Sciences. Retrieved February 17, 2026, from [Link]
-
Collagenase substrate per E. Wünsch. (2025, August 19). SERVA Electrophoresis GmbH. Retrieved February 17, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved February 17, 2026, from [Link]
-
96-Well plate assays for measuring collagenase activity using (3)H-acetylated collagen. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
A continuous fluorimetric assay for clostridial collagenase and Pz-peptidase activity. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
[ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE]. (1963). PubMed. Retrieved February 17, 2026, from [Link]
-
Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. (2015). Scientific Research Publishing. Retrieved February 17, 2026, from [Link]
-
Optimization of Collagenase Proteomics for Improved Mass Spectrometry Imaging Peptide Identification. (2025, April 15). PubMed. Retrieved February 17, 2026, from [Link]
-
A label-free fluorescent peptide probe for sensitive and selective determination of copper and sulfide ions in aqueous systems. (2021, February 17). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
What is the Difference Between Colorimetric and Fluorometric Assay. (2023, May 25). Pediaa.Com. Retrieved February 17, 2026, from [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad. Retrieved February 17, 2026, from [Link]
-
Peptide-Based Rapid and Selective Detection of Mercury in Aqueous Samples with Micro-Volume Glass Capillary Fluorometer. (2024, November 1). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis and Application of Quantum Dots FRET-Based Protease Sensors. (2006, August 16). ACS Figshare. Retrieved February 17, 2026, from [Link]
-
How can sample turbidity interfere with colorimetric methods?. (2022, September 26). Hach Support. Retrieved February 17, 2026, from [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023, June 1). PMC. Retrieved February 17, 2026, from [Link]
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014, January 9). Agilent. Retrieved February 17, 2026, from [Link]
-
Activity Based Fingerprinting of Proteases Using FRET Peptides. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
A FRET-Based Assay for the Identification of PCNA Inhibitors. (2023, July 24). MDPI. Retrieved February 17, 2026, from [Link]
-
Classification of Collagens via Peptide Ambiguation, in a Paleoproteomic LC-MS/MS-Based Taxonomic Pipeline. (2025, March 17). ORBi. Retrieved February 17, 2026, from [Link]
Sources
- 1. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serva.de [serva.de]
- 3. [ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vitacyte.com [vitacyte.com]
- 5. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pediaa.com [pediaa.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of p-(Phenylazo)benzyl Chloroformate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of p-(Phenylazo)benzyl chloroformate, a compound that, while valuable in synthesis, requires careful management due to its inherent reactivity and potential hazards. As no specific disposal guidelines for this exact compound are readily available, the procedures outlined below are grounded in the well-established chemistry of the chloroformate functional group and are supported by authoritative safety documents for analogous compounds.
Understanding the Hazard Profile of p-(Phenylazo)benzyl Chloroformate
p-(Phenylazo)benzyl chloroformate (C₁₄H₁₁ClN₂O₂) is a molecule that combines the reactive chloroformate group with a phenylazo benzyl moiety.[] The primary hazards associated with this compound are derived from the chloroformate functional group (-O-C(O)-Cl). Chloroformates are known to be corrosive, lachrymatory (tear-inducing), and highly reactive towards nucleophiles, including water.[2][3][4]
Upon contact with moisture, p-(Phenylazo)benzyl chloroformate will hydrolyze to form p-(phenylazo)benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3] The generation of HCl is a significant concern, as it can cause severe corrosion to metals and tissue.[3][4] Furthermore, chloroformates are generally classified as harmful if swallowed and can be fatal if inhaled.[2]
The phenylazo group may impart additional toxicological properties that should be considered, although specific data for this compound is limited. Therefore, it is prudent to handle p-(Phenylazo)benzyl chloroformate with the utmost care, assuming it possesses a hazard profile similar to or greater than that of related chloroformates like benzyl chloroformate and phenyl chloroformate.
Table 1: Summary of Potential Hazards and Recommended Protective Measures
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Corrosivity | Causes severe skin burns and eye damage. Corrosive to metals.[2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, face shield, and a lab coat. |
| Toxicity | Harmful if swallowed. Potentially fatal if inhaled.[2] | Work in a certified chemical fume hood. Use respiratory protection if there is a risk of vapor inhalation. |
| Reactivity | Reacts with water, bases, amines, and alcohols.[2][5] | Store away from incompatible materials. Use inert gas for transfers if necessary. |
| Environmental | Potentially harmful to aquatic life.[6] | Prevent release to the environment. Do not dispose of down the drain. |
Spill Management: A First Line of Defense
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination. The response will depend on the scale of the spill.
Small Spills (less than 100 mL in a fume hood)
-
Restrict Access: Ensure the spill is contained within the fume hood and alert nearby personnel.
-
Wear Appropriate PPE: Don the PPE outlined in Table 1.
-
Neutralize and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Slowly Add a Neutralizing Agent: Prepare a 5% solution of sodium bicarbonate or a 1:1:1 mixture of soda ash, bentonite, and sand. Cautiously apply the neutralizing agent to the absorbed spill. The bicarbonate or soda ash will react with the chloroformate and any generated HCl.
-
Collect and Package: Once the reaction has subsided, carefully scoop the neutralized mixture into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a 5% sodium bicarbonate solution, followed by water.
-
Dispose of Waste: The sealed container should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Large Spills (outside of a fume hood or greater than 100 mL)
-
Evacuate Immediately: Evacuate all personnel from the immediate vicinity of the spill.
-
Alert Emergency Services: Contact your institution's emergency response team or EHS office.
-
Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain any vapors.
-
Do Not Attempt to Clean Up: Large spills of reactive and toxic materials should only be handled by trained emergency responders.
Proper Disposal Procedures for p-(Phenylazo)benzyl Chloroformate
The primary and most recommended method for the disposal of any quantity of p-(Phenylazo)benzyl chloroformate is through a licensed hazardous waste disposal service.[7] However, for small, laboratory-scale quantities, a chemical neutralization procedure can be considered, provided it is performed by trained personnel in a controlled environment.
Disposal of Bulk Quantities
For quantities exceeding a few grams, the following procedure must be followed:
-
Containerization: Ensure the p-(Phenylazo)benzyl chloroformate is in its original, tightly sealed container or a compatible, well-labeled secondary container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: p-(Phenylazo)benzyl Chloroformate" and should include the appropriate hazard pictograms (corrosive, toxic).
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a certified hazardous waste disposal company.
Chemical Neutralization of Small, Laboratory-Scale Quantities
This procedure should only be performed by chemists experienced in handling reactive reagents and with a thorough understanding of the underlying chemical principles. The goal is to convert the reactive chloroformate into less hazardous derivatives.
Method 1: Alkaline Hydrolysis
This method utilizes a basic solution to hydrolyze the chloroformate to the corresponding alcohol, carbonate, and chloride salts.
-
Prepare the Neutralization Solution: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath within a fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Cool the Reagents: Cool both the p-(Phenylazo)benzyl chloroformate and the NaOH solution in the ice bath.
-
Slow Addition: While vigorously stirring the NaOH solution, slowly add the p-(Phenylazo)benzyl chloroformate dropwise using an addition funnel. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
Stir and Monitor: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the complete destruction of the chloroformate. The disappearance of the water-insoluble chloroformate and the formation of a homogenous solution (or a precipitate of the alcohol if it is insoluble) are indicators of reaction completion.
-
Neutralize the Excess Base: Once the reaction is complete, neutralize the excess NaOH with a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Dispose of the Neutralized Solution: The resulting aqueous solution, containing p-(phenylazo)benzyl alcohol, sodium chloride, and sodium carbonate, should be collected in a hazardous waste container and disposed of through your institution's EHS office. While the primary reactant has been neutralized, the products may still have environmental or toxicological concerns.
Method 2: Aminolysis
This method uses an amine to convert the chloroformate into a more stable carbamate.
-
Choose a Suitable Amine: A common and inexpensive amine such as diethylamine or a slight excess of a waste amine from another reaction can be used.
-
Prepare the Reaction Mixture: In a flask within a fume hood, dissolve the p-(Phenylazo)benzyl chloroformate in a suitable solvent (e.g., tetrahydrofuran, acetone).
-
Slow Addition of Amine: Slowly add at least two equivalents of the amine to the chloroformate solution. The first equivalent will react to form the carbamate, and the second will neutralize the HCl byproduct.
-
Stir to Completion: Allow the reaction to stir at room temperature until complete.
-
Waste Collection: The resulting mixture containing the carbamate and the amine hydrochloride salt should be collected as hazardous waste.
Diagram 1: Decision Workflow for p-(Phenylazo)benzyl Chloroformate Disposal
Caption: Decision workflow for the safe disposal of p-(Phenylazo)benzyl chloroformate.
Conclusion: A Commitment to Safety
The responsible management of hazardous chemicals is a cornerstone of scientific integrity and laboratory safety. While p-(Phenylazo)benzyl chloroformate is a valuable reagent, its inherent reactivity necessitates a cautious and well-informed approach to its disposal. By adhering to the procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe working environment for themselves and their colleagues, and protecting the broader environment. Always consult your institution's specific safety protocols and your EHS office for guidance.
References
-
Wikipedia. (2023, November 28). Benzyl chloroformate. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]
Sources
Personal protective equipment for handling p-(Phenylazo)benzyl chloroformate
Topic: Personal protective equipment for handling p-(Phenylazo)benzyl chloroformate Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
p-(Phenylazo)benzyl chloroformate (CAS: 55592-99-9) is a specialized reagent combining the reactivity of a chloroformate with the chromophoric properties of an azo compound .[] Handling this chemical requires protocols that address three distinct hazard vectors:
-
Corrosivity & Lachrymatory Action: The chloroformate moiety (-OCOCl) rapidly hydrolyzes upon contact with moisture (mucous membranes, humidity) to release Hydrogen Chloride (HCl) gas and the corresponding alcohol.
-
Carcinogenicity: Azo compounds and benzyl halides are frequently classified as mutagens or carcinogens (H350).
-
Thermal Instability: The azo linkage (-N=N-) introduces potential thermal sensitivity, requiring strict temperature control to prevent runaway decomposition.
Risk Assessment & Mechanistic Insight
Why standard safety protocols fail with this compound.
The "Silent Permeation" Risk
Standard laboratory nitrile gloves (4 mil) offer insufficient protection against chloroformates. Low molecular weight chloroformates can permeate nitrile in <1 minute without visible degradation. Once inside the glove, the sweat on your hand hydrolyzes the compound, trapping HCl gas against the skin and causing severe chemical burns that may not be immediately felt (delayed pain response).
The "Moisture Trigger"
This reagent is not just "water-sensitive"; it is moisture-reactive .[] In environments with >40% relative humidity, opening a bottle without an inert gas blanket can generate an invisible plume of HCl. This acidifies the immediate workspace, corroding metal balances and degrading HEPA filters in biosafety cabinets.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Routine Handling (Small Scale < 1g) | High Risk / Scale-Up (> 1g or Stock Solution Prep) | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (extended cuff, 8 mil) | Laminate Barrier Strategy: 1. Inner: Nitrile2.[3][4][5] Middle: Silver Shield® / 4H® (EVOH) 3. Outer: Nitrile (for dexterity) | Chloroformates permeate nitrile rapidly. Silver Shield provides >4-hour breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield (8-inch min) | Goggles seal eyes from HCl vapors; Face shield protects neck/skin from projectile splashes.[] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + Sash lowered to <12 inches | Do NOT rely on N95s. If outside hood, use Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.[] |
| Body | Lab Coat (100% Cotton or Nomex) | Chemical Resistant Apron (Tychem® or PVC) over Lab Coat | Cotton minimizes static; Apron prevents soak-through of large spills.[] |
Operational Protocol: A Self-Validating System
Phase 1: Pre-Operational Checks (The "Go/No-Go" Decision)
Before opening the reagent bottle, perform these three checks. If any fail, STOP .
-
The Humidity Check: Is lab humidity <50%?
-
Why: High humidity accelerates hydrolysis, pressurizing the bottle with HCl.
-
-
The Glove Integrity Test: Inflate outer gloves with air and submerge in water or listen for leaks.
-
Why: Micro-pinholes are common in box-fresh gloves.[]
-
-
The Quench Bath Prep: Have a beaker of 1M NaOH or Saturated Sodium Bicarbonate ready before starting.
-
Why: In case of a spill, you cannot waste time finding a neutralizer.
-
Phase 2: Active Handling (Inert Atmosphere Technique)
-
Equilibration: Allow the reagent bottle (stored at -20°C or 2-8°C) to warm to room temperature inside a desiccator or sealed bag.
-
Caution: Opening a cold bottle condenses atmospheric water, ruining the reagent and generating HCl.
-
-
Blanketing: Flush the headspace with dry Nitrogen or Argon immediately after opening.
-
Transfer: Use a dry glass syringe or a positive-displacement pipette. Avoid pouring, which exposes a large surface area to moisture.
Phase 3: Decontamination & Disposal
-
Equipment Wash: Rinse all syringes/glassware with acetone , then submerge in the Quench Bath (NaOH/Bicarbonate) for 30 minutes.
-
Waste Stream: Dispose of neutralized waste as Halogenated Organic Waste . Do not mix with acidic waste streams (risk of heat generation).
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct barrier based on the operation scale.
Caption: Decision tree for selecting appropriate PPE based on scale and aerosol risk.
Diagram 2: Safe Handling Workflow
A step-by-step process flow to minimize exposure and reagent degradation.[]
Caption: Operational workflow emphasizing moisture control and immediate decontamination.
Emergency Response
-
Skin Contact:
-
IMMEDIATE: Remove contaminated clothing/gloves.[6]
-
FLUSH: Wash with tepid water for 15 minutes . Do not use vinegar or neutralizing agents on the skin (exothermic reaction risk).
-
SEEK: Medical attention immediately (delayed burns are common).
-
-
Spill (Outside Hood):
References
-
Duke University OESO. (n.d.). Chloroformates Safety Guideline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
